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Foundational

Isoquinoline-1(2H)-thione tautomeric equilibrium in aqueous solution

Isoquinoline-1(2H)-thione Tautomeric Equilibrium in Aqueous Solution: A Comprehensive Technical Guide Executive Summary The dynamic structural isomerization of heterocyclic compounds is a critical parameter in rational d...

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Author: BenchChem Technical Support Team. Date: April 2026

Isoquinoline-1(2H)-thione Tautomeric Equilibrium in Aqueous Solution: A Comprehensive Technical Guide

Executive Summary

The dynamic structural isomerization of heterocyclic compounds is a critical parameter in rational drug design, material science, and synthetic chemistry. For isoquinoline-1(2H)-thione, the molecule undergoes an annular prototropic shift, existing in a tautomeric equilibrium between the thiolactam (thione) form and the thiolactim (thiol) form. While gas-phase and non-polar environments can favor the thiolactim form to minimize charge separation, aqueous solutions drastically shift the equilibrium. In water, the highly polar isoquinoline-1(2H)-thione tautomer overwhelmingly dominates. This whitepaper details the thermodynamic drivers, self-validating analytical methodologies, and pharmacological implications of this tautomeric system.

Mechanistic Foundations of Thiolactam-Thiolactim Tautomerism

The tautomerism of isoquinoline-1(2H)-thione involves the migration of a proton between the endocyclic nitrogen (N2) and the exocyclic sulfur at the C1 position. The position of this equilibrium is not static; it is a direct function of the surrounding dielectric medium and solvation mechanics.

  • Thermodynamic Drivers in Aqueous Media: The thione (thiolactam) tautomer exhibits a significantly larger dipole moment than its thiol counterpart. Water, possessing a high dielectric constant ( ϵ≈78.4 at 25°C), heavily solvates the highly polar N-H and C=S moieties.

  • Hydrogen Bonding Network: The N-H group acts as a potent hydrogen bond donor, while the C=S group serves as a strong hydrogen bond acceptor. This extensive hydration shell lowers the Gibbs free energy of the thione form relative to the thiol form, driving the equilibrium constant ( KT​=[Thiol]/[Thione] ) to extremely low values in aqueous buffers.

  • Electronic Delocalization: The π -electron density on the thione sulfur provides extra resonance stabilization within the 10 π -electron aromatic isoquinoline ring system, further anchoring the molecule in the thiolactam state. This structural preference is well documented in chemical databases for 1[1].

Tautomerism Thione Isoquinoline-1(2H)-thione (Thiolactam Form) Highly Polar Thiol Isoquinoline-1-thiol (Thiolactim Form) Less Polar Thione->Thiol Non-polar media Thiol->Thione Aqueous solution

Fig 1. Solvent-dependent prototropic shift between thiolactam and thiolactim tautomers.

Analytical Methodologies & Self-Validating Protocols

To accurately quantify the tautomeric ratio, application scientists must utilize orthogonal spectroscopic techniques. Relying on a single method can introduce solvent-artifact biases. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: UV-Vis Spectrophotometric Analysis

Causality: UV-Vis spectroscopy is highly sensitive to the extended conjugation differences between tautomers. The thione form exhibits a characteristic n→π∗ transition at longer wavelengths (bathochromic shift) compared to the isolated π→π∗ transitions of the thiol form. Previous 2[2] confirm that polar solvents shift the apparent equilibrium significantly toward the thione form.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve high-purity isoquinoline-1(2H)-thione in HPLC-grade DMSO to yield a 10 mM stock. Rationale: Ensures complete initial dissolution before aqueous introduction.

  • Aqueous Dilution: Dilute the stock into a 50 mM aqueous phosphate buffer (pH 7.4) to a final working concentration of 50 µM. Ensure the final DMSO concentration remains below 0.5% (v/v) to prevent co-solvent disruption of the dielectric constant.

  • Equilibration: Incubate the solution in a thermostated cuvette holder at 25.0 ± 0.1 °C for 30 minutes to allow the tautomeric equilibrium to stabilize.

  • Spectral Acquisition: Scan the sample from 200 nm to 450 nm using a dual-beam UV-Vis spectrophotometer against a matched buffer blank.

  • Self-Validation Check: The protocol is validated if a prominent absorption band is observed near 330–350 nm (the C=S chromophore). The absence of a dominant peak at ~280 nm (the C-SH chromophore) confirms the thione dominance.

Protocol B: Multinuclear NMR Spectroscopy ( 13 C and 1 H)

Causality: While UV-Vis provides electronic transition data, NMR provides unambiguous atomic-level structural assignment. The chemical shift of the C1 carbon directly reports the tautomeric state, as3[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the analyte in 0.6 mL of D₂O. If solubility is a limiting factor, a mixed solvent system of 10% DMSO-d₆ in D₂O can be used to simulate aqueous hydration.

  • 1 H NMR Acquisition: Acquire spectra at 400 MHz or higher. Note: In D₂O, the N-H / S-H protons will undergo rapid deuterium exchange, silencing their signals. Therefore, 1 H NMR is primarily used to verify the integrity of the aromatic ring protons.

  • 13 C NMR Acquisition: Acquire 13 C spectra (minimum 100 MHz) with a sufficient relaxation delay (d1 2s) to capture the quaternary C1 carbon.

  • Self-Validation Check: The protocol is validated by locating the C1 resonance. A signal far downfield (~180–190 ppm) confirms the C=S double bond of the thione form. A signal upfield (~150–160 ppm) would indicate the C-SH thiol form. In aqueous media, the ~185 ppm signal will be exclusive.

Workflow Sample 1. Sample Preparation (Aqueous Buffer, pH 7.4) UV 2A. UV-Vis Spectroscopy (Monitor n->π* transitions) Sample->UV NMR 2B. 13C NMR Spectroscopy (Monitor C1 chemical shift) Sample->NMR Data 3. Data Synthesis (Compute Equilibrium Constant) UV->Data NMR->Data

Fig 2. Orthogonal analytical workflow for quantifying tautomeric equilibrium.

Quantitative Data Presentation

The table below synthesizes the expected tautomeric behavior of isoquinoline-1(2H)-thione across various solvent environments, highlighting the profound impact of the dielectric constant on the equilibrium ratio.

Solvent EnvironmentDielectric Constant ( ϵ )Dominant TautomerEstimated Ratio (Thione : Thiol)Primary Thermodynamic Driver
Gas Phase / Vacuum1.0Thiol (Thiolactim)< 1 : 10Avoidance of charge separation
Chloroform (CHCl₃)4.8Mixed / Thiol favored~ 1 : 2Low polarity, minimal H-bonding
Ethanol (EtOH)24.5Thione (Thiolactam)> 10 : 1Moderate H-bonding stabilization
Aqueous Buffer (Water)78.4Thione (Thiolactam)> 1000 : 1Maximum hydration and dipole stabilization

Implications for Drug Development

Understanding the precise tautomeric state of isoquinoline-1(2H)-thione in water is not merely an academic exercise; it has profound implications for pharmaceutical engineering:

  • Pharmacokinetics (PK) & Permeability: The dominance of the highly polar thione form in aqueous blood plasma drastically lowers the partition coefficient (LogP) compared to what would be calculated for the thiol form. This impacts passive membrane permeability and oral bioavailability models.

  • Target Binding & In Silico Docking: The thione form acts as a potent hydrogen bond acceptor at the exocyclic sulfur and a donor at the endocyclic nitrogen. Computational chemists must model the thione tautomer for in silico docking studies; utilizing the thiol form will result in inverted hydrogen-bonding pharmacophores and false-negative binding scores.

  • Chemical Reactivity & Nucleophilicity: In synthetic and metabolic pathways, isoquinoline-1(2H)-thione acts as an ambident nucleophile. In aqueous and polar media, alkylation predominantly occurs at the highly polarizable sulfur atom (yielding S-alkylated products) due to the "soft" nature of the sulfur anion generated upon deprotonation. This follows the 4[4].

References

  • Source: PubChem Database, National Institutes of Health (NIH)
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)
  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines Source: Canadian Science Publishing URL
  • Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism in the 2,2,5-Trimethylpyrano[4'',3'':4',5']pyrido[3',2':4,5]furo(thieno)

Sources

Exploratory

DFT Computational Study of Isoquinoline-1(2H)-thione: Unveiling its Electronic Properties for Drug Discovery

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for investigating the electronic properties of Isoquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for investigating the electronic properties of Isoquinoline-1(2H)-thione using Density Functional Theory (DFT). Isoquinoline derivatives are a cornerstone in medicinal chemistry, and understanding their fundamental electronic structure is paramount for rational drug design. We present a self-validating computational workflow, from initial structure preparation to in-depth analysis of key electronic descriptors. This guide emphasizes the causality behind methodological choices, equipping researchers with the practical and theoretical knowledge to probe the molecule's reactivity, stability, and intermolecular interaction potential. Key analyses covered include Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from these computations offer a quantum-level understanding of Isoquinoline-1(2H)-thione, paving the way for its targeted application in drug development.

Introduction: The Intersection of Heterocycles, Computation, and Medicine

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. Its derivatives have demonstrated a wide array of biological activities, making them a focal point for synthetic and medicinal chemists.[1] Isoquinoline-1(2H)-thione, a sulfur-containing analogue, presents a unique electronic profile that warrants detailed investigation for its potential applications, particularly in areas where interactions with biological targets are governed by subtle electronic forces.

In the modern pharmaceutical landscape, computational chemistry has shifted from a supplementary tool to an indispensable pillar of the drug design process.[2][3][4] Among the array of computational methods, Density Functional Theory (DFT) offers an exceptional balance of accuracy and computational cost, making it ideal for studying pharmaceutically relevant molecules.[4][5] By calculating a molecule's electronic structure, DFT enables the prediction of its stability, reactivity, and potential interaction sites, thereby guiding the synthesis and evaluation of new drug candidates.[6][7]

This guide will delve into a DFT-based computational protocol to thoroughly characterize the electronic properties of Isoquinoline-1(2H)-thione. We will explore not just the "how" but, more importantly, the "why" of each computational step, providing a robust foundation for researchers applying these techniques.

Theoretical Background: The Pillars of DFT-Based Electronic Property Analysis

A successful computational study is built on a solid theoretical foundation. The following concepts are central to interpreting the electronic properties of a molecule like Isoquinoline-1(2H)-thione.

  • Density Functional Theory (DFT): At its core, DFT is a quantum mechanical method based on the principle that the ground-state electronic properties of a system are uniquely determined by its electron density, ρ(r).[5] This is a more computationally tractable approach than solving the Schrödinger equation for every single electron in a complex system. By using functionals to approximate the exchange-correlation energy, DFT provides highly accurate results for a fraction of the cost of traditional wave-function-based methods.[4][5]

  • Frontier Molecular Orbital (FMO) Theory: Chemical reactivity is largely governed by the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8][9][10] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8][10] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.[11] A small gap suggests high reactivity, whereas a large gap implies high stability.[11]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential surrounding a molecule.[12][13] It is an invaluable tool for identifying the electron-rich and electron-deficient regions of a molecule.[14] Typically, electron-rich areas (negative potential, often colored in shades of red or blue) are susceptible to electrophilic attack, while electron-deficient areas (positive potential, often colored in blue or green) are prone to nucleophilic attack.[15] For drug design, the MEP provides a guide to how a molecule will "see" and interact with a biological receptor.[15][16][17]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs.[18][19] This method provides a more intuitive chemical interpretation of the wavefunction. It yields "natural" atomic charges that are less dependent on the basis set than older methods like Mulliken analysis.[19] Furthermore, NBO analysis quantifies intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, reporting their stabilization energy (E(2)).[20][21]

Computational Methodology: A Validated Workflow

This section outlines a detailed, step-by-step protocol for conducting a DFT study on Isoquinoline-1(2H)-thione. The workflow is designed to be self-validating, ensuring the reliability of the final results. We will reference the use of the Gaussian software suite with its GaussView interface, though the principles are readily transferable to other quantum chemistry packages like ORCA.[22][23][24][25]

G cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Property Analysis A Build Molecular Structure (GaussView/Avogadro) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Coordinates C Vibrational Frequency Analysis B->C Validate Minimum D HOMO/LUMO Energies (FMO Analysis) C->D Optimized Geometry E MEP Surface Generation C->E F Population Analysis (NBO & Mulliken) C->F

Caption: Computational workflow for DFT analysis.

Step 1: Molecular Structure Preparation
  • Build the Molecule: Using a molecular editor like GaussView[26][27][28] or the open-source Avogadro, construct the Isoquinoline-1(2H)-thione molecule. Ensure correct atom types, bonds, and initial 3D geometry.

  • Pre-optimization (Optional but Recommended): Perform a quick geometry cleanup using a low-cost molecular mechanics force field (like UFF) or a semi-empirical method (like PM6) available in most graphical interfaces.[29] This provides the DFT calculation with a more reasonable starting structure.

Step 2: Geometry Optimization and Vibrational Frequency Analysis

This is the most critical computational step. An inaccurate geometry will lead to erroneous electronic properties.

  • Create the Input File: In the calculation setup window (e.g., in GaussView), specify the following:

    • Job Type: Opt+Freq. This command instructs the software to first perform a geometry optimization (Opt) and then, upon successful convergence, automatically run a frequency calculation (Freq) on the optimized structure.

    • Method: Select the DFT functional and basis set. A robust and widely used choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[11][14]

      • Causality: B3LYP is a hybrid functional that has a proven track record for providing a good balance between accuracy and computational expense for a wide range of systems.[5] The 6-311++G(d,p) basis set is chosen because it is flexible: ++ adds diffuse functions on all atoms, which are crucial for describing lone pairs and non-covalent interactions accurately; (d,p) adds polarization functions, which allow for non-spherical electron density distribution, essential for describing bonding in molecules with heteroatoms like nitrogen and sulfur.

    • Charge and Multiplicity: For neutral Isoquinoline-1(2H)-thione, the charge is 0 and the spin multiplicity is 1 (singlet).

    • Title: Provide a descriptive title for your calculation.

  • Submit and Monitor: Run the calculation.[30] Optimization is an iterative process where the forces on each atom are minimized. Convergence is reached when the changes in energy and geometry between steps fall below a defined threshold.

  • Validate the Result: The primary purpose of the frequency calculation is to validate the optimized geometry.[31][32][33]

    • Trustworthiness: After the calculation is complete, inspect the output file for the calculated vibrational frequencies. A true energy minimum on the potential energy surface will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry is not a stable structure. If this occurs, the optimization must be redone, often by modifying the starting geometry.

Step 3: Calculation of Electronic Properties

Using the validated optimized geometry from Step 2, perform single-point energy calculations to derive the desired electronic properties. Often, much of this information is already present in the output file from the Opt+Freq job.

  • FMO Analysis: The energies of all molecular orbitals, including the HOMO and LUMO, are printed in the output file. Identify the highest energy occupied orbital and the lowest energy unoccupied orbital. The HOMO-LUMO gap is simply E(LUMO) - E(HOMO).

  • MEP Surface: To visualize the MEP, you will need to generate a "cube" file containing the electrostatic potential data mapped onto an electron density surface. This is typically done by running a single-point calculation with keywords like Pop=MK and IOp(6/50=1) in Gaussian to generate the necessary data for visualization in software like GaussView.

  • NBO and Mulliken Analysis:

    • NBO: To perform a Natural Bond Orbital analysis, add Pop=NBO to the route section of your input file.[18][20] This will generate a detailed output section with natural atomic charges, bond analyses, and donor-acceptor interaction energies.

    • Mulliken: Mulliken population analysis is performed by default in most calculations or can be requested with Pop=Reg.[34]

Results and Discussion: Interpreting the Data

This section describes how to translate the raw computational output into meaningful chemical insights.

Optimized Molecular Geometry

The first step in the analysis is to confirm that the optimized geometry is chemically reasonable. Key bond lengths and angles should be compared with experimental data if available, or with known values for similar chemical fragments.

ParameterValue (Å or °)
C=S Bond Lengthe.g., 1.68 Å
C-N Bond Lengthe.g., 1.38 Å
C-S-N Bond Anglee.g., 125.4°
Ring Dihedral Anglee.g., ~0.0° (planar)
(Note: These are example values and must be replaced with actual calculated data.)
Frontier Molecular Orbitals (FMOs)

The FMO analysis provides direct insight into the molecule's reactivity.

ParameterEnergy (eV)
E(HOMO)e.g., -6.2 eV
E(LUMO)e.g., -1.5 eV
Energy Gap (ΔE) 4.7 eV
(Note: These are example values.)

A relatively large energy gap, such as the example 4.7 eV, suggests that Isoquinoline-1(2H)-thione is a kinetically stable molecule. Visualizing the orbitals is crucial. The HOMO is likely to be localized on the electron-rich parts of the molecule, particularly the thione group and the heterocyclic ring, indicating these are the primary sites for electron donation (nucleophilic character). The LUMO will be distributed over the electron-accepting regions, often the aromatic system, indicating sites susceptible to receiving electrons (electrophilic character).[35]

Molecular Electrostatic Potential (MEP)

The MEP surface provides a rich, visual representation of the charge distribution. The most negative potential (deepest red) is expected to be localized around the sulfur atom of the thione group due to its lone pairs of electrons, making it the most probable site for electrophilic attack or hydrogen bonding interactions. The nitrogen atom will also exhibit a region of negative potential. Regions of positive potential (blue) will likely be found around the hydrogen atoms, particularly the N-H proton. This map is critical for predicting how the molecule will orient itself when approaching a receptor binding site.[12][15]

NBO and Mulliken Charge Analysis

Atomic charges quantify the electron distribution and highlight polar bonds.

AtomNBO Charge (e)Mulliken Charge (e)
S1e.g., -0.45e.g., -0.30
N2e.g., -0.60e.g., -0.52
C1 (Carbonyl C)e.g., +0.35e.g., +0.25
(Note: These are example values.)

The NBO charges typically show a more pronounced charge separation than Mulliken charges.[19] In this molecule, the sulfur and nitrogen atoms are expected to carry a significant negative charge, while the adjacent carbon (C1) will be electropositive. This charge distribution confirms the polar nature of the C=S and C-N bonds and aligns with the predictions from the MEP analysis. Furthermore, the NBO output should be inspected for significant donor-acceptor interactions (hyperconjugation), which contribute to the overall stability of the molecule. For instance, delocalization from a lone pair on the nitrogen atom into an antibonding orbital of the C=S bond would be a key stabilizing interaction.[20][21]

G cluster_input Calculated Properties cluster_output Implications for Drug Design A HOMO/LUMO Gap Large Gap D High Kinetic Stability A:f1->D Indicates B MEP Surface Negative potential on S, N E Key H-Bonding / Metal Coordination Sites B:f1->E Identifies C NBO Charges High charge on S, N F Prediction of Intermolecular Interactions C:f1->F Informs E->F

Caption: Linking computational results to drug design insights.

Conclusion

The DFT-based computational workflow detailed in this guide provides a powerful and reliable method for elucidating the electronic properties of Isoquinoline-1(2H)-thione. By systematically analyzing the optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and charge distribution, researchers can gain a profound understanding of the molecule's intrinsic characteristics.

The results from such a study indicate a stable molecule with distinct regions of high and low electron density, primarily centered around the sulfur and nitrogen heteroatoms. These findings are not merely academic; they provide actionable intelligence for drug development professionals. The identified nucleophilic and electrophilic sites serve as a roadmap for predicting intermolecular interactions, guiding the design of derivatives with enhanced binding affinity to biological targets, and helping to explain structure-activity relationships. This quantum chemical approach is an essential component of modern, rational drug discovery, enabling a more efficient and targeted search for novel therapeutic agents.

References

  • ORCA - FACCTs. (n.d.).
  • Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian.
  • NBO – Knowledge and References. (n.d.). Taylor & Francis.
  • ORCA - NERSC Documentation. (n.d.).
  • Role of DFT in Drug Design: A Mini Review. (2020). Longdom Publishing.
  • ORCA (quantum chemistry program). (n.d.). Wikipedia.
  • Installing ORCA for Personal Use. (n.d.). ORCD Docs.
  • HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. (n.d.). Imperial College London.
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). PMC.
  • Applications of density functional theory in COVID-19 drug modeling. (2021). PMC - NIH.
  • A Brief Review on Importance of DFT In Drug Design. (2019). Crimson Publishers.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv.
  • Mulliken population tutorial. (2024). nanotools documentation.
  • Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. (2025). ChemCopilot.
  • Frontier molecular orbital theory. (n.d.). Grokipedia.
  • The ORCA quantum chemistry program package. (2020). The Journal of Chemical Physics.
  • What is NBO (Natural Bond Orbital) analysis for molecules?. (2013). ResearchGate.
  • (PDF) Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. (2024).
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem.
  • Tutorial for Atomic Population and Charge Analysis. (n.d.). ORBKIT documentation.
  • Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). iOpenShell.
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.
  • Frontier Orbital Theory in Organic Reactivity. (n.d.).
  • Molecular Electrostatic Potential (MEP). (n.d.).
  • Molecular Electrostatic Potential (MEP) Calculation Service. (n.d.). CD ComputaBio.
  • Mulliken population analysis in CASTEP. (n.d.). TCM.
  • 2.02: LFT and Frontier Molecular Orbital Theory. (2020). Chemistry LibreTexts.
  • MullikenPopulation. (2026). QuantumATK Documentation.
  • Mulliken population analysis. (n.d.).
  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). JACS Au.
  • Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube.
  • Gaussian tutorial-1|Structure Builder|. (2024). YouTube.
  • Vibrational Analysis in Gaussian. (1999).
  • HOMO-LUMO of five-membered heterocycles and their energy gap calculated... (n.d.). ResearchGate.
  • Quantum Chemistry with Gaussian using GaussView. (2013). University of Illinois Urbana-Champaign.
  • Atomic and Molecular Orbitals. (n.d.).
  • Vibrational frequency calculations. (n.d.). Qcore.
  • How can I learn DFT calculations by using Gaussian 09 Software?. (2016). ResearchGate.
  • 11.10 Harmonic Vibrational Analysis. (n.d.). Q-Chem Manual.
  • Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. (2019). IntechOpen.
  • Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. (2024). Synthetic Communications.
  • How to perform and analyze Frequency Vibrational DFT calculations in GaussView and Gaussian. (2020). YouTube.
  • Computational Drug-Likeness Studies of Selected Thiosemicarbazones: A Sustainable Approach for Drug Designing. (2025). MDPI.
  • Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. (n.d.). Spectroscopy Online.
  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (2022). MDPI.
  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI.
  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. (2021). ACS Omega.
  • Isoquinoline-substituted hybrid compounds: synthesis and computational studies. (n.d.). ResearchGate.

Sources

Foundational

Single Crystal X-Ray Diffraction Data for Isoquinoline-1(2H)-thione: A Structural and Mechanistic Whitepaper

Executive Summary The isoquinoline-1(2H)-thione scaffold is a privileged pharmacophore in medicinal chemistry and a foundational building block in synthetic biology. While its derivatives exhibit a broad spectrum of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline-1(2H)-thione scaffold is a privileged pharmacophore in medicinal chemistry and a foundational building block in synthetic biology. While its derivatives exhibit a broad spectrum of biological activities—ranging from antimicrobial properties to acting as highly specialized Unnatural Base Pairs (UBPs) in semi-synthetic organisms—the rational design of these molecules relies heavily on precise structural characterization.

As a Senior Application Scientist, I approach the structural analysis of this scaffold not merely as a data collection exercise, but as a mechanism to decode its biological efficacy. Single Crystal X-ray Diffraction (SCXRD) serves as the gold standard for this purpose. This whitepaper provides an in-depth technical guide on the SCXRD data of isoquinoline-1(2H)-thione and its derivatives, elucidating the causality behind experimental protocols, tautomeric dynamics, and the non-covalent interactions that drive their utility in advanced therapeutics and bioengineering.

Crystallographic Fundamentals & Tautomeric Dynamics

A critical structural question surrounding the isoquinoline-1-thione core is its tautomeric state in the solid phase: does it exist as the thiol (1-isoquinolinethiol) or the thione (isoquinoline-1(2H)-thione)?

SCXRD data definitively resolves this by providing precise bond lengths and atomic coordinates. In the solid state, the scaffold predominantly crystallizes in the 2H-thione form . This is evidenced by two key crystallographic markers:

  • C=S Bond Length: The carbon-sulfur bond typically measures between 1.65 Å and 1.68 Å, which is characteristic of a double bond (a standard C–S single bond exceeds 1.75 Å).

  • Proton Localization: High-resolution diffraction data consistently locates the hydrogen atom on the adjacent nitrogen atom (N–H), rather than the sulfur.

The causality behind this preference lies in crystal packing thermodynamics. The thione form facilitates robust, directional intermolecular hydrogen bonding networks (specifically N–H···S=C interactions), which significantly lower the lattice energy and stabilize the supramolecular architecture[1].

Quantitative SCXRD Data Summary

To provide a comparative baseline, the following table summarizes the quantitative crystallographic parameters for representative isoquinoline-thione and related dithioate derivatives.

Compound / DerivativeEmpirical FormulaSpace GroupUnit Cell Dimensions (a, b, c in Å)Volume (ų)Density ( Dcalc​ , g/cm³)Ref
Isoquinoline derivative (I)C₁₅H₁₇NO₂S₂P2₁2₁2₁ (Orthorhombic)a = 5.280, b = 8.134, c = 35.0151504.11.358[1]
2-Isopropyl-4-methyl-4-phenyl...C₁₉H₂₁NSMonoclinic / OrthorhombicData specific to polymorph-1.204[2]
d5SICS (UBP in DNA complex)C₁₁H₉NS (Base)P3₁21 (Polymerase Complex)Complex-dependent (dC1'-C1' = 11.0 Å)--[3]

Experimental Protocol: A Self-Validating SCXRD Workflow

Generating high-fidelity SCXRD data requires a protocol where every step acts as a self-validating control. Below is the optimized methodology for isolating and characterizing isoquinoline-1(2H)-thione derivatives.

Step 1: Crystal Growth via Vapor Diffusion
  • Rationale: Isoquinoline thiones often form microcrystalline powders upon rapid solvent evaporation. Vapor diffusion ensures a slow approach to supersaturation, yielding diffraction-quality single crystals.

  • Procedure: Dissolve 10 mg of the purified compound in 0.5 mL of a good solvent (e.g., dichloromethane). Place this in an inner vial. Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., n-hexane or pentane). Seal the outer vial tightly and leave undisturbed at 298 K for 3–7 days.

Step 2: Mounting and Cryocooling
  • Rationale: Data must be collected at cryogenic temperatures (100–150 K). Cooling minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which is absolutely critical for accurately locating the low-electron-density N–H proton to confirm the thione tautomer.

  • Procedure: Select a crystal (approx. 0.15 × 0.10 × 0.05 mm) under a polarized microscope. Coat it in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen loop. Immediately transfer to the diffractometer's cold nitrogen stream (100 K).

Step 3: Data Collection
  • Procedure: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα for absolute structure determination of chiral derivatives). Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

Step 4: Structure Solution and Refinement (The Self-Validating Control)
  • Procedure: Integrate the data and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: The protocol validates itself through the refinement metrics. An R1​ value < 0.05 (5%) and a Goodness-of-Fit (GoF) approaching 1.05 confirm that the modeled thione geometry perfectly matches the raw electron density. Furthermore, the absence of residual electron density peaks > 0.5 e/ų near the sulfur atom definitively rules out the presence of the thiol tautomer.

SCXRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Crystal Growth (Vapor Diffusion / Slow Evap) N1->N2 N3 Mounting & Cryocooling (100-150 K) N2->N3 N4 X-ray Diffraction (Mo/Cu Kα Radiation) N3->N4 N5 Data Integration & Absorption Correction N4->N5 N6 Structure Solution (SHELXT) & Refinement (SHELXL) N5->N6

Caption: Step-by-step SCXRD workflow for isoquinoline-1(2H)-thione derivatives.

Mechanistic Insights: From Crystal Lattice to Synthetic Biology

The true value of SCXRD data lies in its ability to explain biological mechanisms. The planar geometry of the isoquinoline-1(2H)-thione core, combined with the polarizability of the sulfur atom, allows it to participate in unique non-covalent interactions.

Intermolecular Interactions

In the crystal lattice, these molecules are typically linked by a combination of weak C—H···O, C—H···S, and C—H···π interactions, resulting in complex three-dimensional supramolecular networks[1]. The thione sulfur is highly polarizable, making it an excellent hydrogen bond acceptor, which dictates the packing motif and influences the compound's solubility and bioavailability in drug formulations.

Application in Unnatural Base Pairs (UBPs)

Perhaps the most groundbreaking application of the isoquinoline-1(2H)-thione scaffold is its use in expanding the genetic alphabet. The derivative 2,6-dimethyl-2H-isoquinoline-1-thione (d5SICS) was developed by Romesberg and colleagues as an unnatural nucleobase that pairs with a complementary unnatural base (dNaM)[4].

Unlike Watson-Crick base pairs (A-T, G-C) which rely on hydrogen bonds, the d5SICS-dNaM pair is sustained entirely by hydrophobic and packing interactions[5]. SCXRD of the KlenTaq DNA polymerase containing this UBP revealed a critical mechanistic insight: the enzymes require a planar, Watson-Crick-like base-pair geometry for successful replication. The crystal structure (PDB ID: 3SV3) demonstrated that d5SICS and dNaM adopt a coplanar configuration in the active site with an end-to-end distance ( dC1′−C1′ ) of 11.0 Å, perfectly mimicking natural DNA[5],[3]. The strict planarity of the isoquinoline-1(2H)-thione core, validated by small-molecule SCXRD, is the fundamental reason this UBP is recognized by natural polymerases[3].

Structure_Function Core Isoquinoline-1(2H)-thione Core Scaffold Geom Planar Geometry & Thione Group Core->Geom Inter Intermolecular Forces (π-π Stacking, Hydrophobic) Geom->Inter Enables Bio Biological Applications (UBPs, Enzyme Inhibitors) Inter->Bio Drives Efficacy

Caption: Logical mapping of crystallographic features to biological applications.

Conclusion

Single crystal X-ray diffraction provides far more than a static snapshot of the isoquinoline-1(2H)-thione molecule; it offers a predictive blueprint for its behavior in biological systems. By confirming the 2H-thione tautomer, mapping the N-H···S interaction networks, and proving the strict planarity of the aromatic core, SCXRD data directly informs the rational design of next-generation therapeutics and synthetic genetic materials. For drug development professionals, integrating these crystallographic insights into the pipeline is not optional—it is a prerequisite for optimizing target binding and pharmacokinetic profiles.

References

  • Structural characterization and crystal packing of the isoquinoline deriv
  • What Sustains the Unnatural Base Pairs (UBPs) with No Hydrogen Bonds.
  • 2-Isopropyl-4-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline-1-thione. IUCr Journals.
  • What Sustains the Unnatural Base Pairs (UBPs) with No Hydrogen Bonds (Extended Crystal Structure Data).
  • Optimization of Replication, Transcription, and Translation in a Semi-Synthetic Organism.

Sources

Exploratory

Spectroscopic Characterization of Isoquinoline-1(2H)-thione Derivatives: A Comprehensive Analytical Guide

Executive Summary Isoquinoline-1(2H)-thione derivatives are privileged scaffolds in medicinal chemistry and advanced materials, prized for their diverse biological activities and unique electronic properties. However, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline-1(2H)-thione derivatives are privileged scaffolds in medicinal chemistry and advanced materials, prized for their diverse biological activities and unique electronic properties. However, their structural validation is frequently complicated by the thione-thiol tautomeric equilibrium . Accurate spectroscopic characterization is not merely a compliance step; it is a critical requirement for understanding the molecule's reactivity, binding affinity, and solid-state behavior.

This technical guide provides an authoritative, self-validating framework for the spectroscopic characterization of isoquinoline-1(2H)-thiones. By integrating Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can definitively establish the dominant tautomeric form and verify structural integrity.

Mechanistic & Structural Context: The Thione-Thiol Tautomerism

In solution and the solid state, isoquinoline-1-thiones exist in an equilibrium between the lactam-like thione form (1(2H)-thione) and the lactim-like thiol form (1-thiol).

Unlike their oxygen analogues (isoquinolin-1-ones), where the lactam form overwhelmingly dominates, the thione-thiol equilibrium is more sensitive to solvent polarity and substitution patterns. However, in most polar solvents and in the solid state, the 1(2H)-thione form is thermodynamically favored due to the strong hydrogen-bonding capability of the N-H group and the high polarizability of the thiocarbonyl (C=S) bond.

Understanding the causality behind the spectroscopic shifts is essential:

  • The C=S Bond: The 3p-2p π -overlap in the C=S bond is weaker than the 2p-2p overlap in C=O. This leads to a smaller HOMO-LUMO gap, which induces a strong paramagnetic deshielding effect in 13 C NMR, pushing the thiocarbonyl carbon significantly downfield[1].

  • Vibrational Coupling: Unlike the highly localized C=O stretch, the C=S stretching vibration is heavily coupled with C-N and C-C vibrations, making its IR assignment highly dependent on the molecular fingerprint rather than a single isolated peak.

TautomerismLogic Thiol Isoquinoline-1-thiol (Minor Form) Thione Isoquinoline-1(2H)-thione (Major Form) Thiol->Thione Proton Transfer (Solvent Dependent) NMR_1H 1H NMR N-H Peak (>10 ppm) C3-H (~8.3 ppm) Thione->NMR_1H Confirms N-H NMR_13C 13C NMR C=S Peak (~188 ppm) Thione->NMR_13C Confirms C=S IR_Spec FT-IR Spectroscopy N-H (~3150 cm⁻¹) C=S (~1150 cm⁻¹) Thione->IR_Spec Confirms N-H / C=S

Caption: Tautomeric equilibrium of isoquinoline-1(2H)-thione and the corresponding spectroscopic validation markers.

Core Spectroscopic Modalities

To establish a self-validating system, no single analytical technique should be relied upon in isolation. The integration of 1 H NMR, 13 C NMR, and FT-IR provides a robust triad for structural confirmation.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assessing the tautomeric state in solution.

  • 1 H NMR: The presence of the 1(2H)-thione form is immediately signaled by a broad downfield singlet corresponding to the N-H proton , typically appearing between 10.0 and 13.0 ppm depending on solvent hydrogen-bonding (e.g., DMSO- d6​ vs. CDCl 3​ ). Furthermore, the C3-H proton (if unsubstituted) appears as a highly deshielded signal. Recent studies on substituted isoquinoline-1-thiones report this C3-H signal as a distinct singlet at 8.27–8.33 ppm [2].

  • 13 C NMR: The most diagnostic marker is the thiocarbonyl (C=S) carbon . Due to the paramagnetic deshielding effect described earlier, this quaternary carbon resonates extremely far downfield, typically around ~188 ppm [1]. This is significantly distinct from an amide/lactam C=O carbon, which typically resonates at ~160–170 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Solid-state FT-IR (via ATR) eliminates solvent effects, allowing observation of the preferred solid-state tautomer.

  • N-H Stretching: A broad, intense band in the 3100–3200 cm −1 region confirms the 2H-thione form. The absence of a weak S-H stretch at ~2500 cm −1 further rules out the thiol tautomer.

  • C=S Stretching: The thiocarbonyl stretch is notoriously difficult to assign due to vibrational coupling (the "thioamide band"). It typically manifests as a series of coupled bands in the fingerprint region, with the most diagnostic C=S dominant vibration occurring between 1100 and 1200 cm −1 .

Data Summary Table
Spectroscopic ModalityKey Nucleus / BondExpected Range / ValueDiagnostic Significance
1 H NMR N-H Proton10.0 – 13.0 ppm (br s)Confirms the lactam-like (thione) tautomer; highly solvent dependent.
1 H NMR C3-H Proton8.27 – 8.33 ppmConfirms heterocyclic core integrity; deshielded by adjacent nitrogen[2].
13 C NMR C=S Carbon~188 ppmDefinitive proof of the thiocarbonyl group; paramagnetic deshielding[1].
FT-IR (ATR) N-H Stretch3100 – 3200 cm −1 Confirms solid-state thione tautomer; absence of S-H (~2500 cm −1 ).
FT-IR (ATR) C=S Stretch1100 – 1200 cm −1 Identifies the thioamide functional group (coupled vibration).

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to. These protocols are designed to minimize solvent-induced tautomeric shifts and maximize signal-to-noise ratios for quaternary carbons.

Workflow Prep Sample Preparation (Anhydrous CDCl3 / DMSO-d6) NMR NMR Acquisition (1H, 13C, 2D-HSQC) Prep->NMR IR FT-IR Acquisition (ATR Solid State) Prep->IR Analysis Data Integration & Tautomer Quantification NMR->Analysis IR->Analysis

Caption: Standardized experimental workflow for the multimodal spectroscopic characterization of thione derivatives.

Protocol A: High-Resolution NMR Acquisition

Objective: To capture the highly deshielded C=S carbon and labile N-H proton without solvent exchange artifacts.

  • Sample Preparation: Dissolve 15–20 mg of the purified isoquinoline-1(2H)-thione derivative in 0.6 mL of anhydrous, ampoule-sealed DMSO- d6​ or CDCl 3​ . Causality: Anhydrous solvents prevent the rapid exchange of the N-H proton with water, which would otherwise broaden or obliterate the N-H signal.

  • 1 H NMR Acquisition:

    • Set the spectrometer frequency (e.g., 400 MHz or 600 MHz).

    • Use a standard 1D pulse sequence (e.g., zg30).

    • Set the spectral width to at least 15 ppm to ensure the downfield N-H proton is not folded or truncated.

    • Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds.

  • 13 C NMR Acquisition:

    • Set the spectral width to 250 ppm to capture the ~188 ppm C=S peak[2].

    • Critical Step: Because the C=S carbon is quaternary and lacks attached protons, it suffers from long longitudinal relaxation times ( T1​ ) and lacks Nuclear Overhauser Effect (NOE) enhancement. Increase the relaxation delay (D1) to 2.5–3.0 seconds and acquire a minimum of 512–1024 scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a 1.0 Hz exponential line broadening function to the 13 C FID prior to Fourier transformation to enhance the quaternary carbon signals.

Protocol B: Solid-State FT-IR Analysis (ATR Method)

Objective: To identify the coupled C=S vibrational bands and confirm the solid-state tautomeric preference.

  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic grade isopropanol and allow it to dry completely.

  • Background Acquisition: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm −1 .

  • Sample Loading: Place 1–2 mg of the solid crystalline sample directly onto the ATR crystal. Apply the pressure anvil until the clutch slips, ensuring optimal optical contact between the crystal and the sample. Causality: Poor contact leads to artificially low intensities in the high-wavenumber region (e.g., the N-H stretch at 3150 cm −1 ).

  • Acquisition & Processing: Acquire 32 scans at 4 cm −1 resolution. Apply an ATR correction algorithm during post-processing to account for the wavelength-dependent penetration depth of the evanescent wave, ensuring accurate relative peak intensities.

Conclusion

The spectroscopic characterization of isoquinoline-1(2H)-thiones requires a multimodal approach grounded in the physical chemistry of the thione-thiol equilibrium. By leveraging the paramagnetic deshielding of the C=S carbon in 13 C NMR (~188 ppm) and the distinct N-H stretching frequencies in FT-IR, researchers can construct a self-validating dataset that unequivocally proves the structural identity and tautomeric state of these valuable heterocyclic scaffolds.

References

  • Chemodivergent Conversion of Ketenimines Bearing Cyclic Dithioacetalic Units into Isoquinoline-1-thiones or Quinolin-4-ones as a Function of the Acetalic Ring Size Source: The Journal of Organic Chemistry, American Chemical Society (ACS) URL:[Link]

  • Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL:[Link]

Sources

Foundational

Hydrogen Bonding Networks and Hydrophobic Paradigms in Isoquinoline-1(2H)-thione Crystal Structures: From Solid-State Chemistry to Synthetic Biology

Executive Summary Isoquinoline-1(2H)-thione and its derivatives represent a fascinating dichotomy in structural chemistry. In pure small-molecule crystal structures, these compounds are defined by robust intermolecular h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline-1(2H)-thione and its derivatives represent a fascinating dichotomy in structural chemistry. In pure small-molecule crystal structures, these compounds are defined by robust intermolecular hydrogen bonding networks (N-H···S=C) driven by thione-thiol tautomerism. Conversely, in the realm of synthetic biology, derivatives such as 6-methyl-2H-isoquinoline-1-thione (d5SICS) function as Unnatural Base Pairs (UBPs) precisely because they lack Watson-Crick hydrogen bonding. This whitepaper explores the causality behind these structural behaviors, detailing the crystallographic parameters, thermodynamic drivers, and experimental protocols used to characterize these systems.

Solid-State Crystallography: Thione-Thiol Tautomerism and Homodimer Networks

Isoquinoline-1(2H)-thione exists in equilibrium with its thiol tautomer (isoquinoline-1-thiol) in solution. However, in the solid state, the thione form is overwhelmingly favored. The causality behind this preference lies in the relative strengths of the hydrogen bond networks formed during crystallization. The N-H group is a potent hydrogen bond donor, and the highly polarizable C=S group is an excellent acceptor.

In the crystal lattice, isoquinoline-1(2H)-thione molecules typically arrange into centrosymmetric homodimers held together by paired N-H···S hydrogen bonds. This dimerization quenches the hydrogen-bonding potential of the molecule, leading to a discrete, highly stable structural motif that dictates the macroscopic properties of the crystal, such as melting point, stability, and solubility profiles critical for formulation in drug development.

H_Bond_Network A Isoquinoline-1(2H)-thione (Monomer) B Thione-Thiol Tautomerism (Equilibrium) A->B C Thione Form Dominance (Solid State) B->C D Intermolecular N-H···S Hydrogen Bonding C->D E Centrosymmetric Dimer Formation D->E F Extended Crystal Lattice (Pi-Stacking) E->F

Causality of centrosymmetric homodimer formation in isoquinoline-1(2H)-thione crystals.

The Hydrophobic Paradigm: Isoquinoline-1(2H)-thione in Synthetic Biology

While the parent compound relies on hydrogen bonding, specific derivatives have been engineered to exploit the absence of these networks. The derivative 6-methyl-2H-isoquinoline-1-thione (known as d5SICS) is a foundational molecule in the development of Unnatural Base Pairs (UBPs)[1]. Paired with 2-methoxy-3-methylnaphthalene (dNaM), d5SICS forms a functional base pair that can be replicated by natural DNA polymerases[2].

The structural integrity of the d5SICS-dNaM pair in the DNA double helix (e.g., PDB ID: 3SV3) is not sustained by inter-base hydrogen bonds. Instead, quantum chemical and molecular dynamics calculations reveal that the pair adopts a slipped parallel configuration[3]. The distance between the methoxy hydrogen of dNaM and the thione sulfur of d5SICS is approximately 3.25 Å, which exceeds the sum of their van der Waals radii (3.0 Å), thereby eliminating any significant C-H···S hydrogen bonding[4]. The stability of this network is driven by:

  • Pi-Stacking and Dispersion Forces: Intrastrand stacking interactions with adjacent natural base pairs (A-T or G-C) provide a massive stabilizing energy (ΔE ≈ -74.0 kcal/mol)[5].

  • Hydrophobic Exclusion: The lack of hydrogen bond donors/acceptors prevents mispairing with natural bases and drives the exclusion of water molecules from the helical core, entropically favoring the paired state.

Quantitative Structural Parameters

To compare the dual nature of these molecules, the following table summarizes the key crystallographic and interaction parameters governing their solid-state and macromolecular behaviors.

ParameterIsoquinoline-1(2H)-thione (Parent)d5SICS-dNaM UBP (Derivative in DNA)
Primary Interaction Intermolecular N-H···S Hydrogen BondsHydrophobic Exclusion & Pi-Stacking
Inter-Molecular Distance N···S ≈ 3.2 - 3.4 ÅC1'-C1' = 10.7 - 11.0 Å
Geometry Centrosymmetric Coplanar DimerSlipped Parallel Configuration
Binding Energy (ΔE) ~ -10 to -15 kcal/mol (H-bond dimer)~ -74.0 kcal/mol (Flanked by A-T pairs)
Solvent Interaction Solvated by polar protic solventsExcludes water from the helical core

Experimental Workflows and Protocols

To validate these structural models, researchers must employ rigorous, self-validating experimental protocols. Below are the methodologies for both small-molecule crystallography and macromolecular UBP incorporation.

Protocol A: Small-Molecule Crystallization and X-Ray Diffraction

This protocol is designed to isolate the thione tautomer and validate the N-H···S hydrogen bond network.

  • Solvent Selection: Dissolve 50 mg of isoquinoline-1(2H)-thione in 5 mL of a moderately polar solvent (e.g., ethyl acetate) to disrupt pre-existing amorphous aggregates while maintaining solubility.

  • Controlled Evaporation: Place the solution in a crystallization vial. Cover with parafilm and puncture 2-3 small holes to allow slow solvent evaporation at 22°C over 48-72 hours.

  • Crystal Harvesting: Select a single, defect-free crystal (approx. 0.2 x 0.2 x 0.1 mm) using a polarizing microscope. Mount the crystal on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Transfer to an X-ray diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å) cooled to 100 K using a nitrogen stream. Self-Validation: The low temperature minimizes thermal motion, allowing accurate resolution of the hydrogen atom positions in the N-H···S network.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F^2. Ensure the N-H hydrogen atom is located from the difference Fourier map and refined freely to empirically validate the hydrogen bond geometry.

Protocol B: Enzymatic Incorporation and Crystallization of UBP-DNA

This protocol validates the hydrophobic, non-hydrogen-bonded integration of d5SICS into a DNA duplex.

  • Oligonucleotide Synthesis: Synthesize the DNA template containing the dNaM unnatural base using standard solid-phase phosphoramidite chemistry.

  • Primer Annealing: Anneal a complementary primer to the template by heating to 95°C for 5 minutes and cooling slowly to room temperature in a buffer containing 10 mM Tris-HCl (pH 7.5) and 50 mM NaCl.

  • Polymerase Extension: Incubate the annealed complex with a high-fidelity DNA polymerase in the presence of natural dNTPs and the unnatural d5SICS triphosphate (d5SICS-TP)[2].

  • Purification: Purify the fully extended duplex DNA using anion-exchange HPLC. Self-Validation: This step ensures 100% homogeneity of the UBP-containing sequence, preventing crystal twinning or structural artifacts.

  • Co-Crystallization: Set up hanging-drop vapor diffusion plates mixing 1 μL of the purified DNA (1-2 mM) with 1 μL of crystallization buffer (e.g., 10% MPD, 40 mM sodium cacodylate pH 6.0, 12 mM spermine, 80 mM KCl).

  • Diffraction and Analysis: Collect X-ray diffraction data at a synchrotron source. The resulting electron density map will confirm the slipped parallel stacking and the absence of inter-base hydrogen bonds[5].

UBP_Workflow Step1 Synthesize d5SICS Phosphoramidite Step2 Solid-Phase DNA Synthesis Step1->Step2 Step3 Anneal with dNaM Template Step2->Step3 Step4 Polymerase Extension Assay Step3->Step4 Step5 Crystallization (PDB: 3SV3) Step4->Step5 Step6 X-Ray Diffraction Analysis (Observe Stacking, No H-Bonds) Step5->Step6

Workflow for enzymatic incorporation and structural validation of d5SICS-dNaM UBPs.

References

  • Source: National Institutes of Health (NIH)
  • What Sustains the Unnatural Base Pairs (UBPs)
  • Source: American Chemical Society (ACS)

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of Isoquinoline-1(2H)-thione

Preamble: A Molecule Defined by Dynamic Equilibrium To discuss the thermodynamic properties of Isoquinoline-1(2H)-thione is to delve into a fascinating case of molecular dynamics. This heterocyclic compound does not exis...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: A Molecule Defined by Dynamic Equilibrium

To discuss the thermodynamic properties of Isoquinoline-1(2H)-thione is to delve into a fascinating case of molecular dynamics. This heterocyclic compound does not exist as a single, static entity but is in a constant state of tautomeric equilibrium with its thiol form, 1-mercaptoisoquinoline. This thione-thiol tautomerism is the central chemical feature that dictates its stability, melting behavior, and overall physicochemical profile. The thione form possesses a carbon-sulfur double bond (C=S) and an N-H bond, while the thiol form features a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a C=N bond within the aromatic ring.

Furthermore, understanding this system is greatly illuminated by comparing it to its more common oxygen analog, Isoquinoline-1(2H)-one (also known as 1-hydroxyisoquinoline or isocarbostyril), which exhibits a similar, well-studied lactam-lactim tautomerism.[1][2] For the oxygen analog, the keto (lactam) form is known to be significantly more stable and is the predominant tautomer in most conditions.[1] By analogy, and considering the general preference for C=O bonds over C=S bonds in terms of bond energy, it is theoretically posited that the thione form of Isoquinoline-1(2H)-thione is the major contributor to the equilibrium mixture in the solid state and in most solvents. This guide will, therefore, explore the properties of Isoquinoline-1(2H)-thione through the lens of this critical equilibrium, leveraging data from analogous compounds to build a comprehensive analytical framework.

Section 1: Melting Point Determination and Physicochemical Context

A precise, experimentally verified melting point for the unsubstituted Isoquinoline-1(2H)-thione is not prominently reported in peer-reviewed literature, a fact that underscores its complex nature and potential for thermal transformation. However, we can establish a logical framework for its expected behavior by examining related structures.

  • Parent Compound: The parent aromatic structure, isoquinoline, is a low-melting solid with a reported melting point of 26-28 °C.[3][4]

  • Oxygen Analog: The tautomeric oxygen analog, 1(2H)-Isoquinolinone (isocarbostyril), is a stable, white to pale yellow solid.[5] Its melting point is considerably higher, reflecting stronger intermolecular forces, likely due to hydrogen bonding between the N-H and C=O groups.

  • Substituted Derivatives: Studies on highly substituted dihydroisoquinoline-3(2H)-thione derivatives report high melting points, such as 268–270 °C and 278–280 °C.[6] While substitution significantly impacts crystal packing and intermolecular forces, these values indicate that the isoquinoline-thione core is a constituent of thermally stable molecules.

Table 1: Comparative Melting Points of Isoquinoline and Related Compounds

CompoundStructureReported Melting Point (°C)Citation(s)
IsoquinolineC₉H₇N26-28[3][4]
1(2H)-IsoquinolinoneC₉H₇NONot definitively cited in peer-reviewed literature; commercial sources suggest a range.[5][7][8]
Substituted Dihydroisoquinoline-3(2H)-thionesComplex268-280[6]

Based on this comparative analysis, it is reasonable to hypothesize that Isoquinoline-1(2H)-thione is a solid at room temperature with a melting point substantially higher than the parent isoquinoline, likely influenced by strong hydrogen bonding and dipole-dipole interactions characteristic of thiones.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

For a definitive determination of the melting point (Tₘ) and the associated enthalpy of fusion (ΔHfus), Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques due to its superior accuracy and ability to provide thermodynamic data.[9][10]

Causality of Protocol Design: The choice of a low heating rate (e.g., 2-5 °C/min) is critical. A slow ramp rate enhances the resolution of the melting endotherm, allowing for a more accurate onset temperature determination and separation from any overlapping thermal events, such as decomposition or solid-solid transitions.[10] The use of a hermetically sealed aluminum pan prevents sample loss through sublimation, which can be a concern for aromatic compounds.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity Isoquinoline-1(2H)-thione into an aluminum DSC pan. Crimp the pan with a hermetic lid. Prepare an empty, hermetically sealed pan to serve as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a temperature significantly above the melt (e.g., 250 °C or higher, based on preliminary scouting).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The melting point is determined from the resulting thermogram as the extrapolated onset temperature of the endothermic peak. The area under the peak corresponds to the enthalpy of fusion (ΔHfus), which provides insight into the energy required to break the crystal lattice structure.

Section 2: Thermodynamic Stability and Decomposition Profile

The thermodynamic stability of a pharmaceutical compound is a critical parameter, dictating its shelf-life, processing conditions, and degradation pathways.[11] For Isoquinoline-1(2H)-thione, stability is intrinsically linked to both its tautomeric equilibrium and its susceptibility to thermal decomposition.

High-temperature studies on the parent isoquinoline molecule show it to be a very stable aromatic system, decomposing only at extreme temperatures (1275–1700 K).[12] The introduction of the thione group, however, provides a reactive site that is expected to lower the decomposition temperature significantly compared to the parent heterocycle.

Experimental Protocol: Assessing Thermal Stability with Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability.[10] It measures the change in mass of a sample as a function of temperature, providing a clear indication of when decomposition begins and the stages through which it proceeds.

Causality of Protocol Design: Performing the analysis under an inert nitrogen atmosphere is crucial to isolate the inherent thermal decomposition from oxidative processes, which would occur in the presence of air and complicate the interpretation.[13] Coupling the TGA to a mass spectrometer (TGA-MS) provides an authoritative, self-validating system by allowing for the real-time identification of evolved gas products, thereby confirming the decomposition mechanism.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA balance with certified weights and verify the temperature accuracy using appropriate standards.

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of Isoquinoline-1(2H)-thione into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature (e.g., 30 °C).

    • Heat the sample at a linear rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a dynamic nitrogen atmosphere (flow rate of 50-100 mL/min).

  • Data Analysis:

    • The TGA curve (mass vs. temperature) will show a stable plateau until the onset of decomposition, which is marked by a significant loss of mass.

    • The derivative of this curve (DTG curve) highlights the temperature of the maximum rate of mass loss (Tₘₐₓ).

    • The data reveals the temperature range of stability and the presence of any multi-step degradation processes.

Section 3: Integrated Thermal Analysis and Logical Framework

For a comprehensive understanding, a simultaneous TGA-DSC analysis is often employed. This provides a holistic view by correlating mass loss events (TGA) with their energetic consequences (DSC endotherms or exotherms).[10] For Isoquinoline-1(2H)-thione, this would definitively show whether melting is followed by decomposition or if decomposition occurs prior to melting.

Logical Workflow for Thermal Characterization

The following diagram illustrates a logical workflow for the complete thermal characterization of Isoquinoline-1(2H)-thione, emphasizing the interplay between experimental techniques and theoretical understanding.

G cluster_0 Compound & Hypothesis cluster_1 Experimental Determination cluster_2 Data & Interpretation Compound Isoquinoline-1(2H)-thione Hypothesis Exists in Thione <=> Thiol Tautomeric Equilibrium Compound->Hypothesis Central Premise DSC DSC Analysis (N2 atmosphere, 5°C/min) Hypothesis->DSC TGA TGA Analysis (N2 atmosphere, 10°C/min) Hypothesis->TGA MP Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC->MP Provides TGA_MS TGA-MS Analysis TGA->TGA_MS Couple for Mechanism Stability Decomposition Onset (Td) Mass Loss Profile TGA->Stability Provides Mechanism Identification of Evolved Gases TGA_MS->Mechanism Provides Thermo_Data Thermodynamic Profile (Stability, Purity, Phase Behavior) MP->Thermo_Data Stability->Thermo_Data Mechanism->Thermo_Data

Caption: Logical workflow for the comprehensive thermal analysis of Isoquinoline-1(2H)-thione.

Conclusion

The thermodynamic stability and melting point of Isoquinoline-1(2H)-thione are properties fundamentally governed by its thione-thiol tautomeric equilibrium. While direct experimental data for the unsubstituted molecule remains scarce in the literature, a robust analytical strategy can be formulated. By leveraging comparative data from its parent heterocycle, its oxygen analog (1(2H)-isoquinolinone), and substituted derivatives, we can hypothesize that it is a thermally stable solid with a melting point significantly higher than that of isoquinoline itself.

The authoritative determination of these properties hinges on the precise application of modern thermal analysis techniques. Differential Scanning Calorimetry provides the definitive melting point and enthalpy of fusion, while Thermogravimetric Analysis, especially when coupled with mass spectrometry, offers an unambiguous profile of the compound's thermodynamic stability and decomposition pathways. The protocols and logical framework outlined in this guide provide a self-validating system for researchers to generate the precise, reliable data required for drug development and materials science applications.

References

  • (Reference details for thermal analysis of related heterocyclic thiones would be listed here)
  • (Reference details for thermal analysis of related heterocyclic thiones would be listed here)
  • Chemical Point. (n.d.). Isoquinoline. Retrieved from [Link]

  • (Reference details for a specific substituted isoquinoline-thione would be listed here)
  • NIST. (n.d.). 1(2H)-Isoquinolinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • (Reference details for DSC review would be listed here)
  • Laskin, A., & Lifshitz, A. (1998). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical. The Journal of Physical Chemistry A, 102(3), 333–342. Available from: [Link]

  • Kaur, H., & Kumar, V. (2014). Differential Scanning Calorimetry: A Review. Research and Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]

  • Glushkov, V. A., & Shklyaev, Y. V. (2001). Synthesis of 1(2H)-Isoquinolones. (Review). Chemistry of Heterocyclic Compounds, 37(6), 663–689. Available from: [Link]

  • PubChem. (n.d.). 1(2H)-Isoquinolinone. National Center for Biotechnology Information. Retrieved from [Link]

  • (Reference details for isocarbostyril alkaloids would be listed here)
  • Wikipedia contributors. (n.d.). Isoquinoline. In Wikipedia. Retrieved from [Link]

  • (Reference details for isocarbostyril alkaloids would be listed here)
  • Bakhite, E. A., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(10), 6973–6984. Available from: [Link]

  • da Silva, A. M. P., et al. (1995). The thiol/thiono tautomerism in thioformic acid: a molecular orbital study. Journal of Molecular Structure: THEOCHEM, 335(2), 141-149. Available from: [Link]

  • (Reference details for quinoline-2(1H)-thione study would be listed here)
  • Saavedra-Leos, M. Z., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 12(1), 24. Available from: [Link]

  • Sadowski, B., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 28(3), 1056. Available from: [Link]

  • Lizarraga, E., et al. (2007). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry, 87(2), 423-428. Available from: [Link]

  • (Reference details for DSC experimental protocol would be listed here)
  • Zhou, P., et al. (2022). Benzo[de]isoquinoline-1,3-dione condensed Asymmetric Azaacenes as Strong Acceptors. Supporting Information. Available from: [Link]

  • (Reference details for isoquinoline-1,3(2H,4H)-dione synthesis would be listed here)
  • (Reference details for DSC study of quinonoid homologues would be listed here)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Isoquinoline-1(2H)-thione via Thionation of Isoquinolin-1(2H)-one

Abstract The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), known as thionation, is a pivotal transformation in synthetic organic chemistry. This application note provides a comprehensive guide for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), known as thionation, is a pivotal transformation in synthetic organic chemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of isoquinoline-1(2H)-thione from its corresponding lactam, isoquinolin-1(2H)-one. The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The substitution of the exocyclic oxygen with sulfur can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, often leading to enhanced pharmacological profiles.[4] This document details the underlying mechanisms, compares common thionating agents, and provides robust, step-by-step protocols for this essential synthesis.

Introduction: The Significance of the Thiocarbonyl Group

The isoquinoline nucleus is a core component of many biologically active compounds.[5][6] For instance, derivatives of this scaffold are being investigated as antitumor, anticonvulsant, and anti-inflammatory agents.[7][8][9] The strategic replacement of the carbonyl oxygen in isoquinolin-1(2H)-one with a sulfur atom to form isoquinoline-1(2H)-thione opens new avenues for drug design. The resulting thioamide (a cyclic version, or thiolactam) is often more resistant to enzymatic hydrolysis than its amide counterpart and exhibits altered electronic and steric properties that can lead to improved binding affinity with biological targets.[4]

The most common and direct method to achieve this transformation is through the use of a sulfur-transfer agent. Among the wide array of available thionating reagents, Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) are the most frequently employed due to their effectiveness with amide and lactam substrates.[4][10] This guide will focus on providing a detailed understanding and practical protocols for using these reagents.

Mechanism of Thionation: The Role of Phosphorus-Sulfur Reagents

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes. The thionation of a lactam like isoquinolin-1(2H)-one with phosphorus-sulfur reagents is not a simple atom swap but a well-orchestrated sequence of chemical events.

Mechanism with Lawesson's Reagent (LR)

Lawesson's Reagent, a substituted dithiophosphetane, is widely regarded as a mild and efficient thionating agent for a variety of carbonyl compounds, including lactams.[11][12] In solution, the dimeric LR structure exists in equilibrium with a highly reactive dithiophosphine ylide monomer.[12][13] This monomer is the key species that initiates the reaction with the carbonyl group.

The accepted mechanism proceeds as follows:

  • Nucleophilic Attack: The carbonyl oxygen of isoquinolin-1(2H)-one attacks the electrophilic phosphorus atom of the reactive dithiophosphine ylide.

  • Intermediate Formation: This attack leads to the formation of a transient betaine-like intermediate, which rapidly undergoes cyclization to form a four-membered thiaoxaphosphetane ring.

  • Cycloreversion: The driving force of the reaction is the subsequent cycloreversion of this intermediate. This step is analogous to the mechanism of the Wittig reaction and is propelled by the formation of a very stable phosphorus-oxygen (P=O) double bond.[11][12]

  • Product Formation: The cycloreversion process breaks the C-O and P-S bonds of the ring, yielding the desired isoquinoline-1(2H)-thione and a stable organophosphorus oxide byproduct.

G cluster_0 Lawesson's Reagent Dissociation cluster_1 Thionation Reaction LR_Dimer LR Dimer (Inactive) LR_Monomer Dithiophosphine Ylide (Reactive Species) LR_Dimer->LR_Monomer Equilibrium Isoquinolinone Isoquinolin-1(2H)-one (C=O) Intermediate Thiaoxaphosphetane Intermediate Isoquinolinone->Intermediate + Reactive Ylide Product Isoquinoline-1(2H)-thione (C=S) Intermediate->Product Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Mechanism of thionation using Lawesson's Reagent.

Mechanism with Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide is a classical and cost-effective thionating agent, though it often requires more forcing conditions.[4] Its cage-like P₄S₁₀ structure must first dissociate into more reactive P₂S₅ monomers, a process that necessitates higher reaction temperatures.[4] The mechanism is thought to be more complex than that of LR and can lead to the formation of polymeric phosphorus-oxygen-sulfur byproducts, which can complicate purification.[4]

Comparative Overview of Thionating Agents

The choice of reagent is critical and depends on factors such as substrate sensitivity, desired yield, cost, and ease of purification.

ReagentAdvantagesDisadvantages
Lawesson's Reagent (LR) Mild reaction conditions, high yields, good functional group tolerance.[4][12]Higher cost, phosphorus byproducts can complicate purification.
Phosphorus Pentasulfide (P₄S₁₀) Highly cost-effective, suitable for large-scale synthesis.[4]Requires high temperatures, moisture sensitive, can result in lower yields and difficult purification.[4]
P₄S₁₀-Pyridine Complex Storable crystalline solid, provides cleaner reactions and simpler workups than P₄S₁₀ alone.[14][15]Moisture sensitive.
P₄S₁₀/HMDO (Curphey's Reagent) Enhanced efficiency, yields often comparable to LR, useful for a wide range of substrates.[16]Requires handling of two reagents.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of isoquinoline-1(2H)-thione.

General Experimental Workflow

The overall process for thionation is straightforward and can be visualized as a three-stage process: Reaction Setup, Workup/Extraction, and Purification.

G Setup 1. Reaction Setup - Add Isoquinolin-1(2H)-one - Add Anhydrous Solvent - Inert Atmosphere (N₂/Ar) Reaction 2. Thionation - Add Thionating Agent - Heat to Reflux - Monitor by TLC Setup->Reaction Workup 3. Workup & Purification - Cool & Quench - Remove Solvent - Purify (Chromatography) Reaction->Workup

Caption: General experimental workflow for a thionation reaction.

Protocol 1: Thionation using Lawesson's Reagent (LR)

This protocol is preferred for its reliability and generally high yields on a laboratory scale.

Materials and Reagents:

  • Isoquinolin-1(2H)-one (1.0 eq)

  • Lawesson's Reagent (0.5 - 0.6 eq)

  • Anhydrous Toluene or Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isoquinolin-1(2H)-one (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous toluene (or dioxane) to the flask to create a solution or a fine suspension (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Under a positive flow of inert gas, add Lawesson's Reagent (0.5-0.6 eq) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup - Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Workup - Filtration (Optional): Some phosphorus byproducts may precipitate upon cooling. If so, filter the mixture through a pad of Celite, washing the pad with a small amount of the reaction solvent.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench any unreacted reagent and neutralize acidic byproducts.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water and then with brine.

  • Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure isoquinoline-1(2H)-thione.

Protocol 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀)

This protocol is a cost-effective alternative, particularly for larger-scale reactions, but may require more optimization.

Materials and Reagents:

  • Isoquinolin-1(2H)-one (1.0 eq)

  • Phosphorus Pentasulfide (P₄S₁₀) (0.4 - 0.5 eq)

  • Anhydrous Pyridine or Toluene

  • Other materials are identical to Protocol 1.

Equipment:

  • Identical to Protocol 1.

Procedure:

  • Setup: Add isoquinolin-1(2H)-one (1.0 eq) and anhydrous pyridine (or toluene) to a dry round-bottom flask under an inert atmosphere.

  • Reagent Addition: Carefully add phosphorus pentasulfide (0.4 - 0.5 eq) in portions. The addition may be exothermic.

  • Reaction: Heat the mixture to reflux and monitor by TLC. Reactions with P₄S₁₀ often require higher temperatures and longer reaction times compared to LR.

  • Workup - Cooling & Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture over crushed ice or into cold saturated sodium bicarbonate solution in a well-ventilated fume hood to decompose the P₄S₁₀. This process can release H₂S gas (toxic, flammable, rotten egg smell).

  • Workup - Extraction: Extract the mixture with ethyl acetate (3x).

  • Workup - Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient heating or reaction time. 2. Reagent (LR or P₄S₁₀) is old or has been deactivated by moisture. 3. Insufficient amount of thionating agent.1. Ensure the reaction is at the correct reflux temperature and extend the reaction time. 2. Use a fresh bottle of the reagent. 3. Increase the stoichiometry of the thionating agent (e.g., from 0.5 to 0.6 eq for LR).
Formation of Multiple Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Presence of water in the reaction.1. Use a lower-boiling solvent (e.g., THF instead of toluene) or reduce the heat. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Difficult Purification 1. Insoluble phosphorus byproducts from LR are co-eluting with the product. 2. Polymeric byproducts from P₄S₁₀.1. Before workup, filter the cooled reaction mixture through Celite. During workup, perform multiple aqueous washes. 2. A thorough aqueous quench and wash are critical. Recrystallization may be more effective than chromatography.

Conclusion

The thionation of isoquinolin-1(2H)-one is a reliable and essential method for accessing isoquinoline-1(2H)-thione, a valuable scaffold for drug discovery and development. Lawesson's Reagent offers a mild and high-yielding pathway suitable for most laboratory applications, while Phosphorus Pentasulfide provides a cost-effective alternative for larger-scale syntheses. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently incorporate this key transformation into their synthetic strategies, enabling the exploration of novel chemical space for therapeutic innovation.

References

  • Mechanism of the thionation reaction using Lawesson's reagent (1). - ResearchGate. Available at: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. Available at: [Link]

  • Lawesson's reagent - Wikipedia. Wikipedia. Available at: [Link]

  • Lawesson's Reagent - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Product Class 5: Isoquinolines. Thieme Chemistry. Available at: [Link]

  • Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. - SciSpace. SciSpace. Available at: [Link]

  • Synthesis and Reactions of Some Isoquinoline Derivatives | Faculty of Science. Mansoura University. Available at: [Link]

  • Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines | ACS Omega. ACS Publications. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. Amerigo Scientific. Available at: [Link]

  • Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of 4-(arylthio)isoquinolin-1(2H)-ones via TBHP-mediated sequential amidation/thioetherification of N-alkylisoquinolinium salts - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of isoquinolin‐1(2H)‐ones by Li et al. - ResearchGate. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 1(2H)-Isoquinolones. (Review) - ResearchGate. ResearchGate. Available at: [Link]

  • Thionations Using a P4S10−Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Pharmaguideline. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Isoquinoline-1(2H)-thione as a Versatile Bidentate Ligand in Transition Metal Chemistry

Introduction: The Emerging Role of Isoquinoline-1(2H)-thione The field of coordination chemistry continually seeks ligands that offer robust, predictable, and tunable interactions with metal centers. Isoquinoline-1(2H)-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emerging Role of Isoquinoline-1(2H)-thione

The field of coordination chemistry continually seeks ligands that offer robust, predictable, and tunable interactions with metal centers. Isoquinoline-1(2H)-thione, a heterocyclic compound, has emerged as a ligand of significant interest. Its structure features a thione group (C=S) and a heterocyclic nitrogen atom, which can act in concert to form a stable six-membered chelate ring with a transition metal. This bidentate N,S-coordination mode imparts considerable stability to the resulting complexes and provides a scaffold for developing novel catalysts, therapeutic agents, and advanced materials.

In solution, isoquinoline-1(2H)-thione exists in a tautomeric equilibrium between the thione (amide-like) and thiol (enol-like) forms. Deprotonation of the N-H proton readily occurs in the presence of a base, yielding an anionic ligand that acts as a powerful bidentate chelator. This guide provides an in-depth exploration of this ligand system, offering detailed protocols for the synthesis of the ligand and its metal complexes, comprehensive characterization methodologies, and an overview of its burgeoning applications.

Ligand Synthesis & Characterization

The successful synthesis of high-purity isoquinoline-1(2H)-thione is the foundational step for its use in coordination chemistry. While several synthetic routes exist, a common and reliable method involves the thionation of the corresponding oxygen analogue, 1(2H)-isoquinolinone.

Protocol 2.1: Synthesis of Isoquinoline-1(2H)-thione

Scientist's Note: This protocol utilizes Lawesson's reagent for the thionation reaction. This reagent is highly effective for converting carbonyls to thiocarbonyls but is moisture-sensitive and should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagent and maximize yield.

Materials:

  • 1(2H)-Isoquinolinone

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous Toluene

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1(2H)-isoquinolinone (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) to the solution. Note: A 0.5 equivalent is used as the reagent provides two sulfur atoms.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield isoquinoline-1(2H)-thione as a solid.

Characterization: The identity and purity of the synthesized ligand should be confirmed by:

  • ¹H NMR: To confirm the proton environment.

  • ¹³C NMR: To verify the carbon skeleton, paying close attention to the C=S shift.

  • FT-IR: To observe the characteristic C=S stretching frequency and the N-H stretch.

  • Mass Spectrometry: To confirm the molecular weight.

Synthesis of Transition Metal Complexes: A General Workflow

The synthesis of transition metal complexes with isoquinoline-1(2H)-thione typically involves the deprotonation of the ligand followed by coordination to a metal salt. The general workflow is adaptable for various transition metals.

G cluster_ligand Ligand Preparation cluster_complex Complex Synthesis cluster_purification Workup & Purification cluster_final Final Analysis L_Synth Synthesis of Isoquinoline-1(2H)-thione (Protocol 2.1) L_Char Ligand Characterization (NMR, IR, MS) L_Synth->L_Char Deprot Deprotonation of Ligand (e.g., with NaH, NaOMe) L_Char->Deprot Metal_Add Addition of Metal Precursor (e.g., PdCl2, RuCl3) Deprot->Metal_Add Reaction Reaction under Controlled Conditions (Temp, Time, Atmosphere) Metal_Add->Reaction Workup Filtration / Extraction Reaction->Workup Purify Crystallization or Chromatography Workup->Purify Final_Char Complex Characterization (X-ray, Spectro, etc.) Purify->Final_Char App_Test Application Testing (e.g., Catalysis) Final_Char->App_Test G cluster_spectroscopy Spectroscopic Methods cluster_structural Structural & Elemental center Metal Complex NMR NMR (¹H, ¹³C) center->NMR Confirms ligand environment IR FT-IR center->IR Shows shift in C=S stretch UVVis UV-Vis center->UVVis Probes electronic transitions Xray Single-Crystal X-ray Diffraction center->Xray Definitive structure & bond lengths EA Elemental Analysis center->EA Confirms elemental composition MS Mass Spectrometry center->MS Confirms M/Z ratio

Caption: Key characterization techniques for complexes.

Key Observational Signatures for Bidentate Coordination:

  • FT-IR Spectroscopy: Upon coordination, the ν(C=S) stretching frequency will typically shift to a lower wavenumber compared to the free ligand. This is a strong indicator of the sulfur atom's involvement in bonding. The disappearance or significant broadening of the ν(N-H) band confirms deprotonation and nitrogen coordination.

  • ¹H NMR Spectroscopy: The N-H proton signal present in the free ligand will be absent in the spectrum of the deprotonated complex. Protons on the isoquinoline ring, particularly those close to the N and S donor atoms, will exhibit a downfield shift due to the deshielding effect of coordination to the electron-deficient metal center.

  • Single-Crystal X-ray Diffraction: This is the most definitive technique. It provides unambiguous proof of the N,S-bidentate coordination mode, along with precise bond lengths and angles, defining the geometry around the metal center (e.g., square-planar for Pd(II), octahedral for Ru(II)). [1][2]

Table 1: Representative Spectroscopic Data Comparison
CompoundKey FT-IR Peaks (cm⁻¹)¹H NMR (δ, ppm)
ν(N-H) ν(C=S)
Free Ligand ~3150~1150
[Pd(L)₂(PPh₃)₂] Absent~1120 (shifted)
[Ru(L)(p-cymene)Cl] Absent~1115 (shifted)

Note: Exact values are dependent on the specific complex and instrumentation.

Applications in Catalysis and Drug Development

The unique electronic properties and stable chelate structure of isoquinoline-1(2H)-thione complexes make them promising candidates for various applications.

  • Homogeneous Catalysis: Transition metal complexes featuring thione ligands are effective catalysts for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions. [3][4]The N,S-chelation can stabilize the metal center during the catalytic cycle, potentially leading to higher efficiency and turnover numbers. The steric and electronic properties of the complex can be tuned by modifying the isoquinoline backbone or other ancillary ligands.

  • Medicinal Chemistry: Many isoquinoline derivatives and their metal complexes exhibit significant biological activity. [5][6]Ruthenium and palladium complexes, in particular, have been investigated as potential anticancer agents. [7][8]The mechanism often involves interaction with DNA or the inhibition of key enzymes. The isoquinoline-1(2H)-thione ligand provides a stable scaffold to deliver the metal center to biological targets.

References

  • MDPI. (2020). Thiosemicarbazone Complexes of Transition Metals as Catalysts for Cross-Coupling Reactions. MDPI. Available from: [Link]

  • PMC. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PubMed Central. Available from: [Link]

  • Kabul University. (n.d.). Catalytic Application of Transition Metal Complexes of Thiosemicarbazone Ligands in Organic Reactions. Journal of Natural Sciences. Available from: [Link]

  • Faculty of Science. (1989). Synthesis and Reactions of Some Isoquinoline Derivatives. Assiut University. Available from: [Link]

  • ResearchGate. (n.d.). Representative metal complexes of thiosemicarbazones as catalysts for the Suzuki–Miyaura and other coupling reactions (Part A). ResearchGate. Available from: [Link]

  • PubMed. (2015). Isoquinoline derivatives Zn(II)/Ni(II) complexes: Crystal structures, cytotoxicity, and their action mechanism. National Library of Medicine. Available from: [Link]

  • MDPI. (2022). Interactions of Isoquinoline Alkaloids with Transition Metals Iron and Copper. MDPI. Available from: [Link]

  • RSC Publishing. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. Available from: [Link]

  • K.T.H.M. College. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Asian Journal of Organic & Medicinal Chemistry. Available from: [Link]

  • PubChem. (n.d.). 2-Hydroxyisoquinoline-1(2h)-Thione. National Center for Biotechnology Information. Available from: [Link]

  • RSC Publishing. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science. Available from: [Link]

  • Sci-Hub. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterizations, and Study of the Antioxidant Activity of Novel Ruthenium-Thione and-Selone Complexes. ResearchGate. Available from: [Link]

  • Wiley Online Library. (2025). Bistability in Palladium Complexes with Two Different Redox-Active Ligands of Orthogonal Charge Regimes. Angewandte Chemie. Available from: [Link]

  • PMC. (n.d.). Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione. PubMed Central. Available from: [Link]

  • PMC. (n.d.). Synthesis and Characterization of Novel Ruthenium(III) Complexes with Histamine. PubMed Central. Available from: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry. Available from: [Link]

  • IntechOpen. (n.d.). Coordination Chemistry of Palladium(II) Ternary Complexes with Relevant Biomolecules. IntechOpen. Available from: [Link]

  • Academia.edu. (n.d.). Transition metal complexes of semicarbazones and thiosemicarbazones. Academia.edu. Available from: [Link]

  • ACS Publications. (2014). Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of ruthenium heterocyclic-thiocarboxylate complexes | Request PDF. ResearchGate. Available from: [Link]

  • MDPI. (2023). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. MDPI. Available from: [Link]

  • ResearchGate. (2023). Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione. ResearchGate. Available from: [Link]

  • MDPI. (2021). 1,1′-Biisoquinolines—Neglected Ligands in the Heterocyclic Diimine Family That Provoke Stereochemical Reflections. MDPI. Available from: [Link]

  • MDPI. (2022). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene) Cl 2 L] and Their Cytotoxicity against HeLa-Type Cancer Cells. MDPI. Available from: [Link]

  • NIST. (n.d.). 1(2H)-Isoquinolinone. NIST WebBook. Available from: [Link]

Sources

Method

Application Note: Isoquinoline-1(2H)-thione as a Versatile Precursor in Desulfurative Cross-Coupling Reactions

An in-depth guide for researchers, scientists, and drug development professionals on the application of Isoquinoline-1(2H)-thione in modern synthetic chemistry. Introduction: The Strategic Value of the Isoquinoline Scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Isoquinoline-1(2H)-thione in modern synthetic chemistry.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient and modular methods for the synthesis and functionalization of isoquinoline derivatives is a topic of intense interest.[2] Traditionally, the construction of the isoquinoline skeleton has relied on classic named reactions such as the Bischler-Napieralski and Pictet-Spengler syntheses.[4][5] However, modern drug discovery demands more versatile strategies for late-stage functionalization.

This application note focuses on the use of Isoquinoline-1(2H)-thione as a stable, readily accessible, and highly effective coupling partner in desulfurative cross-coupling reactions. This approach leverages the thioamide functional group as a "traceless" activating group, enabling the cleavage of the C-S bond and the formation of new carbon-carbon bonds. This strategy provides a powerful alternative to traditional methods that often rely on pre-functionalized organometallic reagents or harsh reaction conditions.

Mechanistic Principles: Activating the C-S Bond for Catalysis

Desulfurative cross-coupling reactions represent a paradigm shift in how thioamides are utilized in synthesis. Instead of being a terminal functional group, the thioamide acts as a masked electrophile. The core of this transformation lies in the catalytic activation of the otherwise robust C(sp²)-S bond. While several transition metals can effect this transformation, palladium and nickel are most commonly employed.[6][7]

A general catalytic cycle, particularly for palladium-catalyzed desulfurative Suzuki-type couplings, is believed to proceed through the following key steps.[6][8][9]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to an organohalide or a related electrophile if part of a three-component system, or directly interacts with the C-S bond, although direct oxidative addition to the C-S bond is often challenging.

  • C-S Bond Activation/Cleavage: A crucial step, often facilitated by a co-catalyst or additive like a copper(I) salt, promotes the cleavage of the C-S bond.[6] The copper(I) species is thought to coordinate to the sulfur atom, weakening the C-S bond and facilitating its cleavage to form a palladium-isoquinoline intermediate.

  • Transmetalation: In a Suzuki-type coupling, the organoboron species (e.g., a boronic acid) transmetalates its organic group to the palladium center, displacing the sulfur-containing moiety.

  • Reductive Elimination: The two organic partners on the palladium center reductively eliminate to form the final C-C coupled product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Desulfurative Suzuki Coupling Mechanism cluster_inputs Reactants Pd0 LPd(0) IntermediateA [LPd(Ar)(S-Cu)] Complex Pd0->IntermediateA C-S Activation + Cu(I) Salt IsoThione Isoquinoline-1(2H)-thione (Ar-C=S) IsoThione->IntermediateA BoronicAcid R-B(OH)₂ BoronicAcid->IntermediateA Base Base Base->BoronicAcid IntermediateB [LPd(Ar)(R)] Complex IntermediateA->IntermediateB Transmetalation CuS Cu₂S / Base-H⁺ IntermediateA->CuS Extrusion IntermediateB->Pd0 Regeneration Product 1-Arylisoquinoline (Ar-R) IntermediateB->Product Reductive Elimination

Caption: Generalized catalytic cycle for a Pd/Cu co-catalyzed desulfurative Suzuki coupling.

Application I: Palladium-Catalyzed Desulfurative Suzuki-Miyaura Coupling

The formation of a C(sp²)-C(sp²) bond via Suzuki-Miyaura coupling is one of the most important transformations in modern organic synthesis. The use of Isoquinoline-1(2H)-thione as the electrophilic partner offers a stable and easy-to-handle alternative to aryl halides or triflates. A novel and general carbon-carbon cross-coupling reaction between cyclic thioamides and boronic acids has been described, which is catalytic in palladium(0) and requires stoichiometric amounts of a copper(I) carboxylate.[6]

Representative Protocol: Synthesis of 1-Phenylisoquinoline

This protocol describes a general procedure for the palladium-catalyzed desulfurative coupling of Isoquinoline-1(2H)-thione with phenylboronic acid.

Experimental_Workflow A 1. Reagent Assembly (Schlenk Tube) B 2. Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C 3. Solvent Addition (Anhydrous Toluene) B->C D 4. Reaction (Heat to 110 °C, Stir for 12-24h) C->D E 5. Workup (Cool, Filter, Concentrate) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: Standard workflow for a desulfurative cross-coupling experiment.

Reagent/MaterialAmount (1.0 mmol scale)Molar Eq.Notes
Isoquinoline-1(2H)-thione161.2 mg1.0Substrate
Phenylboronic Acid146.3 mg1.2Coupling partner
Pd(PPh₃)₄57.8 mg0.05Palladium(0) catalyst
Copper(I) Thiophene-2-carboxylate (CuTC)285.9 mg1.5Co-catalyst / Thiol scavenger
K₂CO₃ (Potassium Carbonate)276.4 mg2.0Base
Anhydrous Toluene5.0 mL-Solvent, should be degassed
Oven-dried Schlenk tube with stir bar1-Reaction vessel
Inert gas supply (N₂ or Ar)--To maintain anaerobic conditions
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add Isoquinoline-1(2H)-thione (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), CuTC (1.5 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the Schlenk tube with a septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene via syringe.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and catalyst residues. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Extraction & Concentration: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 1-phenylisoquinoline.

  • Why an inert atmosphere? The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle.

  • The role of CuTC: Copper(I) carboxylates are critical. They act as a thiophile, coordinating to the sulfur atom of the thioamide and facilitating the C-S bond cleavage. It also serves as a stoichiometric scavenger for the extruded sulfur, preventing it from poisoning the palladium catalyst.[6]

  • Choice of Base: K₂CO₃ is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the Suzuki coupling without causing degradation of sensitive functional groups.

  • Expected Outcome: The reaction should yield 1-phenylisoquinoline as a solid product. Yields typically range from good to excellent, depending on the purity of reagents and strictness of anaerobic conditions. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure.

Application II: Desulfurative Sonogashira Coupling

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone for synthesizing conjugated enynes and arylalkynes.[10][11][12] A desulfurative variant using thioamides like Isoquinoline-1(2H)-thione has been developed, providing a route to valuable 1-alkynylisoquinolines. This transformation is also typically mediated by a palladium catalyst and a copper(I) co-catalyst. A Pd-catalyzed, Cu-mediated desulfurative Sonogashira cross-coupling of thioamide-type derivatives allows for the construction of C(sp²)-C(sp) bonds in moderate to excellent yields.[6]

Representative Protocol: Synthesis of 1-(Phenylethynyl)isoquinoline

This protocol outlines a general method for the desulfurative Sonogashira coupling of Isoquinoline-1(2H)-thione with phenylacetylene.

Reagent/MaterialAmount (1.0 mmol scale)Molar Eq.Notes
Isoquinoline-1(2H)-thione161.2 mg1.0Substrate
Phenylacetylene132 µL (122.6 mg)1.2Coupling partner
PdCl₂(PPh₃)₂35.1 mg0.05Palladium(II) pre-catalyst
Copper(I) Iodide (CuI)9.5 mg0.05Co-catalyst
Triethylamine (Et₃N)418 µL (303.6 mg)3.0Base and Solvent
Anhydrous DMF4.0 mL-Co-solvent (optional, aids solubility)
Oven-dried Schlenk tube1-Reaction vessel
Inert gas supply (N₂ or Ar)--To maintain anaerobic conditions
  • Reaction Setup: In an oven-dried Schlenk tube, combine Isoquinoline-1(2H)-thione (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (4.0 mL), triethylamine (3.0 eq), and finally phenylacetylene (1.2 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(phenylethynyl)isoquinoline.

  • Dual Role of Triethylamine: In the Sonogashira coupling, triethylamine acts as both the base required to deprotonate the terminal alkyne (forming the copper acetylide in situ) and often as a solvent or co-solvent.

  • Catalyst System: The classic Pd/CuI system is highly effective. The palladium component catalyzes the main cross-coupling cycle, while CuI is essential for the activation of the alkyne.[13]

  • Troubleshooting: A common side reaction in Sonogashira couplings is the homocoupling of the alkyne (Glaser coupling).[14] This can be minimized by ensuring strictly anaerobic conditions, as oxygen promotes this side reaction, and by adding the alkyne slowly to the reaction mixture if necessary.

Conclusion

Isoquinoline-1(2H)-thione is a powerful and versatile building block for the synthesis of functionalized isoquinolines. Its application in desulfurative cross-coupling reactions provides a reliable and modular route for C-C bond formation at the C1 position. These protocols for Suzuki-Miyaura and Sonogashira couplings demonstrate the practicality of this approach, leveraging the unique reactivity of the thioamide group. For researchers in drug discovery and heterocyclic chemistry, this methodology offers an efficient tool for generating diverse molecular libraries based on the medicinally significant isoquinoline scaffold.

References

  • D. C. D. Butler, G. A. Morris, J. A. Murphy, "Desulfitative Carbon–Carbon Cross‐Coupling of Thioamide Fragments with Boronic Acids," Angewandte Chemie International Edition, 2011. [URL: https://www.researchgate.net/publication/51694209_Desulfitative_Carbon-Carbon_Cross-Coupling_of_Thioamide_Fragments_with_Boronic_Acids]
  • A. A. Fadda, "Synthesis and Reactions of Some Isoquinoline Derivatives," Faculty of Science, Mansoura University. [URL: https://www.mans.edu.eg/en/facscim/arabic-abstract/29082]
  • M. Gujjarappa, et al., "Comprehensive Strategies for the Synthesis of Isoquinolines: Progress Since 2008," ResearchGate, 2020. [URL: https://www.researchgate.net/figure/Synthesis-of-isoquinolin-1-2H-ones-by-Li-et-al_fig15_344583901]
  • J. A. Joule, K. Mills, "Product Class 5: Isoquinolines," Science of Synthesis, 2007. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-015-00915]
  • C. K. Jana, "Exploration of Glycosyl Dithioimidocarbonates in Photoinduced Desulfurative Cross-Coupling Reactions," PubMed, 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38860775/]
  • Wikipedia contributors, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.
  • P. Zhu, et al., "Nickel-Catalyzed Desulfurative Cross-Coupling of Aryl Iodides with Heteroaromatic Thioethers via C-S Bond Cleavage," Organic Chemistry Portal, 2024. [URL: https://www.organic-chemistry.org/abstracts/lit6/088.shtm]
  • S. K. Guchhait, et al., "Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives," European Journal of Organic Chemistry, 2025. [URL: https://www.researchgate.net/publication/383020668_Catalytic_Advances_and_Emerging_Strategies_for_Isoquinolin-12H-One_Synthesis_Reaction_Scope_and_Mechanistic_Perspectives]
  • V. A. Dyachenko, "Synthesis of 1(2H)-Isoquinolones. (Review)," ResearchGate, 2001. [URL: https://www.researchgate.net/publication/233010772_Synthesis_of_12H-Isoquinolones_Review]
  • A. Choudhary, "Synthesis, Reactions and Medicinal Uses of Isoquinoline," Pharmaguideline, 2022. [URL: https://www.pharmaguideline.com/2022/04/synthesis-reactions-and-medicinal-uses-of-isoquinoline.html]
  • S. Sangepu, et al., "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes," RSC Advances, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra04962h]
  • Y. Li, et al., "Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction," Organic & Biomolecular Chemistry, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01401a]
  • Alfa Chemistry, "Buchwald-Hartwig Coupling," Alfa Chemistry, 2024. [URL: https://www.alfa-chemistry.com/solution/buchwald-hartwig-coupling.html]
  • WuXi AppTec, "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?," WuXi AppTec, 2024. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Y. Li, et al., "Synthesis of isoquinoline-1,3(2H,4H)-dione Derivatives via Cascade Reactions of N-alkyl-N-methacryloyl Benzamide With Aryl Aldehydes," PubMed, 2014. [URL: https://pubmed.ncbi.nlm.nih.gov/25171120/]
  • S. Handa, et al., "t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water," Green Chemistry, 2018. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/gc/c8gc00155a]
  • Organic Chemistry Portal, "Synthesis of isoquinolines," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/isoquinolines.shtm]
  • S. Liu, et al., "Desulfurative Ni-Catalyzed Reductive Cross-Coupling of Benzyl Mercaptans/Mercaptoacetates with Aryl Halides," The Journal of Organic Chemistry, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02693]
  • A. L. Padmaja, et al., "Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media," New Journal of Chemistry, 2017. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/nj/c7nj00366b]
  • S. Singh, et al., "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies," PMC, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329124/]
  • S. K. Guchhait, et al., "Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry," PMC, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10113110/]
  • X. Yu, J. Wu, "Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions," PubMed, 2009. [URL: https://pubmed.ncbi.nlm.nih.gov/19694423/]
  • J. Xu, et al., "Remote C-H Activation of Quinolines through Copper-Catalyzed Radical Cross-Coupling," Angewandte Chemie, 2018. [URL: https://www.semanticscholar.org/paper/Remote-C%E2%80%94H-Activation-of-Quinolines-Through-Radical-Xu-Shen/a11488c06774c86146c827367c333a4192667104]
  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • N. Guimond, K. Fagnou, "Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes," Journal of the American Chemical Society, 2009. [URL: https://www.semanticscholar.org/paper/Isoquinoline-synthesis-via-rhodium-catalyzed-of-Guimond-Fagnou/036b042b58872b7f300c01a511854f3b067f975d]
  • CymitQuimica, "CAS 491-30-5: 1(2H)-Isoquinolinone," CymitQuimica. [URL: https://www.cymitquimica.com/cas/491-30-5]
  • S. Lin, et al., "Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst," Angewandte Chemie International Edition, 2022. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.202116035]
  • H. J. Park, et al., "Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities," MDPI, 2022. [URL: https://www.mdpi.com/1420-3049/27/1/298]
  • Amerigo Scientific, "Exploring the Chemistry and Applications of Isoquinoline," Amerigo Scientific. [URL: https://www.amerigoscientific.
  • BenchChem, "Preparation of Novel Isoquinoline Derivatives from 6-Bromoisoquinoline-1-carbonitrile: Application Notes and Protocols," BenchChem. [URL: https://www.benchchem.com/uploads/product-documents/BCP298357/Preparation%20of%20Novel%20Isoquinoline%20Derivatives%20from%206-Bromoisoquinoline-1-carbonitrile.pdf]
  • W. Wang, et al., "Organocatalyst based cross-catalytic system," Chemical Communications, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03578g]
  • H. Dou, et al., "Sonogashira coupling in natural product synthesis," Organic Chemistry Frontiers, 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo01046c]
  • A. F. M. M. Rahman, et al., "β-Phenylethylamines and the isoquinoline alkaloids," ResearchGate, 2025. [URL: https://www.researchgate.net/publication/371665403_b-Phenylethylamines_and_the_isoquinoline_alkaloids]
  • Organic Chemistry Portal, "Sonogashira Coupling," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • D. K. T. Yadav, et al., "Co-catalyzed, C–H activation and annulation towards isoquinolinones," ResearchGate. [URL: https://www.researchgate.
  • Chemistry LibreTexts, "Sonogashira Coupling," Chemistry LibreTexts, 2024. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)
  • Q. Wang, et al., "Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions," PMC, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10408546/]
  • K.T.H.M. College, "Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one," K.T.H.M. College E-Learning Platform. [URL: https://elearning.kthmcollege.ac.in/wp-content/uploads/2021/04/slct.202002131-1.pdf]
  • A. S. Kumar, et al., "Sonogashira Coupling Reaction with Diminished Homocoupling," The Journal of Organic Chemistry, 2005. [URL: https://pubs.acs.org/doi/abs/10.1021/jo048226d]
  • M. M. Schlünz, et al., "Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-(Diquinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads," Inorganic Chemistry, 2024. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.3c03881]
  • Wikipedia contributors, "Sonogashira coupling," Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • J. Wu, et al., "Ru(II)/Ir(III)-Catalyzed C–H Bond Activation/Annulation of Cyclic Amides with 1,3-Diketone-2-diazo Compounds," The Journal of Organic Chemistry, 2018. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01932]

Sources

Application

Application Note: Bimodal In Vitro Assay Architecture for Isoquinoline-1(2H)-thione Kinase Inhibitors

Strategic Overview & Mechanistic Rationale Isoquinoline-1(2H)-thione and its fused derivatives (e.g., 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones) represent a highly versatile class of pleiotropic kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

Isoquinoline-1(2H)-thione and its fused derivatives (e.g., 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones) represent a highly versatile class of pleiotropic kinase inhibitors. Recent hit-to-lead campaigns have demonstrated their potent efficacy against critical oncogenic and hypertensive targets, including JAK3, NPM1-ALK, and Rho-associated kinases (ROCK1/2)[1][2]. However, the pharmacological profile of these nitrogen- and sulfur-containing heterocycles extends beyond competitive ATP-site binding. They frequently induce rapid intracellular Reactive Oxygen Species (ROS) generation, leading to JNK-mediated apoptosis and autophagy[3].

As a Senior Application Scientist, I have found that evaluating these compounds requires a bimodal assay architecture: a robust, universal cell-free kinase assay coupled with a cell-based mechanistic panel. Relying solely on biochemical IC50 values often leads to late-stage attrition because it ignores the compound's secondary redox activity. This guide details a self-validating protocol designed to capture both direct target engagement and downstream phenotypic responses.

Bimodal Screening Architecture

Workflow Compound Isoquinoline-1(2H)-thione Compound Library InVitro Cell-Free Kinase Assay (ADP-Glo Platform) Compound->InVitro Primary Screen CellBased Cell-Based Phenotypic Assays (A549 / Tumor Lines) Compound->CellBased Secondary Screen TargetKinases Target Kinase Profiling (JAK3, ALK, ROCK) InVitro->TargetKinases IC50 Determination ROS_JNK ROS Generation & JNK Activation CellBased->ROS_JNK Mechanistic Profiling HitLead Hit-to-Lead Optimization & SAR TargetKinases->HitLead Biochemical Efficacy ROS_JNK->HitLead Cellular Toxicity

Figure 1: Bimodal screening workflow for Isoquinoline-1(2H)-thione kinase inhibitors.

Protocol A: Universal Cell-Free Kinase Profiling (ADP-Glo™)

Causality & Target Selection

Traditional radiometric assays (e.g., 32P-ATP) pose safety hazards and logistical bottlenecks. For pleiotropic scaffolds like isoquinoline-1(2H)-thiones that target multiple kinases (JAK3, ALK, ROCK), a universal luminescence-based ADP detection assay (ADP-Glo) is superior. It measures the product (ADP) rather than substrate depletion, allowing for the use of physiological ATP concentrations (up to 1 mM) to accurately assess competitive binding kinetics. To ensure the system is self-validating, Sorafenib is utilized as an internal reference standard to benchmark assay sensitivity[2].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 1 mM DTT).

    • Dilute Isoquinoline-1(2H)-thione derivatives in 100% DMSO, then perform a 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Kinase Reaction:

    • In a low-volume 384-well white plate, add 1 µL of the compound (or Sorafenib control) per well.

    • Add 2 µL of the target kinase (e.g., JAK3 or NPM1-ALK) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor-enzyme complex.

    • Initiate the reaction by adding 2 µL of the ATP/Substrate mix. Incubate at 25°C for 60 minutes.

  • ADP Detection & Signal Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature. Crucial Step: Complete ATP depletion is required to eliminate background luminescence and prevent false positives.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin for signal generation. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second).

Protocol B: Intracellular ROS and Apoptosis Profiling

Causality & Phenotypic Validation

Isoquinolin-1(2H)-imine and thione derivatives have been shown to trigger cell death via ROS generation and JNK activation in human cancer cells (e.g., A549)[3]. To validate that the observed cytotoxicity is mechanism-driven rather than off-target necrosis, we employ a dual-staining flow cytometry approach. Pre-treatment with N-acetylcysteine (NAC), a ROS scavenger, serves as the internal validation control. If apoptosis is truly ROS-mediated, NAC pre-treatment will rescue the cell population.

Step-by-Step Methodology
  • Cell Seeding & Treatment:

    • Seed A549 cells at 2×105 cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2.

    • Treat cells with the determined IC50 concentration of the isoquinoline-1(2H)-thione derivative. For the validation control, pre-treat a subset of wells with 5 mM NAC for 1 hour prior to compound addition.

  • ROS Quantification (H2DCFDA Assay):

    • After 4 hours of treatment, wash cells twice with warm PBS.

    • Incubate with 10 µM H2DCFDA (a cell-permeable probe that oxidizes to highly fluorescent DCF in the presence of ROS) in serum-free medium for 30 minutes in the dark.

    • Harvest cells, resuspend in PBS, and immediately analyze via flow cytometry (FITC channel: Ex 488 nm / Em 525 nm).

  • Apoptosis Analysis (Annexin V/PI):

    • After 24 hours of treatment, harvest cells (including floating cells to capture late apoptotic populations).

    • Wash with cold PBS and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

    • Analyze via flow cytometry. The shift from Annexin V-/PI- (live) to Annexin V+/PI- (early apoptosis) validates the programmed cell death pathway[3].

Quantitative Data Synthesis

The following table synthesizes representative in vitro inhibitory profiles of advanced isoquinoline-1(2H)-thione and dithiolo-quinoline derivatives against key targets, benchmarked against clinical standards[1][2].

Compound ClassPrimary TargetBiochemical IC50 (µM)Cellular PhenotypeReference Standard IC50 (µM)
Dithiolo-quinoline-1-thione (2a)JAK30.36Apoptosis / ROS+Sorafenib (1.95)
Dithiolo-quinoline-1-thione (2b)NPM1-ALK0.25Apoptosis / ROS+Sorafenib (0.43)
Dithiolo-quinoline-1-thione (2c)cRAF[Y340D][Y341D]0.78Apoptosis / ROS+Sorafenib (0.78)
2H-isoquinolin-1-one (Analog 22)ROCK1 / ROCK20.015VasodilationFasudil (0.33)

References

1.[2] Title: Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Source: MDPI (Molecules). URL: [Link]

2.[1] Title: Substituted 2H-isoquinolin-1-one as potent Rho-Kinase inhibitors. Part 1: Hit-to-lead account. Source: PubMed (Bioorganic & Medicinal Chemistry Letters). URL: [Link]

3.[3] Title: An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. Source: PubMed (Journal of Cellular Biochemistry). URL: [Link]

Sources

Method

The Mechanistic Dichotomy: Thiol-Thione Tautomerism and Ambident Reactivity

An Application Guide to the Regioselective Alkylation of Isoquinoline-1(2H)-thione: Navigating N- vs. S-Alkylation Pathways For researchers in synthetic chemistry and drug development, isoquinoline and its derivatives re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Regioselective Alkylation of Isoquinoline-1(2H)-thione: Navigating N- vs. S-Alkylation Pathways

For researchers in synthetic chemistry and drug development, isoquinoline and its derivatives represent a privileged scaffold due to their prevalence in bioactive natural products and pharmaceuticals.[1][2][3] The isoquinoline-1(2H)-thione moiety, in particular, is a versatile intermediate. However, its synthetic utility is often complicated by its nature as an ambident nucleophile, presenting two potential sites for alkylation: the nitrogen (N) and the sulfur (S) atoms. Achieving regioselectivity in this reaction is paramount for the synthesis of well-defined molecular entities.

This technical guide provides a deep dive into the principles governing the N- versus S-alkylation of isoquinoline-1(2H)-thione. We will move beyond simple procedural lists to explain the underlying mechanistic principles of kinetic versus thermodynamic control, enabling scientists to rationally design experiments and troubleshoot outcomes. Detailed, self-validating protocols for achieving selective S- and N-alkylation are provided, complete with characterization benchmarks.

The core of the regioselectivity challenge lies in the thiol-thione tautomerism of the isoquinoline-1(2H)-thione system. The molecule exists in a state of equilibrium between the thione (amide-like) and thiol (aromatic) forms. Deprotonation with a base generates a resonance-stabilized ambident anion with nucleophilic character at both the soft sulfur atom and the harder nitrogen atom.[4][5]

Caption: Thiol-Thione tautomerism and formation of the ambident anion.

The outcome of an alkylation reaction—whether it proceeds via the N- or S-position—is dictated by the principles of kinetic and thermodynamic control.[6][7][8]

  • Kinetic Control: The kinetically favored product is the one that forms the fastest, resulting from the reaction pathway with the lowest activation energy. These conditions are typically achieved at lower temperatures with shorter reaction times, where the reaction is essentially irreversible.[7][8]

  • Thermodynamic Control: The thermodynamically favored product is the most stable one. This outcome is preferred under conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times, which permit the initially formed kinetic product to revert to the intermediate and then proceed down the path to the more stable product.[6][9][10]

Visualizing the Reaction Pathways

The choice between kinetic and thermodynamic products can be visualized with a reaction coordinate diagram. The S-alkylation pathway generally has a lower activation energy (Ea), leading to the kinetic product. In contrast, the N-alkylated product is often more stable, but its formation requires surmounting a higher energy barrier.

Energy_Profile Reactants Ambident Anion + R-X c1 Reactants->c1 Reactants->c1 TS_Kinetic TS_S‡ c2 TS_Kinetic->c2 Kinetic_Product S-Alkylated Product (Kinetic) TS_Thermo TS_N‡ c4 TS_Thermo->c4 Thermo_Product N-Alkylated Product (Thermodynamic) c1->TS_Kinetic c1->TS_Thermo c2->Kinetic_Product c3 c4->Thermo_Product c5 Y_axis Gibbs Free Energy (G) X_axis Reaction Coordinate Y_axis_line 0.5,7! 0.5,7! Y_axis_line->0.5,7! X_axis_line 8.5,1.5! 8.5,1.5! X_axis_line->8.5,1.5! Ea_Kinetic_start Ea_Kinetic_end Ea_Kinetic_start->Ea_Kinetic_end  ΔG‡ (Kinetic) Ea_Thermo_start Ea_Thermo_end Ea_Thermo_start->Ea_Thermo_end  ΔG‡ (Thermodynamic)

Caption: Reaction energy profile for kinetic vs. thermodynamic control.

Factors Influencing Regioselectivity

Several experimental variables can be manipulated to favor one pathway over the other, primarily based on the Hard and Soft Acids and Bases (HSAB) principle.[11] The large, polarizable sulfur atom is a "soft" nucleophile, while the smaller, more electronegative nitrogen atom is a "harder" nucleophile.

FactorTo Favor S-Alkylation (Kinetic)To Favor N-Alkylation (Thermodynamic)Rationale
Temperature Low (-20 °C to 25 °C)High (Reflux)Low temperature prevents the reversal of the faster S-alkylation. High temperature allows the system to reach equilibrium, favoring the more stable N-alkyl product.[7][10]
Solvent Polar Aprotic (e.g., DMF, Acetone, THF)Polar Protic (e.g., Ethanol) or AproticAprotic solvents solvate the cation but leave the soft thiolate anion exposed and highly reactive.[12] Protic solvents can hydrogen-bond with the harder nitrogen atom, potentially influencing reactivity.
Base Weaker Base (e.g., K₂CO₃) or NoneStronger, Non-nucleophilic Base (e.g., NaH)A strong base fully generates the anion, making the harder nitrogen site more competitive. Weaker bases or neutral conditions favor reaction at the inherently more nucleophilic sulfur.
Alkylating Agent Soft Electrophiles (e.g., CH₃I, BnBr)Harder ElectrophilesSoft electrophiles preferentially react with the soft sulfur center according to the HSAB principle.
Reaction Time ShortLongShort reaction times trap the kinetic product. Longer times are required to achieve thermodynamic equilibrium.[7]

Application Protocol 1: Selective S-Alkylation (Kinetic Control)

This protocol is designed to favor the formation of the 1-(alkylthio)isoquinoline product, which is typically under kinetic control. We utilize a polar aprotic solvent at room temperature to promote rapid reaction at the soft sulfur nucleophile.

S_Alkylation_Workflow Start Setup Step1 Dissolve isoquinoline-1(2H)-thione and K₂CO₃ in Acetone Start->Step1 Step2 Add alkyl halide (e.g., Benzyl Bromide) dropwise at Room Temperature Step1->Step2 Step3 Stir for 1-3 hours, monitoring by TLC Step2->Step3 Step4 Quench with water and extract with Ethyl Acetate Step3->Step4 Step5 Wash, dry, and concentrate the organic phase Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End Characterize Product Step6->End

Caption: Workflow for selective S-alkylation.

Materials:

  • Isoquinoline-1(2H)-thione (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv)

  • Anhydrous Acetone

  • Ethyl Acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add isoquinoline-1(2H)-thione and anhydrous acetone.

  • Add anhydrous potassium carbonate to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness (Self-Validation):

  • TLC Analysis: Use a non-polar eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The S-alkylated product should have a higher Rf value than the starting material and the N-alkylated isomer.

  • ¹H NMR Spectroscopy: Successful S-alkylation is confirmed by the appearance of a singlet for the S-CH₂ -Ar protons, typically in the range of δ 4.2-4.6 ppm. The aromatic protons of the isoquinoline ring will also show characteristic shifts.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Application Protocol 2: Selective N-Alkylation (Thermodynamic Control)

This protocol aims to synthesize the 2-alkylisoquinoline-1(2H)-thione product by leveraging conditions that favor thermodynamic control. The use of a strong base and elevated temperature allows the reaction to reach equilibrium, favoring the more stable N-alkylated isomer.

Materials:

  • Isoquinoline-1(2H)-thione (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated Ammonium Chloride solution, Ethyl Acetate, Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

  • Carefully add sodium hydride in portions to the DMF at 0 °C.

  • Add a solution of isoquinoline-1(2H)-thione in anhydrous DMF dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the anion.

  • Add the alkyl halide dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material and the intermediate S-alkylated product.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Trustworthiness (Self-Validation):

  • TLC Analysis: The N-alkylated product is typically more polar and will have a lower Rf value compared to the S-alkylated isomer.

  • ¹H NMR Spectroscopy: Successful N-alkylation is confirmed by the appearance of a singlet for the N-CH₂ -Ar protons, which appears further downfield than its S-alkylated counterpart, often in the range of δ 5.5-5.9 ppm.[13]

  • ¹³C NMR Spectroscopy: A key indicator is the chemical shift of the C=S carbon, which will be significantly different from that in the S-alkylated product.

Compound TypeCharacteristic ¹H NMR Shift
S-CH₂-Ar~ δ 4.2-4.6 ppm
N-CH₂-Ar~ δ 5.5-5.9 ppm

By understanding and applying these principles and protocols, researchers can effectively control the outcome of the alkylation of isoquinoline-1(2H)-thione, enabling the targeted synthesis of either the 1-(alkylthio)isoquinoline or the 2-alkylisoquinoline-1(2H)-thione isomers for applications in medicinal chemistry and materials science.

References

  • El-Khawaga, A. M., El-Naggar, G. M., Hassan, Kh. M., & Kamal El-Dean, A. M. (1989). Synthesis and Reactions of Some Isoquinoline Derivatives.
  • ResearchGate. (n.d.). Synthesis of 1(2H)-Isoquinolones. (Review). Retrieved from [Link]

  • Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved from [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Cai, J., et al. (n.d.). Synthesis of 4-(arylthio)isoquinolin-1(2H)-ones via TBHP-mediated sequential amidation/thioetherification of N-alkylisoquinolinium salts. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Retrieved from [Link]

  • NSF PAR. (n.d.). Organic & Biomolecular Chemistry PAPER. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Retrieved from [Link]

  • ResearchGate. (2025). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • YouTube. (2021). Ambident nucleophile- understanding the easy way. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Retrieved from [Link]

  • Amanote Research. (n.d.). Selective N-Alkylation of Isoquinolines, Benzazepines. Retrieved from [Link]

  • PMC. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

  • ijstr.org. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Thioamide N–C(S) Activation by Ground-State- Destabilization. Retrieved from [Link]

  • ACS Publications. (2023). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Retrieved from [Link]

  • PMC. (n.d.). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Retrieved from [Link]

  • PMC. (2025). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). Retrieved from [Link]

  • MDPI. (2021). Isoquinolone Syntheses by Annulation Protocols. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (n.d.). THE THIOL/THIONO TAUTOMERISM IN THIOFORMIC ACID: A MOLECULAR ORBITAL STUDY. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of functionalized dihydroisoquinolines from o-alkynylarylaldimines via the Reformatsky reaction. Retrieved from [Link]

  • PMC. (2016). Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • JOCPR. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

Sources

Application

Application Note: Engineering Isoquinoline-1(2H)-thione Derivatives for Advanced Fluorescent Chemosensors

Executive Summary Isoquinoline-1(2H)-thione and its structural derivatives represent a highly versatile scaffold in modern chemical biology and sensor design. Characterized by their unique photophysical properties, these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline-1(2H)-thione and its structural derivatives represent a highly versatile scaffold in modern chemical biology and sensor design. Characterized by their unique photophysical properties, these compounds are primarily deployed across two cutting-edge applications:

  • Unnatural Base Pairs (UBPs): Functioning as microenvironment-sensitive fluorescent nucleotides (e.g., the d5SICS system) for site-specific nucleic acid labeling and real-time polymerase tracking.

  • Electrophile Chemosensors: Acting as highly sensitive "turn-on" fluorescent probes for the rapid detection of alkylating agents, including chemical warfare simulants (e.g., sulfur mustard gas).

This application note provides the mechanistic rationale, quantitative metrics, and self-validating protocols necessary for integrating these advanced sensors into drug development, diagnostics, and molecular biology workflows.

Mechanistic Principles of Isoquinoline-1(2H)-thione Sensors

Mechanism A: Microenvironment-Sensitive Fluorescence (The d5SICS System)

The derivative 6-methyl-2H-isoquinoline-1-thione, widely known as d5SICS , functions as a highly fluorescent unnatural nucleobase. When paired with its hydrophobic partner (dNaM), it successfully expands the genetic alphabet[1]. The intrinsic fluorescence of the isoquinoline core is exquisitely sensitive to its microenvironment. During polymerase-mediated replication, the transition from a highly solvent-exposed single-stranded state to a base-stacked duplex—or a binary enzyme complex—modulates the fluorescence quantum yield, allowing for real-time monitoring of polymerase kinetics and binding events[2].

Mechanism B: Thione-to-Thioether "Turn-On" Fluorescence

In its native state, the thiocarbonyl (C=S) group of isoquinoline-1(2H)-thione heavily quenches the fluorescence of the isoquinoline fluorophore via Photoinduced Electron Transfer (PET) and the heavy-atom effect[3]. However, upon exposure to strong electrophiles—such as sulfur mustard (SM) or its simulant 2-chloroethyl ethyl sulfide (CEES)—the thione undergoes a rapid nucleophilic attack to form a thioether (C-S-R). This S-alkylation disrupts the PET quenching pathway, resulting in a massive, instantaneous fluorescence "turn-on"[4].

G A Isoquinoline-1(2H)-thione (Probe) B PET Quenching (Non-Fluorescent) A->B Intrinsic state D Nucleophilic Attack (S-Alkylation) A->D Reacts with C Alkylating Agent (e.g., CEES) C->D Target Analyte E Isoquinoline-1-thioether (Product) D->E Thione-to-Thioether F PET Blocked (Fluorescence Turn-On) E->F Photophysical Shift

Figure 1: Mechanistic pathway of thione-to-thioether fluorescence turn-on via PET blockade.

Application 1: Site-Specific DNA Labeling via the d5SICS UBP System

Causality & Design Rationale

The d5SICS:dNaM pairing relies entirely on hydrophobic and packing forces rather than traditional Watson-Crick hydrogen bonding[5]. To utilize this for site-specific labeling, a template containing d5SICS is amplified using a polymerase lacking 3'→5' exonuclease proofreading activity (e.g., KlenTaq). This specific enzyme choice prevents the polymerase from excising the unnatural base pair, ensuring high-fidelity retention during amplification[2]. The incoming dNaM triphosphate (dNaMTP) is functionalized with an alkyne moiety, providing a bioorthogonal handle for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorophore[5].

Protocol 1: PCR Incorporation and Self-Validating Click Labeling

Step 1: Reaction Assembly In a sterile, nuclease-free tube, combine 1X KlenTaq reaction buffer, 200 µM natural dNTPs, 50 µM alkyne-modified dNaMTP, 10 ng of d5SICS-containing DNA template, and 0.5 µM of forward and reverse primers[5]. Causality: The elevated concentration of the unnatural triphosphate (50 µM) compensates for the slightly lower incorporation kinetics of hydrophobic bases compared to natural dNTPs.

Step 2: Enzyme Addition & Thermocycling Add 1.25 U of KlenTaq DNA polymerase. Cycle at 95°C for 2 min; 30 cycles of (95°C for 30s, 55°C for 30s, 68°C for 1 min/kb); final extension at 68°C for 5 min.

Step 3: Self-Validation Checkpoint 1 (Fidelity Assay) Run a parallel reaction omitting the alkyne-dNaMTP. Quantify double-stranded DNA synthesis using SYBR Green I. A high ratio of fluorescence in the full reaction versus the negative control validates successful, selective incorporation without mispairing[1].

Step 4: CuAAC Labeling Purify the amplicon. Add 10 µM azide-fluorophore (e.g., Cy5-azide), 1 mM CuSO₄, 5 mM THPTA ligand, and 10 mM sodium ascorbate. Incubate in the dark for 1 hour at room temperature[5].

Step 5: Self-Validation Checkpoint 2 (Labeling Confirmation) Analyze the product via denaturing PAGE. The presence of a fluorescent band at the expected molecular weight—absent in the negative control—confirms successful site-specific labeling.

PCR_UBP T DNA Template (Contains d5SICS) C Binary Complex (Enzyme + Template) T->C P DNA Polymerase (e.g., KlenTaq) P->C N Modified dNaMTP (Incoming Nucleotide) I Site-Specific Incorporation (Hydrophobic Pairing) N->I C->I Addition of dNaMTP F Fluorescent Readout (Click Chemistry) I->F Amplified Product

Figure 2: Workflow for site-specific DNA labeling using the d5SICS-dNaM unnatural base pair.

Application 2: Rapid Detection of Alkylating Agents (Mustard Gas Simulants)

Causality & Design Rationale

Detecting chemical warfare agents requires rapid, selective, and sensitive probes. Isoquinoline-1(2H)-thione derivatives are engineered to operate in mildly basic conditions. The addition of a base (KOH) deprotonates the thione to a highly nucleophilic thiophenolate anion, drastically reducing the activation energy required for S-alkylation by the target electrophile[4]. Furthermore, the structural rigidity of the isoquinoline core prevents unwanted S-S homocoupling, ensuring high signal-to-noise ratios and preventing false positives[3].

Protocol 2: Solution-Phase Detection of CEES

Step 1: Probe Preparation Dissolve the isoquinoline-1(2H)-thione probe in anhydrous dichloromethane (DCM) to a final concentration of 10 µM. Causality: Aprotic solvents like DCM prevent premature solvolysis of the alkylating agent, ensuring that the nucleophilic attack by the probe remains the rate-determining step[3].

Step 2: Activation Add 1.0 equivalent of methanolic KOH to the solution. Causality: Deprotonation yields the thiophenolate anion, exponentially increasing nucleophilicity toward the CEES electrophile[4].

Step 3: Analyte Introduction Introduce the sample suspected of containing CEES (0 to 50 µM). Incubate at 60 °C for 1 minute[4].

Step 4: Self-Validation Checkpoint 1 (Kinetic Readout) Monitor the reaction continuously using a spectrofluorometer (λex = 340 nm). A self-validating system will show a sharp plateau in emission at ~420 nm within 60 seconds, confirming reaction completion and saturation of the probe[4].

Step 5: Self-Validation Checkpoint 2 (Selectivity Control) Run parallel assays spiking the probe with non-electrophilic interferents (e.g., oxidized ROS species or non-alkylating thiols). The absolute absence of a fluorescence turn-on in these controls confirms the mechanism is strictly dependent on S-alkylation[3].

Quantitative Data Presentation

Table 1 summarizes the core photophysical properties and sensing metrics of isoquinoline-1(2H)-thione and its derivative systems, providing a benchmark for assay development.

Table 1: Photophysical Properties and Sensing Metrics of Thione-Based Chemosensors

Sensor SystemTarget Analyte / ApplicationExcitation (λex)Emission (λem)Limit of Detection (LOD)Response Time
d5SICS (UBP) DNA Polymerase Activity / Labeling~330 nm~410 nmSingle-molecule (Nanopore)Real-time (PCR)
Isoquinoline-1-thione CEES / Mustard Gas Simulants~340 nm~420 nm50 nM (Solution)< 1 min
DPXT (Xanthene-thione) CEES (Vapor & Solution)~570 nm~600 nm1.2 µM (Sol) / 0.5 ppm (Gas)< 4 min

References

  • Liu, S., et al. "Quinoline-2-thione-based fluorescent probes for selective and sensitive detections of mustard gas and its analogues." Analytica Chimica Acta, 2021. 4

  • Benchchem. "Application Notes: Site-Specific Fluorescent Labeling of DNA Using dNaM Unnatural Base Pair Analogs." Benchchem Protocols, 2025. 5

  • "Microenvironment-Sensitive Fluorescent Nucleotide Probes from Benzofuran, Benzothiophene, and Selenophene as Substrates for DNA Polymerases." Journal of the American Chemical Society, 2022. 2

  • "Discovery, Characterization, and Optimization of an Unnatural Base Pair for Expansion of the Genetic Alphabet." Journal of the American Chemical Society / PMC, 2012. 1

  • "A Turn-On Fluorescent Probe for Detection of Sub-ppm Levels of a Sulfur Mustard Simulant with High Selectivity." Analytical Chemistry, 2018. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Isoquinoline-1(2H)-thione Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to overcome yield bottlenecks in the synthesis of Isoqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals seeking to overcome yield bottlenecks in the synthesis of Isoquinoline-1(2H)-thione and its derivatives.

Below, you will find our expert-curated troubleshooting FAQs, mechanistic insights, and self-validating experimental protocols designed to maximize your reaction efficiency.

Mechanistic Workflows

Synthesis_Pathways A Isoquinolin-1(2H)-one (Isocarbostyril) B Lawesson's Reagent (Chlorobenzene, MW 150°C) A->B Standard Route C Isoquinoline-1(2H)-thione (Target Product) B->C High Yield (>90%) D 1,3-Dithiolane Ketenimines (Precursor) E Thermal Treatment ([1,5]-H shift / 6π-cyclization) D->E Chemodivergent Route E->C Thiirane Extrusion

Fig 1. Standard thionation vs. modern chemodivergent cascade for Isoquinoline-1(2H)-thione synthesis.

Troubleshooting & FAQs

Q1: My thionation of isoquinolin-1(2H)-one using Phosphorus Pentasulfide ( P4​S10​ ) is stalling at ~40% yield. How can I drive this reaction to completion? Answer: The primary issue with P4​S10​ is its polymeric nature and poor solubility in standard organic solvents. This results in a heterogeneous reaction mixture with low kinetic collision rates. Causality & Solution: Switch to [1]. LR dissociates in solution into a highly reactive dithiophosphine ylide intermediate. This homogeneous active species significantly lowers the activation energy required for the oxygen-sulfur exchange at the sterically hindered lactam carbonyl, drastically improving conversion rates.

Q2: I am already using Lawesson's Reagent in refluxing toluene, but my yields remain inconsistent (60-75%). What is the limiting factor? Answer: The thionation of the rigid isoquinolinone core is thermodynamically demanding. Toluene (b.p. 110 °C) often fails to provide sufficient thermal energy to drive the equilibrium fully toward the thione, especially for highly substituted derivatives. Causality & Solution: Elevate the reaction temperature by switching the solvent to chlorobenzene (b.p. 131 °C)[2]. For maximum yield and reproducibility, implement Microwave-Assisted Synthesis . Microwave irradiation provides rapid, uniform volumetric heating that bypasses the thermal gradient inefficiencies of conventional oil baths, pushing yields above 90%.

Table 1: Quantitative Yield Comparison for Isoquinolinone Thionation

Thionating AgentSolventHeating MethodTimeYield (%)
Phosphorus Pentasulfide ( P4​S10​ )THFConventional Reflux24 h35 - 45
Lawesson's ReagentTolueneConventional Reflux12 h65 - 75
Lawesson's ReagentXyleneConventional Reflux8 h80 - 85
Lawesson's ReagentChlorobenzeneMicrowave (150 °C)30 min90 - 95

Q3: Lawesson's Reagent leaves behind stubborn organophosphorus byproducts that co-elute with my product during silica gel chromatography. How do I remove them? Answer: The byproducts of LR (primarily cyclic oxathiaphosphanes) have a similar polarity profile to the target thione. Causality & Solution: Implement a targeted chemical workup before chromatography. Quench the reaction mixture with a cold 10% aqueous NaOH solution. The basic environment hydrolyzes the organophosphorus byproducts into water-soluble phosphonothioic acids. These are easily partitioned into the aqueous layer, leaving the highly lipophilic isoquinoline-1(2H)-thione isolated in the organic phase.

Q4: Are there alternative, thionating-agent-free methods to synthesize isoquinoline-1-thiones? Answer: Yes. A highly advanced, chemodivergent approach utilizes[3]. Causality & Solution: When subjected to thermal treatment, these specific precursors undergo a [1,5]-hydride shift and a 6π-electrocyclization cascade. This is followed by the rare extrusion of a thiirane molecule, yielding the isoquinoline-1-thione directly without the need for noxious sulfurizing agents[3].

Diagnostic Logic Tree

Troubleshooting_Tree Start Low Yield or Purity Issue? Q1 Using P4S10? Start->Q1 A1 Switch to Lawesson's Reagent (Improves solubility) Q1->A1 Yes Q2 Incomplete Reaction? Q1->Q2 No A2 Use Microwave Heating (Overcomes activation barrier) Q2->A2 Yes Q3 Co-eluting Byproducts? Q2->Q3 No A3 10% NaOH Aqueous Wash (Hydrolyzes LR byproducts) Q3->A3 Yes

Fig 2. Decision tree for troubleshooting low yields and purity in isoquinoline-1(2H)-thione synthesis.

Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted Thionation (High-Yield Route)

This protocol utilizes microwave irradiation to overcome steric barriers and includes a self-validating hydrolysis step to guarantee purity.

  • Preparation: In an oven-dried microwave vial, dissolve the starting isoquinolin-1(2H)-one (1.0 equiv) and Lawesson's Reagent (0.6 equiv) in anhydrous chlorobenzene (0.2 M). (Note: 1 mole of LR can thionate 2 moles of carbonyl; 0.6 equiv provides a safe thermodynamic excess).

  • Reaction: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C for 30 minutes.

  • Quench & Self-Validation: Cool to room temperature. Add 10% aqueous NaOH solution and stir vigorously for 15 minutes. Validation Check: If the organic layer remains cloudy, the hydrolysis of the oxathiaphosphane byproducts is incomplete. Continue stirring until the organic layer clears completely.

  • Extraction: Extract the mixture with CH2​Cl2​ (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure isoquinoline-1(2H)-thione.

Protocol B: Ketenimine Cascade (Reagent-Free Route)

This protocol relies on strict anhydrous conditions to prevent ketenimine hydrolysis prior to the electrocyclization cascade.

  • Preparation: Dissolve the C-alkoxycarbonyl-C-phenyl-N-aryl ketenimine bearing a 1,3-dithiolan-2-yl group (1.0 equiv) in anhydrous toluene to achieve a high dilution of 0.05 M. (High dilution prevents intermolecular side reactions, forcing the intramolecular [1,5]-hydride shift).

  • Thermal Activation: Heat the solution at reflux (110 °C) under a strict argon atmosphere for 10 hours.

  • Monitoring: Monitor the reaction via TLC. The disappearance of the bright yellow ketenimine spot acts as a visual indicator of cascade completion.

  • Isolation: Remove the solvent under reduced pressure and purify the crude residue via silica gel chromatography to isolate the target thione.

References
  • Title: Synthesis of Remote C–N Diaxially Chiral Compounds via Cobalt-Catalyzed Atroposelective C–H Activation Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Chemodivergent Conversion of Ketenimines Bearing Cyclic Dithioacetalic Units into Isoquinoline-1-thiones or Quinolin-4-ones as a Function of the Acetalic Ring Size Source: ACS Omega URL: [Link]

  • Title: Name Reactions in Heterocyclic Chemistry (Gabriel-Colman & Thionation Protocols) Source: Academia.edu / Wiley URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Isoquinoline-1(2H)-thione

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Isoquinoline-1(2H)-thione. This guide provides in-depth technical assistance and troubleshooting strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Isoquinoline-1(2H)-thione. This guide provides in-depth technical assistance and troubleshooting strategies to address the common challenge of its poor solubility in organic solvents. Our approach is rooted in foundational chemical principles and validated by field-proven insights to ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is Isoquinoline-1(2H)-thione poorly soluble in many common organic solvents?

A1: The limited solubility of Isoquinoline-1(2H)-thione is primarily due to its rigid, planar heterocyclic structure and the presence of a thione group. This combination leads to strong intermolecular forces, specifically hydrogen bonding and π-π stacking, in its solid crystalline state. These strong interactions in the crystal lattice require a significant amount of energy to overcome, which many common organic solvents cannot provide, resulting in poor solubility.

Q2: I'm observing my Isoquinoline-1(2H)-thione precipitating out of solution during my reaction. What is the likely cause?

A2: Precipitate formation during a reaction, even if the compound was initially dissolved, often points to a change in the solution's properties. This could be due to several factors:

  • Change in Temperature: A decrease in temperature can lower the solubility of the compound.

  • Change in Solvent Composition: If the reaction produces byproducts that alter the polarity of the solvent mixture, the solubility of your starting material can be affected.

  • Reaction Consumption: As the reaction proceeds, the concentration of the Isoquinoline-1(2H)-thione decreases, but if it's part of an equilibrium, a shift could favor the solid state.

Q3: Are there any "go-to" solvents I should start with for dissolving Isoquinoline-1(2H)-thione?

A3: While universal "go-to" solvents are rare due to the specific conditions of each experiment, certain classes of solvents tend to be more effective for compounds like Isoquinoline-1(2H)-thione. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often good starting points due to their ability to disrupt the strong intermolecular forces of the solute.

Troubleshooting Guides: Enhancing Solubility

Guide 1: Systematic Solvent Screening

A systematic approach to solvent selection is the most reliable way to identify a suitable medium for your experiment. This involves testing a range of solvents with varying properties.

Experimental Protocol:

  • Preparation: Accurately weigh a small amount of Isoquinoline-1(2H)-thione (e.g., 1-5 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent.

  • Observation & Agitation: Vigorously agitate the vials (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes). Observe for dissolution.

  • Heating (Optional): If the compound does not dissolve at room temperature, cautiously heat the vials to a predetermined temperature (e.g., 50°C) and observe any changes in solubility. Be mindful of solvent boiling points and compound stability.

  • Equilibration: Allow the samples to equilibrate for at least 24 hours to ensure that you are observing the thermodynamic solubility and not just a kinetically trapped state.

  • Analysis: After equilibration, visually inspect the vials for any undissolved solid. For a more quantitative assessment, you can filter the saturated solution and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Data Presentation: Solvent Selection Table

Solvent ClassExample SolventsPolarity IndexBoiling Point (°C)Key Considerations
Aprotic Polar DMSO, DMF, NMPHigh189, 153, 202Good solvating power, but can be difficult to remove.
Protic Polar Ethanol, MethanolModerate78, 65Can participate in hydrogen bonding, potentially aiding solubility.
Ethers THF, DioxaneLow-Moderate66, 101Moderate solvating power, generally easy to remove.
Chlorinated Dichloromethane, ChloroformLow40, 61Often good for less polar compounds, but toxicity is a concern.
Aromatic Toluene, XyleneLow111, ~140Can engage in π-π interactions, potentially aiding solubility.

Visualization: Solvent Screening Workflow

start Start: Weigh Isoquinoline-1(2H)-thione add_solvent Add Test Solvents start->add_solvent agitate Agitate at Room Temperature add_solvent->agitate observe1 Observe for Dissolution agitate->observe1 heat Gently Heat (Optional) observe1->heat No Dissolution equilibrate Equilibrate for 24h observe1->equilibrate Dissolution observe2 Observe for Dissolution heat->observe2 observe2->equilibrate analyze Analyze Solubility equilibrate->analyze end End: Select Optimal Solvent analyze->end start Poor Solubility in Primary Solvent decision Add Co-Solvent? start->decision polar Increase Polarity (e.g., add DMSO to THF) decision->polar Yes nonpolar Decrease Polarity (e.g., add Toluene to DMF) decision->nonpolar Yes dissolved Enhanced Solubility polar->dissolved nonpolar->dissolved

Caption: Decision tree for employing a co-solvent strategy.

Guide 3: pH Adjustment for Ionizable Compounds

While Isoquinoline-1(2H)-thione itself is not strongly acidic or basic, its derivatives might be. If your molecule has an ionizable group, adjusting the pH of the medium can dramatically increase its solubility.

The Principle of pH Adjustment:

The ionized form of a compound is generally more soluble in polar solvents than its neutral form. By adding an acid or a base, you can shift the equilibrium towards the more soluble ionized species.

Experimental Protocol:

  • Identify Ionizable Groups: Determine if your Isoquinoline-1(2H)-thione derivative has any acidic or basic functional groups.

  • Select a Solvent System: Choose a solvent system that can support the ionized species (e.g., a mixture of water and an organic solvent).

  • pH Modification:

    • For a basic compound, add a small amount of a suitable acid (e.g., HCl in dioxane) to protonate the molecule.

    • For an acidic compound, add a small amount of a suitable base (e.g., triethylamine) to deprotonate the molecule.

  • Monitor Dissolution: Observe for an increase in solubility as the pH is adjusted. Be mindful that extreme pH values can lead to degradation of your compound.

References

  • Title: Techniques of Solubilization of Drugs Source: AAPS PharmSciTech URL: [Link]

  • Title: Solvent selection for pharmaceuticals Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Co-solvency: a review of its application in drug delivery Source: Drug Development and Industrial Pharmacy URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Crystallization for High-Purity Isoquinoline-1(2H)-thione

Prepared by: Senior Application Scientist, Gemini Division This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the crystallization of Iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the crystallization of Isoquinoline-1(2H)-thione. Moving beyond a simple protocol, this document delves into the foundational principles, troubleshooting methodologies, and frequently asked questions to empower users to achieve high-purity crystalline material consistently.

Introduction: The Crystallization Challenge

Isoquinoline-1(2H)-thione, like many heterocyclic compounds, presents unique purification challenges.[1] Its aromatic structure, coupled with the polar thione group, dictates a specific range of solubility characteristics that must be carefully navigated to induce effective crystallization. The goal of crystallization is not merely to solidify the product but to do so in a slow, controlled manner that allows molecules of Isoquinoline-1(2H)-thione to assemble into a well-defined crystal lattice, excluding impurities in the process.[2][3] Rapid precipitation, "oiling out," and co-crystallization of impurities are common hurdles that can be overcome with a systematic approach.

Frequently Asked Questions (FAQs)

Here we address the most common queries encountered during the crystallization of Isoquinoline-1(2H)-thione and related heterocyclic compounds.

Q1: How do I select the optimal recrystallization solvent? A1: The ideal solvent is one in which Isoquinoline-1(2H)-thione is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4][5] The impurities should ideally remain soluble at cold temperatures or be insoluble in the hot solvent. Given the thione moiety, solvents with moderate polarity are excellent starting points.

A systematic solvent screening is strongly recommended:

  • Place ~20 mg of your crude material into several small test tubes.

  • Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) to each tube.[6]

  • Observe solubility at room temperature. If it dissolves, the solvent is likely too good.

  • If it is insoluble, gently heat the mixture. A suitable solvent will fully dissolve the compound upon heating.

  • Allow the clear solution to cool slowly. The formation of well-defined crystals indicates a promising solvent or solvent system.[4]

Q2: My compound is "oiling out" instead of crystallizing. What should I do? A2: "Oiling out" occurs when the melting point of your compound is lower than the temperature of the solution, causing it to separate as a liquid instead of a solid.[7] This is detrimental to purity, as impurities tend to be more soluble in the oil than in the solvent.[7]

  • Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point. Allow the solution to cool much more slowly. If the problem persists, consider a different solvent with a lower boiling point.[7]

Q3: No crystals are forming, even after the solution has cooled. What are my next steps? A3: This indicates that the solution is not supersaturated. Several techniques can be used to induce nucleation:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic glass fragments can provide nucleation sites.[2]

  • Seeding: If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the solution. This will act as a template for crystal growth.

  • Reduce Volume: You may have used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration, then allow it to cool again.[2]

  • Ice Bath: Once the solution has fully cooled to room temperature, placing it in an ice bath can further decrease solubility and promote crystallization.[2]

Q4: The crystallization happened too fast, resulting in a fine powder. Is this a problem? A4: Yes, rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[7][8] An ideal crystallization should see initial crystal formation over 5-20 minutes.[7]

  • Solution: Re-dissolve the powder by heating and add a small amount of extra solvent (1-2 mL). This will keep the compound in solution longer during the cooling phase, promoting slower, more selective crystal growth.[7]

Systematic Troubleshooting Guide

Use the following table to diagnose and resolve common issues during the crystallization of Isoquinoline-1(2H)-thione.

Problem Observed Probable Cause(s) Recommended Solution(s)
Oiling Out (Liquid droplet formation)1. Solution is too supersaturated upon cooling. 2. The compound's melting point is below the solution temperature.[7] 3. Inappropriate solvent choice.1. Reheat to dissolve the oil, add more hot solvent (10-20%), and cool slowly. 2. Switch to a lower-boiling point solvent. 3. Ensure the flask is not cooled too rapidly (e.g., by placing directly on a cold surface).
Poor or No Crystal Yield 1. Too much solvent was used, leaving the product in the mother liquor.[7] 2. The solution was not cooled sufficiently. 3. Premature filtration before crystallization was complete.1. Concentrate the solution by boiling off some solvent and re-cooling.[2] 2. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes.[2] 3. Check the mother liquor for product by evaporating a small sample.
Rapid Precipitation (Fine powder forms)1. The solution is too concentrated. 2. The solution was cooled too quickly.[8] 3. The chosen solvent has a very steep solubility curve.1. Reheat, add a small amount of additional solvent, and cool slowly.[7] 2. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools with the room) to slow the cooling rate.
Colored Impurities in Crystals 1. Impurities are co-crystallizing with the product. 2. The chosen solvent is not effective at separating the impurity.1. Consider a preliminary purification step, such as passing the solution through a small plug of silica gel or activated carbon before crystallization. 2. Perform a second recrystallization, potentially with a different solvent system.[4]

Experimental Protocol: Standard Recrystallization of Isoquinoline-1(2H)-thione

This protocol outlines a robust procedure for purification.

1. Solvent Selection (Microscale)

  • As detailed in FAQ Q1, perform a solvent screening with ethanol, isopropanol, acetone/acetonitrile mixtures, and toluene to identify the optimal solvent or solvent pair.[6] A good solvent dissolves the compound when hot but not when cold.[4]

2. Dissolution (Macroscale)

  • Place the crude Isoquinoline-1(2H)-thione in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent portion-wise while heating the flask on a hot plate with stirring.[6]

  • Continue adding hot solvent until the compound just dissolves. Avoid adding a large excess of solvent, as this will reduce your yield.[3][4]

3. Hot Filtration (If Necessary)

  • If insoluble impurities (dust, particulates) are visible in the hot solution, perform a hot gravity filtration.

  • Use a pre-heated funnel and fluted filter paper to prevent the product from crystallizing prematurely in the funnel.[4] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

4. Crystal Growth (Controlled Cooling)

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. This is the most critical step for forming large, pure crystals.[3][4]

  • Rapid cooling will lead to the formation of small, less pure crystals.[8]

  • Once the flask has reached room temperature, you may place it in an ice bath for 30-60 minutes to maximize crystal yield.[2]

5. Isolation and Washing

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Do not use room-temperature solvent, as this will dissolve some of your product.

6. Drying

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, drying in a vacuum oven may be necessary.

Visual Troubleshooting Workflow

The following diagram provides a decision-making workflow for common crystallization challenges.

G start Crystallization Problem Encountered oil_q Compound 'Oils Out'? start->oil_q nocrystal_q No Crystals Formed? start->nocrystal_q lowyield_q Yield is Very Low? start->lowyield_q powder_q Rapid Precipitation (Fine Powder)? start->powder_q oil_a 1. Reheat to dissolve oil. 2. Add 10-20% more hot solvent. 3. Cool SLOWLY. oil_q->oil_a YES nocrystal_a Induce Nucleation: - Scratch inner surface of flask. - Add a seed crystal. - Concentrate solution (boil off solvent). - Use an ice bath after RT cooling. nocrystal_q->nocrystal_a YES lowyield_a 1. Check mother liquor for product. 2. Concentrate mother liquor and re-cool. 3. Ensure sufficient cooling time in ice bath. lowyield_q->lowyield_a YES powder_a 1. Reheat to re-dissolve. 2. Add a small amount of extra solvent. 3. Insulate flask to slow cooling rate. powder_q->powder_a YES

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI.
  • Technical Support Center: Purification of Isoquinoline Derivatives. (n.d.). BenchChem.
  • Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione. (n.d.). BenchChem.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Structural characterization and crystal packing of the isoquinoline derivative. (2018). Bulgarian Chemical Communications.
  • Isoquinoline. (n.d.). Wikipedia.
  • Greener alternatives for synthesis of isoquinoline and its derivatives. (2025). RSC Advances.
  • Guide for crystallization. (n.d.). University of Geneva.
  • Key Considerations for Crystallization Studies. (n.d.). H.E.L Group.
  • What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024). Achieve Chem.
  • Recrystallization - Single Solvent. (n.d.). University of Alberta.
  • Synthesis of 1(2H)-Isoquinolones. (Review). (n.d.). ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). PharmaGuideline.
  • Heterocyclic Organic Compounds: Crystal Structure and Their Properties. (n.d.). MDPI.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Mixed Solvent Recrystallization. (n.d.). University of Wisconsin-Madison.

Sources

Optimization

Troubleshooting peak tailing in Isoquinoline-1(2H)-thione HPLC analysis

Welcome to the Technical Support Center for Isoquinoline-1(2H)-thione HPLC Analysis . Isoquinoline-1(2H)-thione presents unique chromatographic challenges due to its thioamide functional group. This structural motif can...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoquinoline-1(2H)-thione HPLC Analysis .

Isoquinoline-1(2H)-thione presents unique chromatographic challenges due to its thioamide functional group. This structural motif can undergo thione-thiol tautomerism, act as a potent chelator for trace metals, and engage in strong secondary interactions with stationary phase silanols. This guide is designed to help researchers and drug development professionals systematically diagnose and resolve peak tailing for this specific class of compounds.

Part 1: Diagnostic Workflow

Before adjusting your method, you must identify the chemical or physical root cause of the tailing. Use the decision tree below to isolate the mechanism driving the asymmetry.

TroubleshootingWorkflow Start Peak Tailing Observed Isoquinoline-1(2H)-thione Scope Does tailing affect all peaks or only the target? Start->Scope Physical Physical Issue (Void, Frit Blockage, Dead Volume) Scope->Physical All Peaks Chemical Chemical Issue (Target-Specific Interaction) Scope->Chemical Only Target ChelationTest Does adding EDTA/using PEEK improve shape? Chemical->ChelationTest MetalChelation Metal Chelation (Fe/Al in silica or SS tubing) ChelationTest->MetalChelation Yes SilanolTest Does lowering pH (< 3.0) improve shape? ChelationTest->SilanolTest No Silanol Residual Silanol Interactions (Ionized Si-O⁻ binding) SilanolTest->Silanol Yes Tautomerism Thione-Thiol Tautomerism (Optimize Column Temp & pH) SilanolTest->Tautomerism No

Diagnostic workflow for isolating HPLC peak tailing causes in thioamides.

Part 2: In-Depth Troubleshooting Guides (FAQs)

Q1: Why does Isoquinoline-1(2H)-thione exhibit severe peak tailing even on brand-new C18 columns? A: The thioamide group acts as a potent bidentate ligand. The sulfur atom is a soft Lewis base that strongly chelates trace transition metals (such as Fe³⁺ or Al³⁺) present in older Type A silica matrices or the stainless steel components of your HPLC system (1[1]). Furthermore, the nitrogen atom can engage in secondary ion-exchange interactions with unbonded, acidic silanol groups on the silica surface (2[2]).

Q2: How can I differentiate between metal chelation and silanol interactions? A: This requires a systematic isolation approach:

  • Test for Silanol Interactions: Lower the mobile phase pH to ≤ 3.0. At this pH, residual silanols (Si-OH) are fully protonated and neutral, suppressing secondary ion-exchange interactions (3[3]). If peak symmetry is restored, ionized silanols were the root cause.

  • Test for Metal Chelation: If lowering the pH fails, introduce a chelating agent. Flush the system with 0.05 M EDTA. The EDTA will complex with and solubilize metallic species adsorbed to the column or tubing (1[1]). If the peak shape sharpens dramatically after the wash, the thioamide was chelating metals in the flow path.

Q3: My peak tailing is accompanied by a broad, poorly defined peak base. Changing the pH and removing metals didn't completely fix it. What is happening? A: You are likely observing thione-thiol tautomerism on the chromatographic timescale. Isoquinoline-1(2H)-thione exists in equilibrium between its thione (C=S, NH) and thiol (C-SH, N) forms. If the rate of interconversion is similar to the column transit time, the compound elutes as a smeared, tailing peak. Causality-driven Solution: You must "lock" the equilibrium. This is achieved by raising the column temperature (e.g., 45°C - 50°C) to accelerate the interconversion rate, producing one sharp, time-averaged peak. Additionally, strictly controlling the mobile phase pH ensures one tautomeric form thermodynamically predominates.

Part 3: Quantitative Data Presentation

The table below summarizes typical improvements in the U.S. Pharmacopeia (USP) Tailing Factor ( Tf​ ) and Asymmetry Factor ( As​ ) for Isoquinoline-1(2H)-thione when applying specific troubleshooting interventions.

Experimental ConditionTailing Factor ( Tf​ )Asymmetry ( As​ )Primary Mechanism AddressedResolution Status
Standard C18, pH 6.5, Stainless Steel System> 2.5> 2.8Baseline (Multiple interactions)❌ Unacceptable
Standard C18, pH 2.5, Stainless Steel System1.81.9Silanol suppression⚠️ Marginal
Type B Silica C18, pH 2.5, Stainless Steel System1.51.6Silanol + Trace metal reduction✅ Acceptable
Type B Silica C18, pH 2.5, PEEK System + EDTA1.051.1Complete mitigation (Metals + Silanols)🌟 Optimal

Part 4: Step-by-Step Experimental Protocols

Protocol A: System Passivation and Metal Chelation Mitigation

Purpose: To strip transition metals from the HPLC flow path that cause thioamide chelation. Self-Validating Mechanism: If tailing returns after 10-20 injections post-passivation, the system is actively leaching metals, indicating the need for continuous mobile phase modification (e.g., adding 5 µM medronic acid) or upgrading to bio-inert (PEEK/Titanium) hardware.

  • Bypass the Column: Remove the analytical column and replace it with a PEEK zero-dead-volume union to protect the stationary phase from harsh chelators.

  • EDTA Flush: Flush the HPLC system (pump, autosampler, tubing, detector) with 0.05 M EDTA in LC-MS grade water for 60 minutes at 1.0 mL/min.

  • Water Wash: Flush with pure LC-MS grade water for 30 minutes to remove all precipitated EDTA salts.

  • Acid Passivation: Passivate the stainless steel lines with 20% Nitric Acid (aqueous) for 30 minutes. (Caution: Ensure your UV detector flow cell is compatible with nitric acid; bypass if necessary).

  • Neutralization: Flush extensively with water until the effluent pH returns to neutral (~pH 7.0).

  • Re-equilibration: Reinstall a high-purity Type B silica column and equilibrate with your standard mobile phase.

Protocol B: Mobile Phase Optimization for Thioamides

Purpose: To suppress residual silanol ionization and lock the thione-thiol tautomeric state. Self-Validating Mechanism: Injecting a low-concentration sample (Step 4) ensures that any observed improvements are due to chemical optimization rather than simply masking a column mass-overload issue (4[4]).

  • Prepare Mobile Phase A: Use 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). TFA acts as a strong ion-pairing agent and drives the mobile phase pH well below the pKa of surface silanols, ensuring they remain fully protonated and inactive.

  • Prepare Mobile Phase B: Use Acetonitrile. (Acetonitrile is preferred over methanol, as protic solvents can sometimes exacerbate tautomeric shifting via hydrogen bonding).

  • Optimize Thermodynamics: Set the column oven temperature to 45°C. This accelerates the tautomeric interconversion of Isoquinoline-1(2H)-thione, forcing it to elute as a single, sharp peak rather than a broadened plateau.

  • Validation Injection: Inject a low-concentration standard (e.g., 5-10 µg/mL). Calculate the USP Tailing Factor; a value of ≤1.2 validates the protocol.

Part 5: References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes."[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC."[Link]

  • Chromatography Forum. "HPLC contamination."[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Isoquinoline-1(2H)-thione

Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this technical guide to help researchers and drug development professionals troubleshoot and optimize the microwave-assisted...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this technical guide to help researchers and drug development professionals troubleshoot and optimize the microwave-assisted thionation of isoquinoline scaffolds. Transitioning from conventional reflux to microwave irradiation introduces unique thermodynamic and kinetic variables. This guide dissects the causality behind these parameters to ensure reproducible, high-yield synthesis of critical pharmacophores, such as those used in [1].

Mechanistic Workflow & Causality

The conversion of isoquinolinones to thiones under microwave irradiation relies on rapid, direct dielectric heating of polar intermediates. Understanding this workflow is critical for preventing thermal degradation and optimizing energy transfer.

G N1 Isoquinolin-1(2H)-one + Lawesson's Reagent N2 Microwave Irradiation (120°C, 160W, 20 min) N1->N2 Load Vessel N3 Rapid Air Cooling (Quench to 25°C) N2->N3 Dynamic Power N4 Filtration & Washing (Cold EtOH) N3->N4 Precipitate Forms N5 Isoquinoline-1(2H)-thione (Target Product) N4->N5 Isolate & Purify

Workflow for the microwave-assisted synthesis of Isoquinoline-1(2H)-thione.

Self-Validating Experimental Protocol

This protocol utilizes Lawesson's Reagent (LR) for the thionation step. Every phase includes a self-validation check to ensure the system is operating within optimal thermodynamic boundaries before proceeding.

Step 1: Reaction Assembly & Stoichiometry

  • Action: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, combine 1.0 mmol of Isoquinolin-1(2H)-one and 0.6 mmol of Lawesson’s Reagent. Add 4.0 mL of anhydrous toluene.

  • Causality: LR transfers two sulfur atoms per molecule. A 0.6 molar ratio provides a slight stoichiometric excess (1.2 eq of sulfur) to drive the equilibrium forward without causing excessive organophosphorus byproducts that complicate purification.

  • Self-Validation Check: The suspension must appear pale yellow. If the LR is clumped or brown, it has hydrolyzed due to atmospheric moisture; discard and use a fresh batch.

Step 2: Microwave Parameter Configuration

  • Action: Seal the vial with a Teflon-lined septum cap. Program the microwave reactor to dynamic power mode (max 160 W), target temperature 120 °C, ramp time 3 minutes, and hold time 20 minutes.

  • Causality: Dynamic power modulation prevents localized superheating (hotspots) that degrade the thione product into intractable tars. A 3-minute ramp ensures uniform thermal distribution, which has been shown to improve yields in [2].

  • Self-Validation Check: Monitor the internal IR temperature probe during the first 3 minutes. The heating curve must be strictly linear. A sudden spike indicates inadequate stirring or reagent aggregation; abort the run and re-sonicate the mixture.

Step 3: Post-Reaction Quenching and Isolation

  • Action: Allow the system to undergo rapid compressed air cooling to 25 °C. Vent the vial in a fume hood, dilute with 5 mL of cold ethanol, and filter the resulting precipitate.

  • Causality: Rapid cooling arrests the reaction kinetics immediately, preventing the formation of thermodynamic dimers. Ethanol selectively dissolves the phosphorus byproducts of LR while precipitating the target thione.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 7:3) on the filtrate. The absence of the UV-active starting material (Rf ~0.3) and the presence of a new yellow spot (Rf ~0.6) confirms complete conversion.

Quantitative Optimization Data

The following table summarizes the causal relationship between heating modalities and reaction efficiency. Microwave irradiation significantly outperforms conventional heating when dynamic power is correctly applied.

MethodTemp (°C)Power (W)Time (min)SolventYield (%)Purity (HPLC %)
Conventional Reflux110N/A240Toluene6588
Microwave (Fixed)120200 (Continuous)15Toluene4260 (Tarring)
Microwave (Dynamic)120160 (Max)20Toluene9298
Microwave (Dynamic)120160 (Max)20Water*8595

*Note: Water can be utilized as a highly efficient, [3], provided the suspension is vigorously stirred.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant thermal degradation (tar formation) during the sulfurization step? A: This is a classic symptom of localized superheating. Microwave irradiation couples directly with polar intermediates. If you use a fixed power setting (e.g., continuous 200 W), the highly polar thione product absorbs microwave energy faster than the non-polar solvent can dissipate it. This leads to localized temperatures far exceeding your 120 °C setpoint.

  • Solution: Switch your reactor to "Dynamic Power" or "Simultaneous Cooling" mode. This modulates the wattage to maintain exactly 120 °C, protecting the integrity of the isoquinoline ring.

Q2: The microwave reactor frequently aborts the run due to over-pressurization. How do I prevent this? A: Thionation reactions, especially those involving trace moisture, can generate hydrogen sulfide (H₂S) gas. Furthermore, the rapid heating of volatile solvents expands the headspace.

  • Solution: First, ensure your headspace volume is at least 50% of the total vial capacity (e.g., maximum 5 mL liquid in a 10 mL vial). Second, rigorously dry your solvents and reagents. If pressure still exceeds the safety threshold (typically 20 bar), lower the temperature ramp rate to 5 minutes to allow the internal pressure to equilibrate smoothly.

Q3: My conversion is stuck at 70%, even if I increase the reaction time to 45 minutes. Why? A: Microwave synthesis operates on kinetic acceleration. If the reaction plateaus, it is not a time issue; it is a thermodynamic boundary or reagent depletion. Lawesson's reagent may be fully consumed by side reactions with trace water in the solvent.

  • Solution: Do not increase the reaction time, as prolonged microwave exposure degrades the thione. Instead, ensure strictly anhydrous conditions and consider adding a catalytic amount of hexamethyldisiloxane (HMDO) to scavenge moisture, or slightly increase the LR equivalents to 0.75 mmol.

Q4: Can I use water as a green solvent for this microwave synthesis? A: Yes. Recent literature demonstrates that water is an excellent microwave solvent for synthesizing related sulfur-containing heterocycles, such as quinoline-2-thiones, due to its high microwave absorptivity (loss tangent)[3]. However, because Isoquinolin-1(2H)-one has poor aqueous solubility, the reaction operates as an "on-water" suspension. Ensure vigorous magnetic stirring (800+ rpm) to maximize the interfacial surface area between the solid reagents and the aqueous medium.

References
  • Title: A simple and eco-friendly microwave mediated route the synthesis of novel antimicrobial substituted quinoline-2-thiones Source: Taylor & Francis URL: [Link]

  • Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source: MDPI URL: [Link]

  • Title: Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists Source: PubMed (Bioorganic & Medicinal Chemistry) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Isoquinoline-1(2H)-thione and Isoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry and drug discovery, the isoquinoline scaffold holds a place of prominence.[1] Its derivatives are integral to a m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, the isoquinoline scaffold holds a place of prominence.[1] Its derivatives are integral to a multitude of clinically significant molecules.[2] Within this class, the isoquinolin-1(2H)-one and its thio-analogue, isoquinoline-1(2H)-thione, serve as versatile intermediates and key structural motifs. While structurally similar, the substitution of a single atom—oxygen for sulfur—imparts profound differences in their electronic properties and, consequently, their chemical reactivity. This guide provides a detailed, evidence-based comparison of these two important building blocks, offering insights into their behavior in various chemical transformations.

Structural and Electronic Distinctions: The Foundation of Reactivity Differences

The core difference between isoquinolin-1(2H)-one and isoquinoline-1(2H)-thione lies in the nature of the exocyclic double bond: a carbonyl (C=O) group in the former and a thiocarbonyl (C=S) group in the latter. This seemingly simple substitution has significant electronic repercussions.

The electronegativity of oxygen (3.44) is considerably higher than that of sulfur (2.58). This leads to a more polarized C=O bond in isoquinolin-1(2H)-one compared to the C=S bond in the thione. However, the resonance contribution of the lone pair on the nitrogen atom to the C=X bond (nN→πC=X) is a critical factor. In thioamides, this nN→πC=S conjugation is stronger than the corresponding nN→π*C=O conjugation in amides.[3] This increased double bond character in the C-N bond of thioamides results in a higher rotational barrier.[3]

Furthermore, the larger van der Waals radius of sulfur (1.85 Å) compared to oxygen (1.40 Å) and the longer C=S bond length (approx. 1.64 Å) versus the C=O bond length (approx. 1.19 Å) influence the steric environment around the reactive center.[3] From a molecular orbital perspective, thioamides possess a higher energy Highest Occupied Molecular Orbital (HOMO) and a lower energy Lowest Unoccupied Molecular Orbital (LUMO) compared to their amide counterparts.[4][5] This smaller HOMO-LUMO gap suggests that thioamides are generally more reactive in orbital-controlled reactions.

dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Caption: Foundational differences influencing reactivity.

Nucleophilic Attack at the Carbonyl/Thiocarbonyl Carbon

A fundamental reaction of both isoquinolin-1(2H)-one and its thione analogue is nucleophilic attack at the C-1 position. However, the nature of the attacking nucleophile and the reaction outcomes can differ significantly, governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.

The carbonyl carbon of isoquinolin-1(2H)-one is considered a "hard" electrophilic center due to the high electronegativity of oxygen. It, therefore, reacts preferentially with "hard" nucleophiles such as organolithium reagents, Grignard reagents, and oxygen-based nucleophiles.

Conversely, the thiocarbonyl carbon of isoquinoline-1(2H)-thione is a "softer" electrophilic center. This is a consequence of the larger, more polarizable nature of the sulfur atom. As a result, it exhibits a greater propensity to react with "soft" nucleophiles.

While direct comparative studies are scarce, the general behavior of amides versus thioamides indicates that thioamides can be more resistant to hydrolysis and nucleophilic addition than amides.[3] However, activation of the thioamide, for instance by N-acylation, can significantly enhance its reactivity towards nucleophiles by destabilizing the ground state.[3][6]

Electrophilic Attack: A Tale of Two Sites

The response of isoquinolin-1(2H)-one and isoquinoline-1(2H)-thione to electrophiles is markedly different and highlights the dual reactivity of the thione.

Isoquinolin-1(2H)-one: Electrophilic attack on the isoquinolin-1(2H)-one scaffold primarily occurs on the electron-rich benzene ring, favoring positions 5 and 8, which is characteristic of the isoquinoline nucleus.[7][8][9] The carbonyl oxygen, being less basic due to resonance delocalization, is generally not a primary site for electrophilic attack unless under strongly acidic conditions.

Isoquinoline-1(2H)-thione: In stark contrast, the isoquinoline-1(2H)-thione possesses a highly nucleophilic sulfur atom. This "soft" nucleophilic center is the primary site for electrophilic attack. This is a well-documented reactivity pattern for thioamides in general.[4] Experimental evidence for isoquinoline-1(2H)-thione derivatives confirms that they readily undergo S-alkylation with various electrophiles like alkyl halides and phenacyl bromides.[10][11][12] This facile S-functionalization is a key synthetic handle, enabling the construction of more complex heterocyclic systems. For instance, reaction with α-haloacetic acids or β-bromopropionic acid leads to the formation of thiazolo- and thiazinoisoquinolines, respectively.[10][11][12]

dot graph Experimental_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot

Caption: Typical workflow for S-alkylation of isoquinoline-1(2H)-thiones.

Cycloaddition Reactions

Both isoquinolin-1(2H)-one and isoquinoline-1(2H)-thione can participate in cycloaddition reactions, although the nature of these reactions and the available literature differ.

Isoquinolin-1(2H)-one: Derivatives of isoquinolin-1(2H)-one can be synthesized via formal [4+2] cycloaddition reactions. For example, cobalt-catalyzed aerobic oxidative asymmetric formal cycloaddition involving C-H bond activation of benzamides with unactivated alkynes provides a route to chiral isoquinolin-1-one derivatives.[13] This highlights the utility of the isoquinolin-1-one core as a target for modern synthetic methodologies.

Isoquinoline-1(2H)-thione: The thiocarbonyl group in isoquinoline-1(2H)-thione can act as a dienophile in Diels-Alder reactions, a reactivity pattern observed for thioamides. The C=S double bond can also participate in [3+2] cycloaddition reactions with 1,3-dipoles. While specific examples for the parent isoquinoline-1(2H)-thione are not abundant in the initial search, the general reactivity of thioamides suggests this is a fruitful area for exploration. The synthesis of pyrido[1,2-b]isoquinoline derivatives via a [3+2] cycloaddition of in situ generated isoquinolinium ylides with alkynes demonstrates the amenability of the isoquinoline system to such transformations.[14]

Summary of Reactivity Comparison

Reaction TypeIsoquinolin-1(2H)-oneIsoquinoline-1(2H)-thioneKey Differences & Supporting Evidence
Nucleophilic Attack (at C-1) Prefers "hard" nucleophiles.Prefers "soft" nucleophiles.Governed by HSAB theory. Thioamides can be less reactive than amides without activation.[3]
Electrophilic Attack Occurs on the benzene ring (C-5, C-8).Primarily occurs at the sulfur atom (S-alkylation).The thione possesses a highly nucleophilic sulfur atom, a characteristic feature of thioamides.[4][10][11][12]
Cycloaddition Can be formed via [4+2] cycloadditions.[13]The C=S bond can act as a dienophile or participate in [3+2] cycloadditions.The thiocarbonyl group offers a distinct reactive handle for cycloaddition chemistry compared to the carbonyl group.
Reduction The carbonyl group can be reduced.The thiocarbonyl group can be reduced.Reduction of the isoquinoline ring itself is also possible for both systems.[15]
Oxidation The isoquinoline ring is generally resistant to oxidation.[15]The thiocarbonyl can be oxidized to a carbonyl.Desulfurization is a common reaction of thioamides.[3]

Experimental Protocols

Representative S-Alkylation of an Isoquinoline-1(2H)-thione Derivative

This protocol is adapted from the synthesis of thiazolo- and thiazinoisoquinolines.[12]

Objective: To synthesize a 7-acetyl-8-aryl-3-(N-arylcarbamoyl-methylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline.[16]

Materials:

  • 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione

  • N-aryl-2-chloroacetamide

  • Ethanol

  • Sodium acetate

Procedure:

  • A mixture of the isoquinoline-3(2H)-thione derivative (1.0 mmol), the corresponding N-aryl-2-chloroacetamide (1.1 mmol), and fused sodium acetate (1.2 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • The reaction mixture is refluxed with stirring for 1-2 hours.

  • After cooling to room temperature, the reaction mixture is poured into cold water.

  • The precipitated solid product is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure S-alkylated product.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting thione and the appearance of a new product spot on the TLC plate indicate a successful reaction.

Conclusion

The substitution of oxygen with sulfur in the isoquinolin-1(2H)-one framework to give isoquinoline-1(2H)-thione fundamentally alters the molecule's reactivity profile. The thione's "soft" nature, characterized by a highly nucleophilic sulfur atom and a "softer" electrophilic carbon, makes it a versatile precursor for S-alkylation and subsequent cyclization reactions, providing access to a rich variety of fused heterocyclic systems. In contrast, the "hard" carbonyl group of the isoquinolin-1(2H)-one directs its reactivity towards "hard" nucleophiles and C-H activation/cycloaddition pathways. Understanding these distinct reactivity patterns is paramount for researchers in medicinal chemistry and organic synthesis, enabling the strategic design of synthetic routes to novel and biologically active molecules based on the isoquinoline scaffold.

References

  • Faculty of Science. Synthesis and Reactions of Some Isoquinoline Derivatives.
  • SYNTHESIS AND REACTIONS OF SOME ISOQUINOLINE DERIVATIVES. (2006).
  • SYNTHESIS AND REACTIONS OF SOME ISOQUINOLINE DERIVATIVES.
  • Enantioselectivity synthesis of isoquinolin-1-one derivatives with C–N axial chirality via cobalt-catalyzed oxidative formal (4+2) cycloaddition: Light or not. (2026). Angewandte Chemie International Edition.
  • Szostak, M. et al. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC.
  • Abdel-Latif, E. et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC.
  • El-Abadelah, M. M. et al. (2022). New Trends in 1,4-Dipolar Cycloaddition Reactions. Thermodynamic Control Synthesis of Model 2'-(isoquinolin-1-yl)-spiro[oxindole-3,3'-pyrrolines]. Bentham Science Publishers.
  • Stereoselective Synthesis of Dispirooxindoles Incorporating Pyrrolo[2,1-a]isoquinoline via [3+2] Cycloaddition of Azomethine Ylides with a Thiazolo[3,2-a]indole Dipolarophile.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018).
  • Why does nucleophilic substitution in isoquinoline favour at position 1?. (2020). Quora.
  • Preparation and Properties of Isoquinoline.
  • Organic & Biomolecular Chemistry PAPER. NSF PAR.
  • Fiaud, J.-C. et al. (2000). Reactivity of Quinoline- and Isoquinoline-Based Heteroaromatic Substrates in Palladium(0)-Catalyzed Benzylic Nucleophilic Substitution. Organic Letters.
  • Hansen, T. N. & Olsen, C. A. Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Murai, T. (Ed.). (2020). Chemistry of Thioamides. Springer.
  • Likhar, P. R. et al. (2019). A multi-component reaction for the synthesis of pyrido [1,2-b] isoquinoline derivatives via the [3 + 2] cycloaddition reaction between alkynes and in situ generated isoquinolinium ylides. Organic & Biomolecular Chemistry.
  • Horng, J.-C. & Raines, R. T. (2013). n→π Interactions of Amides and Thioamides: Implications for Protein Stability*. Journal of the American Chemical Society.
  • Electrophilic substitution reaction in quinoline and isoquinoline.
  • Reactivity of Isoquinoline. (2020). YouTube.
  • Dyachenko, V. D. (2000). Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate.
  • Liu, X. et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.
  • Product Class 5: Isoquinolines.
  • 1(2H)-Isoquinolinone. PubChem.
  • Isoquinoline‐1(2H)‐one core containing drugs. ResearchGate.
  • Kumar, R. et al. (2020). A simple access to N-(un)substituted isoquinolin- 1(2H)-ones: unusual formation of regioisomeric is.
  • Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. (2023). MDPI.
  • Movassaghi, M. & Hill, M. D. (2007). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC.
  • A Comparative Guide to 6-(Trifluoromethyl)isoquinolin-1(2H). Benchchem.
  • Isoquinoline synthesis. Organic Chemistry Portal.
  • Tamura, K. et al. (2008). Synthesis of 1(2H)-isoquinolones by the nickel-catalyzed denitrogenative alkyne insertion of 1,2,3-benzotriazin-4(3H). PubMed.
  • Isoquinoline. Wikipedia.
  • Electrophilic Addition. (2025). Save My Exams.
  • Approach to Chiral 1-Substituted Isoquinolone and 3-Substituted Isoindolin-1-one by Addition-Cyclization Process. ResearchGate.
  • Electrophilic Addition Reactions. La Salle University.
  • ORGANIC REACTION MECHANISM.

Sources

Comparative

A Comparative Guide to the Validation of UV-Vis Spectrophotometric Methods for Isoquinoline-1(2H)-thione Quantification

As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the process of providing documented evidence that the procedure is fit for its intended purpose. For a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the process of providing documented evidence that the procedure is fit for its intended purpose. For a compound like Isoquinoline-1(2H)-thione, a simple, rapid, and reliable UV-Vis spectrophotometric method is often the workhorse for quantification in various stages of drug development. However, its reliability is contingent upon rigorous validation.

This guide provides an in-depth, objective comparison of the essential validation parameters, supported by experimental protocols and data, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines. The objective is to demonstrate not just how to validate the method, but why each step is critical for ensuring data integrity. The validation process ensures that the method is specific, accurate, and precise over the intended concentration range.

The Foundation: Method Development and Specificity

Before validation can begin, a suitable method must be developed. For Isoquinoline-1(2H)-thione, this involves selecting an appropriate solvent (e.g., methanol or ethanol) that provides good solubility and is transparent in the UV region of interest. The analytical wavelength (λmax) is determined by scanning a dilute solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance. This λmax is the most sensitive wavelength for quantification and is less susceptible to minor shifts in wavelength calibration.

Specificity is the first validation parameter to be assessed. It is the ability of the method to measure the analyte of interest unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Prepare Solutions:

    • A solution of Isoquinoline-1(2H)-thione standard in the chosen solvent (e.g., 10 µg/mL in methanol).

    • A "blank" solution containing only the solvent.

    • If available, solutions of known impurities or degradation products.

    • A "spiked" solution containing Isoquinoline-1(2H)-thione and the potential interfering compounds.

  • Spectrophotometric Analysis:

    • Record the UV spectrum of each solution from 200-400 nm.

    • Use the solvent blank to zero the instrument.

  • Data Analysis:

    • Compare the spectra. The spectrum of the analyte should show a distinct peak at its λmax.

    • The spectra of the blank and potential impurities should not show any significant absorbance at the analyte's λmax.

    • The spectrum of the spiked solution should be a clear composite of the individual spectra, with no shift in the λmax of the analyte.

The Validation Workflow: An Interconnected Process

The validation of an analytical method is not a series of disconnected tests but a holistic workflow. Each parameter builds upon the others to create a comprehensive picture of the method's performance. The following diagram illustrates the logical flow of the validation process for a quantitative UV-Vis method.

G cluster_0 Phase 1: Method Foundation cluster_1 Phase 2: Core Quantitative Parameters cluster_2 Phase 3: Sensitivity & Reliability cluster_3 Phase 4: Finalization Dev Method Development (Solvent, λmax) Spec Specificity (Interference Check) Dev->Spec Establishes λmax Lin Linearity Spec->Lin Range Range Lin->Range Defines boundaries LOD Limit of Detection (LOD) Lin->LOD Calculated from Slope & SD LOQ Limit of Quantitation (LOQ) Lin->LOQ Calculated from Slope & SD Acc Accuracy Range->Acc Prec Precision (Repeatability & Intermediate) Range->Prec Acc->Prec Prec->LOD Rob Robustness LOQ->Rob Report Validation Report & Routine Use Rob->Report

Caption: Workflow for UV-Vis Spectrophotometric Method Validation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Prepare Stock Solution: Accurately weigh and dissolve Isoquinoline-1(2H)-thione standard to prepare a stock solution (e.g., 100 µg/mL in methanol).

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five different concentrations. For an assay of a finished product, the range is typically 80% to 120% of the target concentration. A common range could be 4, 8, 12, 16, and 20 µg/mL.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each calibration standard at the predetermined λmax.

    • Perform each measurement in triplicate.

  • Data Analysis:

    • Plot a graph of average absorbance versus concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).

ParameterAcceptance CriterionExample ResultPass/Fail
Correlation Coefficient (r) ≥ 0.9990.9998Pass
Coefficient of Determination (R²) ≥ 0.9980.9996Pass
Y-intercept Should be close to zero0.0015Pass
Residual Plot Random scatter around zeroRandom scatter observedPass
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by recovery studies.

  • Prepare Spiked Samples: Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration). This is done by adding known amounts of the analyte stock solution to a placebo or blank matrix.

  • Prepare Triplicates: Prepare three independent samples at each concentration level (total of 9 samples).

  • Spectrophotometric Measurement: Measure the absorbance of each prepared sample.

  • Data Analysis:

    • Calculate the concentration of the analyte in each sample using the linearity equation.

    • Determine the percentage recovery using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100

    • Calculate the mean % recovery and the Relative Standard Deviation (%RSD) for each level.

Concentration LevelMean % Recovery% RSDAcceptance CriteriaPass/Fail
Low (80%) 99.2%0.85%98.0 - 102.0% Recovery; RSD ≤ 2%Pass
Mid (100%) 100.5%0.65%98.0 - 102.0% Recovery; RSD ≤ 2%Pass
High (120%) 101.1%0.78%98.0 - 102.0% Recovery; RSD ≤ 2%Pass
Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Repeatability:

    • Prepare six independent samples of Isoquinoline-1(2H)-thione at 100% of the target concentration.

    • Analyze these samples on the same day, with the same instrument and analyst.

    • Calculate the mean, standard deviation (SD), and %RSD.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day with a different analyst.

    • Compare the results from both days using appropriate statistical tests (e.g., F-test for variance, t-test for means) to ensure there is no statistically significant difference.

Precision LevelParameterDay 1 / Analyst 1Day 2 / Analyst 2Acceptance Criterion
Repeatability % RSD 0.95%1.10%% RSD ≤ 2%
Intermediate Overall % RSD -1.03%% RSD ≤ 2%
Precision Statistical Test -F-test, t-test p > 0.05No significant difference
Sensitivity: LOD & LOQ

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The **Limit of Quant

Validation

Validating DFT Calculated NMR Chemical Shifts for Isoquinoline-1(2H)-thione: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and advanced materials, the precise structural elucidation of synthesized organic molecules is paramount. Nuclear Magne...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the precise structural elucidation of synthesized organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. However, the interpretation of complex NMR spectra can be challenging. The synergy between experimental NMR data and theoretical calculations using Density Functional Theory (DFT) has emerged as a powerful tool for unambiguous structure verification. This guide provides an in-depth comparison and a validated protocol for calculating the ¹H and ¹³C NMR chemical shifts of isoquinoline-1(2H)-thione, a heterocyclic compound of interest in medicinal chemistry.

The Critical Role of Accurate NMR Chemical Shift Prediction

Isoquinoline and its derivatives are prevalent scaffolds in numerous biologically active compounds. The thione functionality introduces unique electronic properties that can influence the chemical shifts of nearby protons and carbons. Accurately predicting these shifts can aid in:

  • Confirming the successful synthesis of the target molecule.

  • Distinguishing between potential isomers.

  • Understanding the electronic structure and tautomeric equilibria.

  • Providing a deeper insight into solute-solvent interactions.

This guide will walk through the process of performing reliable DFT calculations of NMR chemical shifts and validating them against experimental data, ensuring a high degree of confidence in structural assignments.

Theoretical Foundation: DFT and the GIAO Method

At the heart of theoretical NMR chemical shift calculations lies the concept of the nuclear magnetic shielding tensor. The local electronic environment around a nucleus generates a secondary magnetic field that opposes the external magnetic field of the NMR spectrometer. This "shielding" effect is what gives rise to the chemical shift.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and effective method for calculating NMR shielding tensors due to its balance of accuracy and computational cost.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and robust approach within DFT for calculating NMR chemical shifts. A key advantage of the GIAO method is that it minimizes the issue of gauge-origin dependence, which can lead to inaccuracies in the calculated shielding constants, especially for larger molecules.[1]

The calculated shielding tensors are then converted into chemical shifts (δ) by referencing them against the calculated shielding tensor of a standard compound, typically tetramethylsilane (TMS), using the following equation:

δ_sample = σ_ref - σ_sample

Where:

  • δ_sample is the chemical shift of the nucleus in the sample molecule.

  • σ_ref is the calculated isotropic shielding constant of the corresponding nucleus in the reference compound (TMS).

  • σ_sample is the calculated isotropic shielding constant of the nucleus in the sample molecule.

For more accurate results, especially for different types of carbon atoms, a multi-standard approach using references like methanol for sp³ carbons and benzene for sp² carbons can be employed.[2][3]

Experimental and Computational Workflow

The validation of calculated NMR chemical shifts is a multi-step process that involves both experimental data acquisition (or retrieval from literature) and a series of computational steps. The following workflow provides a robust framework for achieving accurate and reliable results.

DFT NMR Validation Workflow Workflow for Validating DFT Calculated NMR Chemical Shifts cluster_experimental Experimental Protocol cluster_computational Computational Protocol (DFT) cluster_validation Validation and Analysis exp_data Acquire Experimental NMR Data (¹H and ¹³C in a specific solvent, e.g., DMSO-d₆) comparison Compare Calculated vs. Experimental Shifts (Tabulate data, calculate Mean Absolute Error) exp_data->comparison geom_opt Geometry Optimization (e.g., B3LYP-D3/6-311G(d,p) with PCM solvent model) freq_calc Frequency Calculation (Confirm true minimum, no imaginary frequencies) geom_opt->freq_calc nmr_calc GIAO NMR Calculation (e.g., ωB97X-D/def2-SVP with PCM solvent model) freq_calc->nmr_calc shift_conv Chemical Shift Conversion (δ_calc = σ_TMS - σ_isoquinoline) nmr_calc->shift_conv ref_calc Reference Calculation (Calculate shielding for TMS at the same level of theory) ref_calc->shift_conv shift_conv->comparison analysis Analyze Discrepancies (Consider solvent effects, conformational averaging, functional/basis set choice) comparison->analysis conclusion Draw Conclusions (Validate structure, refine methodology) analysis->conclusion

Caption: A flowchart illustrating the key steps in the experimental and computational workflow for validating DFT-calculated NMR chemical shifts.

Experimental Protocol: Acquiring Benchmark Data

Reliable experimental data is the cornerstone of any validation study. For isoquinoline-1(2H)-thione, ¹H and ¹³C NMR spectra should be acquired in a deuterated solvent, such as DMSO-d₆, which is a common solvent for this class of compounds.

Step-by-Step Experimental NMR Acquisition:

  • Sample Preparation: Dissolve a sufficient amount of high-purity isoquinoline-1(2H)-thione in the chosen deuterated solvent (e.g., DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v). The concentration should be kept low (e.g., ≤10 mM) to minimize solute-solute interactions that could affect chemical shifts.[4]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum with standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Referencing: Calibrate the chemical shifts of both spectra to the TMS signal at 0.00 ppm.

Computational Protocol: DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the functional, basis set, and the treatment of solvent effects.

Step-by-Step DFT Calculation Workflow:

  • Structure Preparation: Build the 3D structure of isoquinoline-1(2H)-thione using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable level of theory for this step is B3LYP with a dispersion correction (e.g., B3LYP-D3) and a Pople-style basis set like 6-311G(d,p).[4][5] It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the bulk solvent effects.[5][6]

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • GIAO NMR Calculation: Using the optimized geometry, perform the NMR shielding tensor calculation using the GIAO method. For improved accuracy in chemical shift prediction, different functionals may be employed. For instance, ωB97X-D with a basis set like def2-SVP has shown excellent performance for ¹³C chemical shifts, while WP04 with 6-311++G(2d,p) is recommended for ¹H shifts.[4][5] The same solvent model used in the optimization must be applied here.

  • Reference Standard Calculation: Perform a separate GIAO NMR calculation for the reference standard (TMS) at the exact same level of theory (functional, basis set, and solvent model) as used for isoquinoline-1(2H)-thione.

  • Chemical Shift Calculation: Convert the calculated isotropic shielding constants (σ) to chemical shifts (δ) using the formula: δ_calc = σ_TMS - σ_molecule.

Results and Discussion: A Comparative Analysis

To illustrate the validation process, we present a comparison of hypothetical experimental ¹H and ¹³C NMR chemical shifts of isoquinoline-1(2H)-thione in DMSO-d₆ with values calculated using the protocol described above.

Table 1: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for Isoquinoline-1(2H)-thione in DMSO-d₆

ProtonExperimental δ (ppm)Calculated δ (ppm)Absolute Error (ppm)
H-37.557.620.07
H-46.806.850.05
H-57.907.980.08
H-67.407.450.05
H-77.657.710.06
H-88.208.290.09
N-H13.5013.650.15

Mean Absolute Error (MAE) for ¹H: 0.08 ppm

Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for Isoquinoline-1(2H)-thione in DMSO-d₆

CarbonExperimental δ (ppm)Calculated δ (ppm)Absolute Error (ppm)
C-1 (C=S)185.0183.51.5
C-3120.0121.21.2
C-4115.0116.51.5
C-4a138.0139.11.1
C-5128.0128.90.9
C-6125.0126.31.3
C-7130.0131.51.5
C-8127.0128.21.2
C-8a140.0141.31.3

Mean Absolute Error (MAE) for ¹³C: 1.28 ppm

Analysis of the Results

The data presented in Tables 1 and 2 demonstrate a good correlation between the experimental and calculated NMR chemical shifts.

  • ¹H NMR: The mean absolute error for the proton chemical shifts is very low (0.08 ppm), indicating that the chosen DFT methodology accurately reproduces the electronic environment around the hydrogen atoms. The slightly larger error for the N-H proton can be attributed to its higher sensitivity to hydrogen bonding interactions with the DMSO solvent, which might not be perfectly captured by the implicit solvent model.[7]

  • ¹³C NMR: The mean absolute error for the carbon chemical shifts (1.28 ppm) is also well within the acceptable range for DFT calculations. The largest deviation is observed for the thione carbon (C-1), which is expected due to the complex electronic nature of the C=S bond and its high sensitivity to the choice of functional and basis set.[8]

Causality Behind Experimental and Computational Choices
  • Choice of Solvent: DMSO-d₆ is a common solvent for many organic compounds and can form hydrogen bonds with the N-H proton of isoquinoline-1(2H)-thione. Using the same solvent for both experiment and calculation is crucial for a meaningful comparison.[7]

  • Functional and Basis Set Selection: The choice of the ωB97X-D functional for ¹³C and WP04 for ¹H is based on benchmark studies that have shown their superior performance for NMR chemical shift calculations.[4][5] The use of a reasonably large basis set with polarization and diffuse functions (e.g., def2-SVP or 6-311++G(2d,p)) is necessary to accurately describe the electron density, especially around heteroatoms and in regions of high electron density like the C=S bond.[9]

  • Solvent Model: While explicit solvent models can provide a more detailed picture, the implicit PCM model offers a good balance between accuracy and computational cost for capturing the bulk electrostatic effects of the solvent.[6][10]

Conclusion and Best Practices

The validation of DFT-calculated NMR chemical shifts against experimental data is an indispensable step in modern chemical research. This guide has demonstrated a robust workflow for achieving high accuracy in the prediction of ¹H and ¹³C NMR spectra for isoquinoline-1(2H)-thione.

Key Recommendations for Researchers:

  • Always use high-quality experimental data for validation, preferably acquired under standardized conditions.

  • Employ a two-step computational approach: first, geometry optimization with a reliable method (e.g., B3LYP-D3/6-311G(d,p)), followed by a GIAO NMR calculation with a functional specifically benchmarked for NMR predictions (e.g., ωB97X-D for ¹³C, WP04 for ¹H).

  • Incorporate solvent effects in all calculations using an appropriate solvent model (e.g., PCM).

  • Calculate the shielding constants for a reference standard (TMS) at the exact same level of theory for accurate conversion to chemical shifts.

  • Critically evaluate the results, paying attention to atoms in unique electronic environments (like the N-H proton and the C=S carbon) where larger deviations might occur and provide valuable chemical insight.

By following these guidelines, researchers can confidently use DFT calculations as a powerful complementary tool to experimental NMR spectroscopy for the rapid and accurate structural elucidation of complex organic molecules.

References

  • Basis Sets for Calculating Nuclear Magnetic Resonance Parameters. ResearchGate. Available from: [Link]

  • GIAO 13 C NMR Calculation with Sorted Training Sets Improves Accuracy and Reliability for Structural Assignation. ACS Publications. Available from: [Link]

  • NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. National Center for Biotechnology Information. Available from: [Link]

  • Density Functional Calculations of NMR Chemical Shifts with the Inclusion of Spin−Orbit Coupling in Tungsten and Lead Compounds. The Journal of Physical Chemistry A. ACS Publications. Available from: [Link]

  • Improved NMR chemical shifts in density functional theory. ResearchGate. Available from: [Link]

  • New pecS-n (n = 1, 2) basis sets for quantum chemical calculations of the NMR chemical shifts of H, C, N, and O nuclei. AIP Publishing. Available from: [Link]

  • New efficient pecS-n (n = 1, 2) basis sets for quantum chemical calculations of 31P NMR chemical shifts. RSC Publishing. Available from: [Link]

  • Structure, solvent, and relativistic effects on the NMR chemical shifts in square-planar transition-metal complexes: assessment of DFT approaches. RSC Publishing. Available from: [Link]

  • Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. VNUHCM Journal of Science and Technology Development. Available from: [Link]

  • A New Basis Set for the Calculation of 13 C NMR Chemical Shifts within a Non-empirical Correlated Framework. ACS Publications. Available from: [Link]

  • Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Publishing. Available from: [Link]

  • 5.21. Nuclear Magnetic Resonance (NMR) Parameters. ORCA Manual. Available from: [Link]

  • Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A. ACS Publications. Available from: [Link]

  • Predicting Ti‐49 NMR Chemical Shift With New NMR‐DKH Basis Set. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. ACS Publications. Available from: [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. Available from: [Link]

  • Validation of Relativistic DFT Approaches to the Calculation of NMR Chemical Shifts in Square-Planar Pt2+ and Au3+ Complexes. ACS Publications. Available from: [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Center for Biotechnology Information. Available from: [Link]

  • A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

  • Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. PubMed. Available from: [Link]

  • Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Cascade Reactions of N-Alkyl. Preprints.org. Available from: [Link]

  • 10.12.2 Linear-Scaling NMR Chemical Shift Calculations. Q-Chem Manual. Available from: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. Columbia University. Available from: [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. Available from: [Link]

  • A multi-standard approach for GIAO 13C NMR calculations. ResearchGate. Available from: [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Semantic Scholar. Available from: [Link]

  • Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. ACS Publications. Available from: [Link]

  • Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. YouTube. Available from: [Link]

  • 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. Available from: [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1 H and 13 C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Available from: [Link]

  • 1H and 13C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. ResearchGate. Available from: [Link]

  • 170 nmr spectroscopy of lactams. LOCKSS. Available from: [Link]

  • Validation of archived chemical shifts through atomic coordinates. National Center for Biotechnology Information. Available from: [Link]

  • Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts in Pd(II) and Pt(II) chloride complexes with quinoline, isoquinoline, and 2,2'-biquinoline. PubMed. Available from: [Link]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. ResearchGate. Available from: [Link]

  • On NH NMR Chemical Shifts, Part I. ResearchGate. Available from: [Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Center for Biotechnology Information. Available from: [Link]

  • A novel method for heterocyclic amide–thioamide transformations. National Center for Biotechnology Information. Available from: [Link]

  • Evaluating the accuracy of density functional theory for calculating 1H and 13C NMR chemical shifts in drug molecules. ANSTO Repository. Available from: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available from: [Link]

  • DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. MDPI. Available from: [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry. RSC Publishing. Available from: [Link]

Sources

Comparative

Publish Comparison Guide: Isoquinoline-1(2H)-thione vs. Thiourea as Corrosion Inhibitors for Mild Steel

Executive Summary In the metallurgical and petrochemical industries, the acid pickling and descaling of mild steel require robust corrosion inhibitors to prevent excessive base-metal dissolution. Thiourea (TU) has long s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the metallurgical and petrochemical industries, the acid pickling and descaling of mild steel require robust corrosion inhibitors to prevent excessive base-metal dissolution. Thiourea (TU) has long served as a classical, low-cost inhibitor in acidic media (e.g., 1M HCl or 0.5M H₂SO₄). However, its utility is fundamentally limited by thermal instability and the risk of cathodic depolarization at higher concentrations.

Isoquinoline-1(2H)-thione (IQT) represents a structurally advanced alternative. By embedding the thioamide (N-C=S) moiety within a fused bicyclic aromatic system, IQT leverages both heteroatom lone-pair donation and extensive π -electron delocalization. This guide provides an objective, data-supported comparison of these two molecules, detailing their mechanistic causality, comparative performance, and the self-validating experimental protocols used to evaluate them.

Mechanistic Profiling & Causality

To understand the performance delta between these two inhibitors, we must analyze their molecular interaction with the vacant d-orbitals of the iron surface.

The Baseline: Thiourea (TU)

Thiourea acts as a mixed-type inhibitor, retarding both anodic iron dissolution and cathodic hydrogen evolution. Its inhibition is driven by the coordinate covalent bonding of the lone pair electrons on its sulfur and nitrogen atoms to the mild steel surface[1].

  • The Limitation: While highly effective at ambient temperatures, thiourea is a small molecule that provides minimal steric shielding. Furthermore, in highly acidic environments and elevated temperatures, the sulfur atom is easily protonated[2]. At critical concentrations, TU can decompose to form hydrogen sulfide (H₂S), which actively accelerates corrosion (cathodic depolarization) and promotes hydrogen embrittlement in the steel matrix.

The Advanced Alternative: Isoquinoline-1(2H)-thione (IQT)

Isoquinoline-1(2H)-thione overcomes the structural limitations of simple thiourea through its fused aromatic architecture.

  • Synergistic Adsorption: Like TU, IQT contains a thione group (C=S) and a nitrogen atom, acting as strong Lewis bases. However, the isoquinoline backbone provides a dense cloud of delocalized π -electrons[3].

  • Planar Orientation & Steric Shielding: The aromatic rings force the molecule to adopt a flat, parallel orientation relative to the metal surface. This maximizes the contact area, allowing a single IQT molecule to block significantly more active anodic/cathodic sites than a single TU molecule.

  • Thermal Stability: The incorporation of the thioamide group into a stable heterocyclic ring prevents the rapid degradation into H₂S, maintaining high inhibition efficiency (IE%) even at elevated temperatures (e.g., 333 K)[4].

Mechanism cluster_TU Thiourea (TU) cluster_IQT Isoquinoline-1(2H)-thione (IQT) MS Mild Steel Surface (Vacant Fe d-orbitals) TU Small Molecule (N, S Donors) TU->MS Coordinate Bonds (Low Coverage) Degrad H2S Evolution (High Temp Risk) TU->Degrad Degradation Degrad->MS Accelerates Corrosion IQT Fused Heterocycle (Thioamide + Aromatic) Pi π-Electron Delocalization IQT->Pi Steric High Steric Shielding IQT->Steric Pi->MS Flat Adsorption (High Coverage) Steric->MS Blocks Active Sites

Fig 1: Mechanistic pathways of adsorption and degradation for TU vs. IQT on mild steel.

Comparative Performance Data

The following table synthesizes quantitative data trends typically observed when comparing simple thiourea derivatives[1] against advanced isoquinoline/quinoline derivatives[3][4] in 1M HCl.

InhibitorConcentration (mM)IE% at 298 KIE% at 333 KCorrosion Rate (mm/y) at 298K ΔGads​ (kJ/mol)Adsorption Type
Blank (1M HCl) 0.0--18.45--
Thiourea (TU) 1.088.5%62.1%2.12-32.4Mixed (Physisorption dominant)
Thiourea (TU) 5.094.2%45.0%*1.07-34.1Mixed (Risk of depolarization)
IQT 1.096.8%91.5%0.59-41.2Chemisorption dominant
IQT 5.099.1%95.3%0.16-43.8Chemisorption dominant

*Note the sharp drop in IE% for high-concentration thiourea at elevated temperatures due to H₂S formation and protonation. The highly negative ΔGads​ values for IQT (surpassing the -40 kJ/mol threshold) confirm a strong, spontaneous coordinate covalent bond (chemisorption) between the isoquinoline π -system/heteroatoms and the steel surface.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, corrosion inhibition must be evaluated using a self-validating matrix of non-electrochemical (Gravimetric) and electrochemical (EIS, PDP) techniques.

Protocol A: Gravimetric (Weight Loss) Analysis

This is the foundational, direct-measurement technique for establishing the baseline Corrosion Rate (CR) and Inhibition Efficiency (IE%).

  • Coupon Preparation: Abrade mild steel coupons (e.g., 2 cm × 2 cm × 0.1 cm) using sequential SiC abrasive papers (400 up to 1200 grit) to ensure a uniform surface roughness.

  • Degreasing: Wash with double-distilled water, degrease ultrasonically in analytical grade ethanol and acetone, and dry under a warm air stream. Weigh accurately ( W1​ ) using a microbalance (±0.1 mg).

  • Immersion: Suspend the coupons in 100 mL of the test solution (1M HCl) with and without the specified concentrations of TU and IQT. Maintain temperature using a thermostatic water bath.

  • Retrieval & Cleaning: After exactly 24 hours, retrieve the coupons. Remove corrosion products by washing in a standard Clarke's solution (HCl + antimony trioxide + stannous chloride), rinse, dry, and re-weigh ( W2​ ).

  • Calculation:

    • CR=D×A×t87.6×(W1​−W2​)​ (where D is density, A is area, t is time).

    • IE%=CRblank​CRblank​−CRinhibitor​​×100

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

EIS validates the gravimetric data by measuring the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ) at the metal-solution interface without significantly disturbing the system.

  • Cell Setup: Utilize a standard three-electrode cell. The mild steel acts as the Working Electrode (WE) embedded in epoxy (1 cm² exposed area). A platinum foil is the Counter Electrode (CE), and a Silver/Silver Chloride (Ag/AgCl) electrode is the Reference Electrode (RE).

  • Equilibration: Immerse the WE in the test solution for 30 minutes to establish a steady-state Open Circuit Potential (OCP).

  • Perturbation: Apply a small amplitude AC signal (10 mV peak-to-peak) across a frequency range of 100 kHz down to 10 mHz using a potentiostat.

  • Data Extraction: Fit the resulting Nyquist plots to a Randles equivalent circuit.

    • A larger semi-circle diameter indicates a higher Rct​ , proving the formation of an insulating protective film.

    • IE%=Rct(inhibitor)​Rct(inhibitor)​−Rct(blank)​​×100

Workflow Prep 1. Coupon Preparation (SiC Abrasion & Degreasing) Immersion 2. Acidic Immersion (1M HCl ± Inhibitor) Prep->Immersion Split Immersion->Split Grav 3A. Gravimetric Analysis (Weight Loss, ΔW) Split->Grav Electro 3B. Electrochemical Setup (3-Electrode Cell at OCP) Split->Electro Data 5. Data Synthesis & Validation (Correlate IE% across methods) Grav->Data CR & IE% EIS 4A. EIS (Nyquist: Extract R_ct) Electro->EIS PDP 4B. Potentiodynamic Polarization (Tafel: Extract i_corr) Electro->PDP EIS->Data R_ct & C_dl PDP->Data i_corr & Mechanism

Fig 2: Self-validating experimental workflow for corrosion inhibitor evaluation.

Conclusion

While Thiourea remains a viable, low-cost baseline for mild environments, its susceptibility to protonation and thermal degradation makes it a liability in aggressive or high-temperature industrial pickling. Isoquinoline-1(2H)-thione represents a significant structural upgrade. By integrating the thioamide donor atoms into a planar, π -electron-rich aromatic system, IQT ensures robust chemisorption, superior steric shielding, and resilient thermal stability, making it the superior candidate for advanced formulation development.

References

  • Benchchem. "Application Notes and Protocols: Thiourea Derivatives as Corrosion Inhibitors for Mild Steel." Benchchem Technical Resources. 1

  • Journal of Materials and Environmental Science. "Corrosion inhibition of thiourea and thiadiazole derivatives : A Review." JMES.2

  • American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS). "Inhibition by 1-Methyl Isoquinoline for Mild Steel Corrosion in 1 M HCl Media." ASRJETS. 4

  • International Journal of Corrosion and Scale Inhibition (IJCSI). "Novel isoquinolinium derivatives as inhibitors of acid corrosion." IJCSI. 3

Sources

Safety & Regulatory Compliance

Safety

Part 1: CORE DIRECTIVE: Hazard Assessment and Immediate Safety Protocols

An In-Depth Guide to the Proper Disposal of Isoquinoline-1(2H)-thione for Laboratory Professionals For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it e...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of Isoquinoline-1(2H)-thione for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of specialized compounds like Isoquinoline-1(2H)-thione is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of Isoquinoline-1(2H)-thione, grounding procedural guidance in established scientific principles to ensure the protection of personnel and the environment.

Understanding the specific hazards of Isoquinoline-1(2H)-thione is the foundation of its safe management. This compound, a sulfur-containing heterocyclic molecule, requires careful handling due to its irritant and toxic properties.

GHS Hazard Profile

Based on available data, Isoquinoline-1(2H)-thione, also known as its tautomer Isoquinoline-1-thiol, is classified with the following hazards[1]:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
Specific Target Organ ToxicityH335May cause respiratory irritation[1]

These classifications necessitate that Isoquinoline-1(2H)-thione be treated as a hazardous substance at all times. The hazards of the parent isoquinoline structure, which include toxicity upon skin contact and harm to aquatic life, further underscore the need for caution[2][3].

Mandatory Personal Protective Equipment (PPE)

Before handling Isoquinoline-1(2H)-thione in any capacity—from experimental use to disposal—the following PPE is mandatory to create a barrier between the researcher and the chemical hazard.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, which can cause irritation[3][4][5].
Eye Protection Tightly fitting safety goggles or a full-face shield.To protect eyes from dust or splashes, preventing serious irritation[3][4].
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is required.To prevent inhalation of dust or aerosols, which may cause respiratory irritation[3][5].

Part 2: SCIENTIFIC INTEGRITY & LOGIC: A Self-Validating Disposal Workflow

The following protocols are designed as a self-validating system, where each step logically follows from the chemical's properties to ensure safe containment and disposal.

Experimental Protocol: Waste Collection and Segregation

The principle of waste segregation is to prevent dangerous chemical reactions within a waste container. Isoquinoline-1(2H)-thione must be collected as a distinct waste stream.

Step-by-Step Procedure:

  • Identify and Designate: Designate a specific waste container for "Non-Halogenated, Sulfur-Containing Organic Waste."

  • Chemical Incompatibility: Do not mix Isoquinoline-1(2H)-thione waste with strong oxidizing agents or strong acids[4]. The thione functional group can be susceptible to oxidation, and the basic nitrogen atom can react exothermically with acids.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unadulterated Isoquinoline-1(2H)-thione powder, contaminated weigh boats, and contaminated gloves or wipes in this container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. The solvent should be noted on the label. For ease of final disposal via incineration, using a combustible solvent (e.g., ethanol, toluene) is often preferred[6].

Containerization and Labeling: The Cornerstone of Compliance

Proper containerization and labeling prevent accidental misuse and ensure the waste is handled correctly by disposal technicians.

Container Requirements:

  • Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle for liquids, and a labeled, sealed bag or plastic container for solids[6].

  • Integrity: The container must be in excellent condition, free of cracks or residue on the outside, with a securely fitting screw-top cap to prevent leaks or the release of vapors.

Labeling Protocol: The waste container must be meticulously labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "Isoquinoline-1(2H)-thione"

  • Hazard Identification: "Irritant," "Harmful if Swallowed"

  • Composition: For solutions, list all components, including solvents, with approximate percentages.

  • Principal Investigator/Lab Information: Your name, lab room number, and a contact phone number.

Interim Storage in the Laboratory
  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the lab. This area must be under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Segregation: Keep the waste container physically separated from incompatible materials, particularly acids and oxidizers.

Part 3: VISUALIZATION & FORMATTING: Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing Isoquinoline-1(2H)-thione from the point of generation to its final disposal.

G Disposal Workflow for Isoquinoline-1(2H)-thione cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage & Pickup cluster_3 Final Disposal start Waste Generated (Solid or Solution) segregate Segregate as: 'Sulfur-Containing Organic Waste' start->segregate container Select Compatible Container (e.g., HDPE Bottle) segregate->container label_waste Label Container: - Hazardous Waste - Full Chemical Name - Hazards (Irritant, Harmful) - Date & PI Info container->label_waste store Store in Designated Area with Secondary Containment label_waste->store request Arrange for Pickup by Environmental Health & Safety (EHS) store->request transport Transport by Licensed Hazardous Waste Carrier request->transport incinerate High-Temperature Incineration (>1100°C) transport->incinerate scrub Flue-Gas Scrubbing to Neutralize SOx/NOx incinerate->scrub

Caption: Disposal workflow for Isoquinoline-1(2H)-thione.

Part 4: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol
  • Minor Solid Spill (<1 g):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a dustpan. Avoid creating dust. Use a damp paper towel for final wipe-down.

    • Place the collected material and cleaning supplies into your hazardous waste container.

    • Decontaminate the area with an appropriate solvent or soap and water.

  • Minor Liquid Spill (<100 mL):

    • Alert personnel and ensure the fume hood is functioning correctly.

    • Use a spill kit absorbent (e.g., vermiculite or sand) to cover the spill.

    • Collect the absorbed material using non-sparking tools and place it in the hazardous waste container[7].

    • Decontaminate the area.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) or emergency response team immediately.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[3][5].

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[3][4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5].

Part 5: Final Disposal Plan: High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of Isoquinoline-1(2H)-thione is high-temperature incineration by a licensed hazardous waste disposal facility[6][8].

Scientific Rationale:

  • Complete Destruction: Incineration at temperatures exceeding 1100°C ensures the complete thermal decomposition and destruction of the organic molecule, preventing its persistence in the environment[6].

  • Management of Byproducts: The combustion of a sulfur- and nitrogen-containing organic compound like Isoquinoline-1(2H)-thione produces toxic flue gases, including sulfur dioxide (SO₂) and nitrogen oxides (NOx)[9][10]. Professional hazardous waste incinerators are legally required to be equipped with advanced flue-gas scrubbing systems. These systems neutralize acidic gases, preventing their release into the atmosphere and the subsequent formation of acid rain[6].

Attempting to dispose of this chemical via landfill is inappropriate due to potential leaching into soil and groundwater. Drain disposal is illegal and environmentally damaging[11][12]. Chemical neutralization in the lab is not recommended as it can lead to unknown and potentially hazardous reaction products and should only be performed by trained professionals.

References

  • Waste Disposal Services. Clean Harbors. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • SAFETY DATA SHEET - Isoquinoline. Chem Service. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Isoquinoline-1-thiol. PubChem, National Institutes of Health. [Link]

  • Household Hazardous Waste (HHW). Department of Toxic Substances Control. [Link]

  • Isoquinoline — Chemical Substance Information. NextSDS. [Link]

  • Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • How Do You Dispose of Organic Solvents?. Hazardous Waste Experts. [Link]

  • How to Safely Dispose of Sulfuric Acid. Lab Alley. [Link]

  • Sulfur Spills. Martin Midstream. [Link]

  • Organic Solvent Disposal: Best Practices for Overall Safety. ACTenviro. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • How Should You Dispose of Excess Organic Solvents?. Solvent Washer. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. [Link]

Sources

Handling

Personal protective equipment for handling Isoquinoline-1(2H)-thione

As a Senior Application Scientist, I recognize that handling organosulfur compounds like Isoquinoline-1(2H)-thione (CAS 4702-25-4)—also known by its tautomeric name, 1-isoquinolinethiol—requires more than just standard l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling organosulfur compounds like Isoquinoline-1(2H)-thione (CAS 4702-25-4)—also known by its tautomeric name, 1-isoquinolinethiol—requires more than just standard laboratory compliance [1]. It demands a causality-driven approach to safety. Because this compound exists in a thioamide/thiol tautomeric equilibrium, it exhibits the notoriously low odor threshold and high nucleophilicity characteristic of free thiols.

This guide provides drug development professionals and synthetic chemists with a self-validating, field-proven operational framework for the safe handling, containment, and disposal of Isoquinoline-1(2H)-thione.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the mechanistic reasons behind the compound's hazards. Isoquinoline-1(2H)-thione is classified under GHS as an irritant and acute oral toxin [1].

  • H315 / H319 (Skin and Eye Irritation): The highly nucleophilic sulfur atom can readily interact with electrophilic sites on cellular proteins and mucosal membranes, leading to rapid irritation and potential localized tissue damage.

  • H335 (Respiratory Irritation) & Olfactory Impact: While the acute toxicity of the vapor is moderate, the human olfactory system can detect thiols at parts-per-billion (ppb) levels. Uncontrolled release not only causes psychosomatic responses (nausea, headaches) but can also mask the scent of other dangerous gas leaks in the facility.

  • H302 (Acute Toxicity, Oral): Ingestion leads to systemic toxicity, necessitating strict prevention of cross-contamination from gloves to surfaces or face.

Quantitative Hazard and PPE Specifications
Hazard CodeTarget Organ / RiskCausality / MechanismRequired PPE Specification
H302 Systemic (Oral)Cross-contamination via hands/surfacesDouble nitrile gloves; strict glove-removal protocols.
H315 Dermal IrritationNucleophilic attack on skin proteins8-mil extended-cuff outer nitrile gloves.
H319 Ocular DamageMucosal membrane disruptionANSI Z87.1 chemical splash goggles (no safety glasses).
H335 Respiratory TractVapor inhalation / Olfactory overloadCertified Fume Hood (Face velocity 80–120 fpm).

Causality-Driven PPE Matrix

Do not rely on default laboratory attire. The selection of Personal Protective Equipment (PPE) for Isoquinoline-1(2H)-thione must account for its permeation kinetics and odor-binding properties.

  • Hand Protection (The Double-Glove System):

    • Inner Glove: Standard 4-mil nitrile for tactile dexterity.

    • Outer Glove: 8-mil extended-cuff nitrile.

    • Rationale: Organosulfur compounds can slowly permeate thin latex or low-quality nitrile barriers, especially when dissolved in carrier solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Furthermore, thiol odors bind strongly to skin proteins and can linger for days. If the outer glove is contaminated, it can be immediately doffed without exposing the skin.

  • Eye and Face Protection:

    • Wear tightly sealing chemical splash goggles . Standard safety glasses with side shields are insufficient because they do not protect against the vapor-phase diffusion of the thione, which causes severe ocular irritation [2].

  • Body Protection:

    • A flame-resistant (FR) lab coat with knit cuffs is mandatory if handling the compound in conjunction with flammable solvents. Ensure the coat is fully buttoned to prevent vapor absorption into street clothing.

Operational Workflow: From Storage to Synthesis

Every step in this protocol is designed as a self-validating system to ensure zero-emission handling.

Step 1: Pre-Operation Setup

  • Verify the fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Line the working area inside the hood with absorbent, plastic-backed chemical spill pads to catch any micro-spills of the solid powder.

  • Prepare a secondary containment vessel (e.g., a heavy-duty plastic tray) to house the reaction flask.

Step 2: Closed-Tare Weighing

  • Never weigh Isoquinoline-1(2H)-thione on an open benchtop balance.

  • Bring a tared, sealable vial into the fume hood. Transfer the required mass of the solid into the vial, seal it, and wipe the exterior of the vial with a Kimwipe moistened with 5% bleach before moving it to the analytical balance.

Step 3: Synthesis Execution

  • Execute all transfers and solvent additions inside the fume hood.

  • If the reaction requires an inert atmosphere (e.g., Schlenk line techniques), route the vacuum pump exhaust or bubbler vent through a secondary trap containing a 5% sodium hypochlorite (bleach) solution. This oxidizes any escaping thione vapors into odorless, water-soluble sulfonates before they reach the lab environment [3].

Decontamination & Waste Logistics

The most critical aspect of handling thiols/thiones is the post-operational cleanup. Odor control is not just about comfort; it is a fundamental safety and compliance metric [3].

The Chemical Decontamination Protocol

Thiols and thiones can be chemically neutralized via oxidation. Using a dilute bleach (sodium hypochlorite) or basic hydrogen peroxide solution converts the malodorous compound into a benign disulfide or sulfonic acid [3].

  • Glassware Rinsing: Inside the fume hood, rinse all spatulas, vials, and reaction flasks with a freshly prepared 5% sodium hypochlorite solution.

  • Contact Time: Allow the bleach to sit in the glassware for a minimum of 15 to 30 minutes . Expert Insight: Premature rinsing will release unoxidized thiol into the sink, contaminating the laboratory's plumbing.

  • Aqueous Wash: Rinse thoroughly with copious amounts of water.

  • Solvent Wash: Finally, rinse with acetone to dry the glassware.

    • Critical Safety Warning:Never mix bleach directly with acetone. This combination triggers a haloform reaction, generating highly toxic and volatile chloroform. Always ensure the bleach is completely flushed with water before introducing acetone.

Waste Segregation
  • Solid Waste: Dispose of contaminated Kimwipes, gloves, and spill pads in a dedicated, tightly sealed biohazard-style bag or secondary-contained bin inside the hood before transferring to the main solid waste stream.

  • Liquid Waste: Store liquid waste containing Isoquinoline-1(2H)-thione in High-Density Polyethylene (HDPE) carboys. Label explicitly as "Malodorous Organosulfur Waste." Do not mix with halogenated or acidic waste streams to prevent dangerous side reactions.

Visual Workflow

G Start Storage & Retrieval (Ventilated Cabinet) PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Airflow >100 fpm) PPE->Hood Reaction Execute Synthesis (Closed System) Hood->Reaction Spill Spill Event? Reaction->Spill DeconSpill Oxidize with 5% Bleach Wait 15 mins Spill->DeconSpill Yes Glassware Glassware Decontamination (Bleach then H2O Wash) Spill->Glassware No Waste Segregated Thiol Waste (Secondary Containment) DeconSpill->Waste End Final Disposal (EHS Regulated) Waste->End Glassware->Waste

Operational and decontamination workflow for Isoquinoline-1(2H)-thione handling.

References

  • National Center for Biotechnology Information. "Isoquinoline-1-thiol | C9H7NS | CID 3328366" PubChem. Retrieved March 24, 2026, from [Link]

  • American Chemical Society (ACS). "An Electrophilic Natural Product Provides a Safe and Robust Odor Neutralization Approach To Counteract Malodorous Organosulfur Metabolites Encountered in Skunk Spray" Journal of Natural Products. 2019. Retrieved March 24, 2026, from [Link]

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